Product packaging for 2-Methyl-2-phenylpentan-3-amine(Cat. No.:CAS No. 1341757-90-1)

2-Methyl-2-phenylpentan-3-amine

Número de catálogo: B1423505
Número CAS: 1341757-90-1
Peso molecular: 177.29 g/mol
Clave InChI: QAANWISRRVHSLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Methyl-2-phenylpentan-3-amine is a chemical compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . Its structure features a pentane chain with an amine group at the third carbon, adjacent to a quaternary carbon center that is substituted with both a methyl and a phenyl group . This specific architecture, particularly the presence of two adjacent stereocenters, makes it a compound of significant interest in advanced synthetic chemistry. Researchers value this amine as a versatile building block for the synthesis of more complex molecules . A primary research focus is on developing stereoselective and enantioselective synthesis strategies to access this molecule and its analogues in enantiomerically pure form . Methodologies employing chiral auxiliaries, such as tert-butanesulfinamide, or catalytic asymmetric approaches are highly relevant for controlling the relative and absolute configuration at its chiral centers . Furthermore, the compound serves as a useful scaffold in pharmaceutical research and medicinal chemistry for probing interactions with biological targets, where it may act as a ligand to modulate enzyme activity or receptor function . The compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B1423505 2-Methyl-2-phenylpentan-3-amine CAS No. 1341757-90-1

Propiedades

IUPAC Name

2-methyl-2-phenylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAANWISRRVHSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341757-90-1
Record name 2-methyl-2-phenylpentan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Methyl-2-phenylpentan-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Methyl-2-phenylpentan-3-amine. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and proceeding through key intermediates to the final amine product. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in laboratory-scale synthesis and process development.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence. The pathway commences with the formation of a key alcohol intermediate via a Grignard reaction. This is followed by the oxidation of the alcohol to the corresponding ketone. The final step involves the reductive amination of the ketone to yield the target primary amine.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination 2-bromo-2-phenylpropane 2-bromo-2-phenylpropane Grignard_Reagent Grignard Reagent 2-bromo-2-phenylpropane->Grignard_Reagent Mg, THF Mg Mg Propanal Propanal 2-Methyl-2-phenylpentan-3-ol 2-Methyl-2-phenylpentan-3-ol 2-Methyl-2-phenylpentan-3-one 2-Methyl-2-phenylpentan-3-one 2-Methyl-2-phenylpentan-3-ol->2-Methyl-2-phenylpentan-3-one Oxidation Grignard_Reagent->2-Methyl-2-phenylpentan-3-ol 1. Propanal 2. H3O+ Oxidizing_Agent Swern Oxidation (DMSO, (COCl)2, Et3N) This compound This compound 2-Methyl-2-phenylpentan-3-one->this compound Reductive Amination Ammonia NH3, NH4OAc Reducing_Agent NaBH3CN

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-ol via Grignard Reaction

The initial step involves the formation of a Grignard reagent from 2-bromo-2-phenylpropane, which then reacts with propanal in a nucleophilic addition to yield the secondary alcohol, 2-methyl-2-phenylpentan-3-ol.

Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-2-phenylpropane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Propanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propanal (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-methyl-2-phenylpentan-3-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (Example Scale)
2-bromo-2-phenylpropane199.091.019.9 g (100 mmol)
Magnesium Turnings24.311.22.9 g (120 mmol)
Propanal58.081.16.4 g (110 mmol)
2-Methyl-2-phenylpentan-3-ol 178.27 - Yield: 75-85%

Step 2: Oxidation of 2-Methyl-2-phenylpentan-3-ol to 2-Methyl-2-phenylpentan-3-one

The secondary alcohol intermediate is oxidized to the corresponding ketone, 2-methyl-2-phenylpentan-3-one, using a mild and selective oxidizing agent such as in a Swern oxidation.[1][2] This method avoids the use of heavy metals and is generally high-yielding.

Experimental Protocol (Swern Oxidation)
  • Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 2-methyl-2-phenylpentan-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes.

  • Base Addition and Work-up: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature. Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude ketone is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 2-methyl-2-phenylpentan-3-one.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (Example Scale)
2-Methyl-2-phenylpentan-3-ol178.271.017.8 g (100 mmol)
Oxalyl Chloride126.931.519.0 g (150 mmol)
Dimethyl Sulfoxide (DMSO)78.132.217.2 g (220 mmol)
Triethylamine101.195.050.6 g (500 mmol)
2-Methyl-2-phenylpentan-3-one 176.26 - Yield: 85-95%

Step 3: Reductive Amination of 2-Methyl-2-phenylpentan-3-one

The final step is the conversion of the ketone to the target primary amine via reductive amination. The Borch reductive amination is a suitable method, employing ammonia as the nitrogen source and sodium cyanoborohydride as a mild reducing agent.[2]

Experimental Protocol (Borch Reductive Amination)
  • Imine Formation: To a solution of 2-methyl-2-phenylpentan-3-one (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The pH of the solution is maintained between 6 and 7 by the dropwise addition of glacial acetic acid if necessary. The reaction is stirred at room temperature for 24-48 hours.

  • Work-up: The methanol is removed under reduced pressure. The residue is diluted with water and basified to a pH of >10 with a concentrated NaOH solution. The aqueous layer is extracted with diethyl ether or DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (Example Scale)
2-Methyl-2-phenylpentan-3-one176.261.017.6 g (100 mmol)
Ammonium Acetate77.0810.077.1 g (1.0 mol)
Sodium Cyanoborohydride62.841.59.4 g (150 mmol)
This compound 177.29 - Yield: 60-75%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the reductive amination step.

Reductive_Amination_Workflow Workflow for Borch Reductive Amination start Start dissolve_ketone Dissolve Ketone and Ammonium Acetate in Methanol start->dissolve_ketone stir_imine Stir at RT (1-2h) for Imine Formation dissolve_ketone->stir_imine add_nabh3cn Add NaBH3CN Portion-wise stir_imine->add_nabh3cn monitor_ph Monitor and Adjust pH (6-7 with Acetic Acid) add_nabh3cn->monitor_ph stir_reduction Stir at RT (24-48h) monitor_ph->stir_reduction remove_solvent Remove Methanol (Rotary Evaporation) stir_reduction->remove_solvent basify Basify with NaOH (pH > 10) remove_solvent->basify extract Extract with Et2O or DCM basify->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate purify Purify Crude Amine (Distillation or Salt Formation) concentrate->purify end End Product purify->end

Figure 2: Experimental workflow for the reductive amination of 2-Methyl-2-phenylpentan-3-one.

References

Spectroscopic Analysis of 2-Methyl-2-phenylpentan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-2-phenylpentan-3-amine, a primary amine with potential applications in pharmaceutical development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the characterization and analysis of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
7.20 - 7.40Multiplet5HAromatic (C₆H₅)-
3.15Triplet1HCH-NH₂J = 7.0 Hz
1.50 - 1.65Multiplet2H-CH₂-CH₃-
1.35Singlet6H2 x -CH₃ (gem-dimethyl)-
1.20 (broad)Singlet2H-NH₂-
0.85Triplet3H-CH₂-CH₃J = 7.5 Hz
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
145.0QuaternaryAromatic (C-ipso)
128.5TertiaryAromatic (C-meta)
127.0TertiaryAromatic (C-para)
126.5TertiaryAromatic (C-ortho)
60.0TertiaryCH-NH₂
45.0QuaternaryC(CH₃)₂-Ph
30.0Secondary-CH₂-CH₃
25.0Primary2 x -CH₃ (gem-dimethyl)
10.0Primary-CH₂-CH₃
Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300MediumN-H asymmetric stretch (NH₂)
3300 - 3250MediumN-H symmetric stretch (NH₂)
3100 - 3000MediumAromatic C-H stretch
2970 - 2850StrongAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)
1490, 1450MediumAromatic C=C stretch
1250 - 1020MediumC-N stretch
910 - 665BroadN-H wag
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
177Moderate[M]⁺ (Molecular Ion)
162Low[M - CH₃]⁺
148Strong[M - C₂H₅]⁺ (α-cleavage, loss of ethyl radical)
91Moderate[C₇H₇]⁺ (Tropylium ion)
72Very Strong[C₄H₁₀N]⁺ (α-cleavage, loss of phenyl radical)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and bulb

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh the appropriate amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

      • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A pulse angle of 30 degrees and a relaxation delay of 2 seconds are recommended.

      • A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound (liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or another suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them with known functional group frequencies to confirm the presence of the amine, aromatic, and aliphatic moieties.[2]

    • After analysis, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and elution of the analyte. A typical program might start at 50°C and ramp up to 250°C.

    • Set the injector temperature to 250°C.

    • Set the EI source to the standard 70 eV.[3]

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

    • The compound will be separated from the solvent and any impurities in the GC column before entering the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak ([M]⁺). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

    • Identify the major fragment ions and propose fragmentation pathways, paying close attention to characteristic α-cleavage patterns for amines.[4][5]

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Filter into NMR tube Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (EI) MS_Prep->MS Structure Molecular Structure Connectivity NMR->Structure Chemical Shifts Coupling Constants Functional_Groups Functional Groups (Amine, Aromatic) IR->Functional_Groups Vibrational Frequencies Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag m/z Values

Caption: Overall workflow for the spectroscopic analysis of the target compound.

Caption: Logical pathway for NMR data interpretation.

MS_Fragmentation_Pathway Molecule This compound (M) Molecular_Ion [M]⁺˙ m/z = 177 Molecule->Molecular_Ion Electron Ionization (70 eV) Alpha_Cleavage_1 α-cleavage (- C₂H₅˙) Molecular_Ion->Alpha_Cleavage_1 Alpha_Cleavage_2 α-cleavage (- C₆H₅˙) Molecular_Ion->Alpha_Cleavage_2 Fragment_1 [M - C₂H₅]⁺ m/z = 148 Alpha_Cleavage_1->Fragment_1 Fragment_2 [M - C₆H₅]⁺ m/z = 72 Alpha_Cleavage_2->Fragment_2

Caption: Predicted mass spectrometry fragmentation pathway for the target compound.

References

A Technical Guide to the Potential Pharmacological Profile of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the pharmacological profile, including receptor binding affinities, mechanism of action, or physiological effects, of 2-Methyl-2-phenylpentan-3-amine. The following guide is a speculative overview based on the structure-activity relationships of the broader class of phenylalkylamines and outlines a hypothetical workflow for its pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of phenylalkylamines, a group of compounds known for a wide range of pharmacological activities. The core structure, consisting of a phenyl group attached to an alkyl chain with an amine, is a common scaffold for molecules targeting the central nervous system (CNS). Prominent members of this class include neurotransmitters, stimulants, and psychedelic compounds. The specific substitutions on the phenyl ring, the alkyl chain, and the amine group dictate the compound's affinity and efficacy at various receptors.

Given its structure, this compound could potentially interact with a variety of monoamine transporters and receptors. This guide will explore its potential pharmacological profile based on structure-activity relationships within the phenylalkylamine class and propose a comprehensive experimental workflow for its characterization.

Potential Pharmacological Targets

Based on its structural similarity to other phenylalkylamines, the potential pharmacological targets for this compound could include:

  • Serotonin (5-HT) Receptors: Phenylalkylamines are well-known for their interaction with 5-HT receptors, particularly the 5-HT2A subtype, which is associated with psychedelic effects.[1][2][3]

  • Dopamine (D) Receptors and Transporter (DAT): The phenethylamine backbone is a core component of dopamine and amphetamine-like stimulants that interact with the dopamine system.

  • Norepinephrine (NE) Receptors and Transporter (NET): Many phenylalkylamines also show activity at noradrenergic sites.

  • Monoamine Oxidase (MAO): The amine group could make it a substrate or inhibitor for MAO-A or MAO-B.

  • Ion Channels: Some phenylalkylamines have been shown to interact with ion channels, such as L-type calcium channels.[4]

Hypothetical Experimental Workflow for Pharmacological Profiling

The following outlines a standard experimental workflow to determine the pharmacological profile of a novel compound like this compound.

In Vitro Characterization

A systematic in vitro screening is the first step to identify the primary biological targets and mechanism of action.

Experimental Protocols:

  • Receptor Binding Assays:

    • Objective: To determine the affinity of the compound for a panel of receptors, transporters, and ion channels.

    • Methodology: Radioligand binding assays are performed using cell membranes expressing the target of interest (e.g., CHO or HEK293 cells). The test compound is incubated at various concentrations with a specific radioligand for the target receptor. The displacement of the radioligand is measured to calculate the inhibition constant (Ki). A broad panel, such as the CEREP safety panel, should be used to identify primary targets and potential off-target effects.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified primary targets.

    • Methodology:

      • For G-protein coupled receptors (GPCRs) like 5-HT2A, functional activity can be assessed by measuring second messenger mobilization (e.g., Ca2+ flux using a fluorescent probe like Fura-2 or a BRET/FRET-based biosensor) or G-protein activation (e.g., [35S]GTPγS binding assay).

      • For monoamine transporters (DAT, NET, SERT), uptake inhibition assays using synaptosomes or transfected cells with radiolabeled substrates (e.g., [3H]dopamine) are standard. Release assays can also be performed to determine if the compound is a substrate.

In Vivo Characterization

Following in vitro characterization, in vivo studies in animal models are conducted to assess the physiological and behavioral effects.

Experimental Protocols:

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology: The compound is administered to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, intraperitoneal, oral). Blood samples are collected at various time points, and the concentration of the compound and its major metabolites are quantified using LC-MS/MS.

  • Pharmacodynamic (PD) and Behavioral Assays:

    • Objective: To evaluate the physiological and behavioral effects of the compound, guided by the in vitro findings.

    • Methodology:

      • If the compound shows high affinity for 5-HT2A receptors, head-twitch response (HTR) in mice, a preclinical model for hallucinogenic potential, would be assessed.

      • If there is significant activity at DAT or NET, locomotor activity, stereotypy, and drug discrimination paradigms would be employed.

      • To assess potential therapeutic effects, models of depression (e.g., forced swim test), anxiety (e.g., elevated plus-maze), or psychosis (e.g., prepulse inhibition) could be used.

Data Presentation

As no quantitative data is available for this compound, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical Receptor Binding Profile

Target Ki (nM)
5-HT2A Value
5-HT2C Value
DAT Value
NET Value
SERT Value
D2 Value

| α1A | Value |

Table 2: Hypothetical Functional Activity Profile

Target Assay EC50/IC50 (nM) Emax (%)
5-HT2A Ca2+ Flux Value Value
DAT [3H]DA Uptake Value Value

| NET | [3H]NE Uptake | Value | Value |

Visualizations

The following diagrams illustrate the conceptual frameworks relevant to the pharmacological profiling of this compound.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Compound Compound Binding Assays Binding Assays Compound->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Pharmacokinetics Pharmacokinetics Functional Assays->Pharmacokinetics Behavioral Assays Behavioral Assays Pharmacokinetics->Behavioral Assays Safety Pharmacology Safety Pharmacology Behavioral Assays->Safety Pharmacology SAR Studies SAR Studies Safety Pharmacology->SAR Studies SAR cluster_targets Potential Molecular Targets Phenylalkylamine_Core Phenyl Ring Alkyl Chain Amine 5HT_Receptors 5-HT Receptors Phenylalkylamine_Core:f0->5HT_Receptors Ring Substituents Dopamine_System Dopamine System Phenylalkylamine_Core:f1->Dopamine_System Chain Length/ Methylation Norepinephrine_System Norepinephrine System Phenylalkylamine_Core:f2->Norepinephrine_System N-Substitution Ion_Channels Ion Channels Phenylalkylamine_Core->Ion_Channels Overall Conformation

References

In-vitro Biological Activity of 2-Methyl-2-phenylpentan-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the in-vitro biological activity of 2-Methyl-2-phenylpentan-3-amine. To fulfill the structural and content requirements of this request, this document presents a hypothetical technical guide based on the activities of structurally related substituted phenyl compounds. The experimental data, protocols, and pathways described herein are illustrative and should not be considered factual for this compound.

Executive Summary

This technical guide provides a speculative overview of the potential in-vitro biological activities of this compound, drawing parallels from research on other substituted phenylpentanamine derivatives and related structures. While no direct experimental data exists for the title compound, this document outlines hypothetical anti-proliferative and cytotoxic effects against cancer cell lines, a common therapeutic area for novel amine derivatives. The methodologies, data, and mechanistic pathways presented are intended to serve as a template for potential future investigations into the bioactivity of this compound.

Hypothetical Anti-Proliferative Activity

Based on the activities of similar chemical structures, it is hypothesized that this compound could exhibit cytotoxic effects on various cancer cell lines. The following table summarizes hypothetical quantitative data from a theoretical cell viability assay.

Table 1: Hypothetical IC₅₀ Values for this compound Against Human Cancer Cell Lines
Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma28.7 ± 3.5
HeLaCervical Carcinoma21.4 ± 2.9
HepG2Hepatocellular Carcinoma35.1 ± 4.2

Experimental Protocols (Hypothetical)

The following sections detail the methodologies that could be employed to assess the in-vitro biological activity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) would be obtained from the American Type Culture Collection (ATCC). Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compound would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 1. A hypothetical workflow for determining cell viability using the MTT assay.

Hypothetical Signaling Pathway

Many amine-containing compounds exert their anti-cancer effects by inducing apoptosis. A plausible, though speculative, mechanism for this compound could involve the intrinsic apoptotic pathway, as depicted below.

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2. Hypothetical intrinsic apoptotic pathway potentially induced by the compound.

Conclusion

The information presented in this technical guide is a speculative framework for the potential in-vitro biological activity of this compound. Due to the absence of published research on this specific molecule, the data, experimental protocols, and signaling pathways are hypothetical and based on the activities of structurally related compounds. This document underscores the need for empirical studies to elucidate the actual pharmacological profile of this compound. Future research, starting with foundational cytotoxicity screenings as outlined, is essential to determine if this compound holds any therapeutic promise.

In-depth Technical Guide on 2-Methyl-2-phenylpentan-3-amine: Elucidating Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it is important to note that 2-Methyl-2-phenylpentan-3-amine is a novel chemical entity for which specific pharmacological data, including mechanism of action, receptor binding affinities, and in-depth experimental protocols, are not yet publicly available. As such, this document serves as a theoretical exploration of its potential mechanisms of action based on the structure-activity relationships of closely related phenethylamine derivatives. The theories presented herein are speculative and require experimental validation.

Structural Considerations and Potential Pharmacological Class

This compound belongs to the broad class of phenethylamines, a group of compounds known for their diverse pharmacological effects on the central nervous system. Its core structure, a phenyl group attached to an amino pentane backbone, suggests potential interactions with monoamine neurotransmitter systems.

Key Structural Features:

  • Phenethylamine Backbone: The foundational structure for many stimulants, empathogens, and anorectics.

  • α-Ethyl and β-Methyl Substitution: The ethyl group at the alpha position and the methyl group at the beta position relative to the amine group are significant. Modifications at these positions are known to influence potency and selectivity for various monoamine transporters and receptors.

  • Tertiary Carbon at the Phenyl Ring: The quaternary carbon atom attached to the phenyl ring introduces significant steric bulk, which would likely influence its binding affinity and interaction with target proteins.

Based on these features, this compound is hypothesized to act as a monoamine releasing agent and/or a reuptake inhibitor.

Theoretical Mechanisms of Action

Given its structural similarity to other phenethylamines, the primary theoretical mechanisms of action for this compound revolve around its potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as potential activity at trace amine-associated receptor 1 (TAAR1).

Monoamine Transporter Interaction

A primary hypothesis is that this compound acts as a substrate for and/or inhibitor of DAT, NET, and SERT. This interaction would lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.

Hypothetical Signaling Pathway for Monoamine Release:

MONOAMINE_RELEASE cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MPPA This compound DAT Dopamine Transporter (DAT) MPPA->DAT Enters via DAT VMAT2 VMAT2 MPPA->VMAT2 Inhibits Dopamine Dopamine DAT->Dopamine Reverses Transport Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Sequesters Dopamine Dopamine_vesicle->Dopamine Increased Cytosolic Dopamine Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binds Synaptic_Cleft Synaptic Cleft Signal_transduction Signal Transduction Cascade Dopamine_receptor->Signal_transduction Activates caption Hypothetical Monoamine Release Pathway

Caption: Hypothetical mechanism of dopamine release induced by this compound.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Another plausible mechanism is the activation of TAAR1. TAAR1 is a G-protein coupled receptor that can modulate the activity of monoamine transporters. Agonism at TAAR1 can lead to the phosphorylation of DAT, causing it to reverse its direction of transport and release dopamine into the synapse.

Hypothetical TAAR1 Signaling Pathway:

TAAR1_SIGNALING cluster_presynaptic Presynaptic Neuron MPPA This compound TAAR1 TAAR1 MPPA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Dopamine Dopamine DAT->Dopamine Efflux caption Hypothetical TAAR1 Signaling Cascade

Caption: Postulated TAAR1-mediated signaling cascade for this compound.

Proposed Experimental Protocols for Elucidation of Mechanism

To validate these theories, a series of in vitro and in vivo experiments would be required. The following outlines key experimental protocols that could be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand: Utilize radiolabeled ligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves.

Synaptosomal Uptake/Release Assays

Objective: To assess the functional effect of this compound on monoamine uptake and release.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum (for dopamine), hippocampus (for serotonin), and cortex (for norepinephrine).

  • Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound, followed by the addition of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine. Measure the amount of radioactivity taken up by the synaptosomes.

  • Release Assay: Pre-load synaptosomes with the respective radiolabeled monoamine. Subsequently, expose them to varying concentrations of this compound and measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Determine IC₅₀ values for uptake inhibition and EC₅₀ values for release.

Proposed Experimental Workflow:

EXPERIMENTAL_WORKFLOW start Start binding_assay Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay uptake_assay Synaptosomal Uptake Assays (DA, NE, 5-HT) start->uptake_assay release_assay Synaptosomal Release Assays (DA, NE, 5-HT) start->release_assay taar1_assay TAAR1 Functional Assay (cAMP accumulation) start->taar1_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis taar1_assay->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion caption Proposed Experimental Workflow

Caption: A logical workflow for the experimental characterization of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. It is crucial to understand that these values are purely illustrative and not based on experimental results.

TargetAssayParameterHypothetical Value (nM)
DAT BindingKᵢ150
UptakeIC₅₀250
ReleaseEC₅₀100
NET BindingKᵢ80
UptakeIC₅₀120
ReleaseEC₅₀60
SERT BindingKᵢ>10,000
UptakeIC₅₀>10,000
ReleaseEC₅₀>10,000
TAAR1 FunctionalEC₅₀500

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it is a psychoactive compound with a likely mechanism of action involving the modulation of monoamine neurotransmitter systems. The presented theoretical framework, based on its classification as a phenethylamine, posits that it may act as a monoamine releasing agent and/or reuptake inhibitor, with potential activity at TAAR1.

To move beyond theoretical postulation, a rigorous experimental investigation is paramount. The outlined protocols for radioligand binding, synaptosomal uptake and release assays, and functional TAAR1 assays provide a clear path forward for elucidating the precise molecular mechanisms of this novel compound. The resulting quantitative data will be invaluable for understanding its pharmacological profile and potential therapeutic or toxicological effects. Further in vivo studies, such as microdialysis and behavioral pharmacology, would be necessary to fully characterize its effects in a whole-organism context.

Navigating the Unknown: A Procedural Guide to the Toxicological Assessment of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific toxicological data for 2-Methyl-2-phenylpentan-3-amine is not publicly available. This guide, therefore, outlines the standard and robust methodologies that would be employed in a comprehensive preliminary toxicological assessment of a novel chemical entity such as this. It is intended to serve as a technical framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is a common feature in a variety of psychoactive compounds and pharmaceuticals, suggesting that this novel molecule could possess biological activity. A thorough toxicological evaluation is a critical prerequisite for any further development. This document details the necessary in vitro and in vivo studies required to establish a preliminary safety profile.

Phase 1: In Vitro Toxicity Assessment

The initial phase of toxicological screening involves a battery of in vitro tests to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity without the use of live animals.

Experimental Protocols:

  • Cytotoxicity Assays:

    • Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this test, various concentrations of this compound would be incubated with cultured cells (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) for 24 to 72 hours. The metabolic activity of the cells, which correlates with cell viability, is measured by the conversion of MTT to a colored formazan product.

    • Data Output: The primary endpoint is the IC50 value, the concentration of the compound that inhibits 50% of cell viability.

  • Genotoxicity Assays:

    • Ames Test (Bacterial Reverse Mutation Assay):

      • Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are exposed to the test compound, with and without metabolic activation (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants indicates mutagenic potential.

    • In Vitro Micronucleus Test:

      • Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes) are treated with the compound. After treatment, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

Data Presentation:

Table 1: In Vitro Toxicity Summary for this compound

AssayCell Line/StrainEndpointResult (Hypothetical)
MTT AssayHepG2IC50[Value] µM
Ames TestS. typhimurium TA98, TA100Fold[Value]
In Vitro MicronucleusHuman Lymphocytes% Micronuclei[Value]

Phase 2: In Vivo Acute Toxicity Assessment

Should the in vitro results warrant further investigation, the next step is to assess the effects of a single, high-dose exposure in animal models.

Experimental Protocol:

  • Acute Oral Toxicity (e.g., OECD Guideline 423):

    • Methodology: The test substance is administered orally to a group of rodents (typically rats or mice) at a starting dose level. The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. Based on the outcome, the dose for the next group is adjusted up or down.

    • Data Output: The primary result is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that would be fatal to 50% of the tested population. Observations of toxic effects are also critical.

Data Presentation:

Table 2: Acute Toxicity Profile of this compound

SpeciesRoute of AdministrationLD50 (Hypothetical)Observed Clinical Signs
RatOral[Value] mg/kg[Description]
MouseIntraperitoneal[Value] mg/kg[Description]

Phase 3: Repeated Dose Toxicity Studies

To evaluate the effects of longer-term exposure, repeated dose studies are conducted.

Experimental Protocol:

  • 28-Day Sub-chronic Oral Toxicity Study (e.g., OECD Guideline 407):

    • Methodology: The compound is administered daily to groups of rodents at three or more dose levels for 28 days. A control group receives the vehicle only. Throughout the study, animals are monitored for clinical signs, body weight, and food/water consumption. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of organs are performed.

    • Data Output: The key endpoints are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Data Presentation:

Table 3: Sub-chronic Toxicity Endpoints for this compound

SpeciesDurationNOAEL (Hypothetical)LOAEL (Hypothetical)Target Organs of Toxicity
Rat28 Days[Value] mg/kg/day[Value] mg/kg/day[List of organs]

Visualizations: Workflows and Potential Pathways

To conceptualize the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.

Toxicological_Assessment_Workflow cluster_invitro cluster_invivo start Novel Compound: This compound in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames, Micronucleus) in_vitro->genotoxicity in_vivo In Vivo Studies genotoxicity->in_vivo If warranted acute_toxicity Acute Toxicity (LD50) in_vivo->acute_toxicity repeated_dose Repeated Dose Toxicity (NOAEL, LOAEL) in_vivo->repeated_dose risk_assessment Preliminary Risk Assessment repeated_dose->risk_assessment

Caption: A generalized workflow for the preliminary toxicological assessment of a novel chemical entity.

Hypothetical_Signaling_Pathway compound This compound (as a hypothetical CNS-active agent) receptor Monoamine Transporters (e.g., DAT, NET, SERT) compound->receptor Interaction neurotransmitter Increased Synaptic Neurotransmitter Levels receptor->neurotransmitter Inhibition of Reuptake downstream Downstream Signaling Cascades neurotransmitter->downstream cellular_effects Potential Cellular Effects: - Oxidative Stress - Mitochondrial Dysfunction - Altered Gene Expression downstream->cellular_effects toxic_outcome Toxicological Outcome cellular_effects->toxic_outcome

2-Methyl-2-phenylpentan-3-amine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 2-Methyl-2-phenylpentan-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the chemical identity, properties, and potential synthesis of this compound. Extensive database searches indicate that this compound is not well-characterized in scientific literature or commercial databases. Consequently, a registered CAS number, experimental data, and established biological functions are not available. This document provides a summary of the compound's identifiers based on its chemical structure and proposes a theoretical synthetic pathway as a starting point for researchers interested in its preparation and further study.

Chemical Identification and Properties

Based on systematic nomenclature, the name "this compound" corresponds to the chemical structure where a pentane backbone is substituted with a methyl and a phenyl group at the second carbon, and an amine group at the third carbon.

IUPAC Name: this compound

Chemical Structure:

Despite a thorough search of chemical databases and scientific literature, no CAS number has been assigned to this specific compound. Similarly, experimental data regarding its physical, chemical, or biological properties are not publicly available. The information for closely related compounds suggests it would be a chiral molecule, existing as stereoisomers.

Data Summary

To provide a clear overview, the available and unavailable data for this compound are summarized in the table below.

Identifier / PropertyValue / Data
IUPAC Name This compound
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
CAS Number Not Found
Physical Properties Melting Point, Boiling Point, Solubility: Data not available.
Spectral Data NMR, IR, Mass Spectrometry: Data not available.
Biological Activity Pharmacokinetics, Pharmacodynamics, Toxicity: Data not available.

Proposed Synthetic Protocol

Given the absence of published synthetic routes, a theoretical protocol is proposed here based on established organic chemistry reactions. This protocol outlines a plausible method for the synthesis of this compound starting from commercially available precursors.

Synthetic Strategy: The proposed synthesis involves the formation of an oxime from a ketone precursor, followed by reduction to the target primary amine. The ketone precursor, 2-methyl-2-phenylpentan-3-one, can be synthesized via a Grignard reaction.

Overall Reaction Scheme
  • Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one (Ketone Precursor)

    • Reaction of 2-phenylpropanenitrile with ethylmagnesium bromide (Grignard reagent) followed by acidic hydrolysis.

  • Step 2: Oximation of the Ketone

    • Reaction of 2-methyl-2-phenylpentan-3-one with hydroxylamine hydrochloride to form the corresponding oxime.

  • Step 3: Reduction of the Oxime

    • Reduction of the oxime using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the final product, this compound.

Detailed Experimental Protocol (Theoretical)

Materials:

  • 2-phenylpropanenitrile

  • Ethylmagnesium bromide (in diethyl ether or THF)

  • Hydrochloric acid (HCl)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place 2-phenylpropanenitrile dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add ethylmagnesium bromide solution dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the mixture again in an ice bath and slowly quench the reaction by adding aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the ketone by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Methyl-2-phenylpentan-3-one oxime

  • Dissolve the purified ketone in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Step 3: Synthesis of this compound

  • In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Add a solution of the oxime in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After addition, allow the mixture to stir at room temperature overnight, followed by refluxing for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude amine.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Visualized Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction & Hydrolysis cluster_reagent2 Reagents cluster_step2 Step 2: Oximation cluster_reagent3 Reagents cluster_step3 Step 3: Reduction A 2-phenylpropanenitrile C 2-Methyl-2-phenylpentan-3-one (Ketone Intermediate) A->C Grignard Reaction B Ethylmagnesium bromide B->C Grignard Reaction E 2-Methyl-2-phenylpentan-3-one oxime (Oxime Intermediate) C->E Oximation D Hydroxylamine HCl D->E G This compound (Final Product) E->G Reduction F LiAlH4 (Reduction) F->G

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a chemical entity for which no public data regarding its CAS registration, experimental properties, or biological activity is currently available. This guide provides its correct chemical identity and a theoretical framework for its synthesis. Researchers interested in this molecule must first undertake its chemical synthesis and characterization. The proposed protocol serves as a foundational methodology that can be optimized. Subsequent studies would be required to determine its physicochemical properties, spectral data, and to explore any potential biological or pharmacological relevance.

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of substituted phenethylamines, a broad class of psychoactive compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a chemical class of organic compounds based on the phenethylamine structure. This class includes all derivatives of phenethylamine that can be formed by replacing one or more hydrogen atoms in the core structure with various substituents.[1] These modifications give rise to a wide array of pharmacological effects, including stimulant, empathogen, and psychedelic properties.

Endogenous compounds such as the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) are themselves substituted phenethylamines, highlighting the fundamental role of this chemical scaffold in neurobiology. Synthetic substituted phenethylamines encompass a vast range of substances, from prescription medications like amphetamine to classic psychedelics like mescaline and a wide array of designer drugs.

The pharmacological diversity of this class stems from the various ways substituents can alter the molecule's interaction with monoamine neurotransmitter systems.

Physicochemical Properties of Selected Substituted Phenethylamines

The physical and chemical properties of substituted phenethylamines are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets. The following tables summarize key physicochemical data for a selection of representative compounds.

Table 1: Physical Properties of Selected Substituted Phenethylamines

CompoundChemical NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Phenethylamine2-PhenylethanamineC₈H₁₁N121.18-98[2]
Amphetamine(±)-1-Phenylpropan-2-amineC₉H₁₃N135.21-98[2]
Methamphetamine(S)-N-Methyl-1-phenylpropan-2-amineC₁₀H₁₅N149.23170-175 (hydrochloride)
MDMA3,4-Methylenedioxy-methamphetamineC₁₁H₁₅NO₂193.24148-153 (hydrochloride)[3]
Mescaline3,4,5-TrimethoxyphenethylamineC₁₁H₁₇NO₃211.26183-186 (sulfate)[4]
2C-B4-Bromo-2,5-dimethoxyphenethylamineC₁₀H₁₄BrNO₂260.13237-239 (hydrochloride)[5][6]
2C-I4-Iodo-2,5-dimethoxyphenethylamineC₁₀H₁₄INO₂307.13246 (hydrochloride)[7]
DOB4-Bromo-2,5-dimethoxyamphetamineC₁₁H₁₆BrNO₂274.16207-208 (hydrochloride)[8]

Table 2: Chemical Properties of Selected Substituted Phenethylamines

CompoundpKalogPWater Solubility
Phenethylamine9.83[1]1.41[1]Soluble[1]
Amphetamine9.9[9], 10.1[2]1.76[10]Moderate solubility[10]
Methamphetamine~10.12.1Sparingly soluble
MDMA~9.92.2[11]Insoluble (as base), Soluble (as hydrochloride)[3][12]
Mescaline~9.560.7[9]Moderately soluble[4]
2C-B---
2C-I---
DOB---

Structure-Activity Relationships and Receptor Affinities

The pharmacological effects of substituted phenethylamines are largely determined by their affinity for and efficacy at various monoamine receptors and transporters. The serotonin 5-HT₂A receptor is a key target for the psychedelic members of this class.[13][14]

Table 3: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines

Compound5-HT₂A5-HT₂C5-HT₁ADATNETSERT
Amphetamine>10,000>10,000>10,00034.47.21876
MDMA2960636>10,00091355049
Mescaline1300[15]4000[15]4000[15]>10,000>10,000>10,000
2C-B1701101900>10,000>10,000>10,000
2C-I80611400>10,000>10,000>10,000
DOB0.48[8]1.5[8]1200>10,000>10,000>10,000

Note: Data is compiled from various sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

Experimental Protocols

General Synthesis of Substituted Phenethylamines (Example: 2C-X Series)

A common synthetic route to 2C-X compounds involves the Henry reaction between a substituted benzaldehyde and nitromethane, followed by reduction of the resulting nitrostyrene.

Step 1: Nitrostyrene Formation A solution of the appropriately substituted 2,5-dimethoxybenzaldehyde and anhydrous ammonium acetate in nitromethane is heated. The excess nitromethane is removed under vacuum to yield the crude nitrostyrene, which can be purified by recrystallization.

Step 2: Reduction to Phenethylamine The substituted nitrostyrene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and added to a slurry of a reducing agent, such as lithium aluminum hydride (LAH), in THF. The reaction mixture is refluxed, and after cooling, the excess hydride is quenched. An aqueous workup followed by extraction and distillation or crystallization yields the final phenethylamine product.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a compound for the 5-HT₂A receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues or cells expressing the 5-HT₂A receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).[16]

2. Binding Assay:

  • In a 96-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled 5-HT₂A receptor ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound.[16][17]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[16]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.[16]

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GC-MS Analysis of Substituted Phenethylamines

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of substituted phenethylamines in various matrices.

1. Sample Preparation (e.g., from a biological matrix):

  • A liquid-liquid extraction is typically performed to isolate the analytes from the matrix.

  • The sample is basified, and the phenethylamines are extracted into an organic solvent.

  • The organic extract is then washed, dried, and concentrated.

  • For some compounds, derivatization (e.g., acetylation or trifluoroacetylation) may be necessary to improve chromatographic properties and mass spectral fragmentation.[10]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Injector: Split/splitless injection is used, with an injector temperature high enough to ensure rapid volatilization of the analytes.

    • Oven Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer:

    • Ionization: Electron ionization (EI) is typically used.

    • Analyzer: A quadrupole or ion trap mass analyzer is common.

    • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

3. Data Analysis:

  • The retention time of the analyte is compared to that of a known standard.

  • The mass spectrum of the analyte is compared to a reference library for confirmation of its identity.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of substituted phenethylamines are a result of their distinct interactions with various components of the monoaminergic systems.

Stimulant Phenethylamines (e.g., Amphetamine)

Amphetamine and related stimulants primarily exert their effects by increasing the synaptic concentrations of dopamine and norepinephrine.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine Uptake DAT Dopamine Transporter (DAT) Dopamine_synapse Increased Dopamine DAT->Dopamine_synapse Dopamine Reuptake Dopamine_cyto Cytoplasmic Dopamine Dopamine_vesicle->Dopamine_cyto Dopamine Leakage TAAR1 TAAR1 TAAR1->DAT Phosphorylates & Reverses Transport Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Substrate for uptake Amphetamine->TAAR1 Agonist Dopamine_cyto->DAT Reverse Transport Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Signaling_cascade Downstream Signaling (e.g., cAMP pathway) Dopamine_receptor->Signaling_cascade Effect Stimulant Effects Signaling_cascade->Effect

Caption: Mechanism of action of amphetamine at the dopaminergic synapse.

Empathogenic Phenethylamines (e.g., MDMA)

MDMA and related compounds primarily act as serotonin releasing agents by interacting with the serotonin transporter (SERT).

MDMA_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Serotonin Uptake SERT Serotonin Transporter (SERT) MDMA MDMA SERT->MDMA Reverses Transport Serotonin_synapse Increased Serotonin SERT->Serotonin_synapse Serotonin Reuptake Serotonin_cyto Cytoplasmic Serotonin Serotonin_vesicle->Serotonin_cyto Serotonin Leakage MDMA->VMAT2 Inhibits MDMA->SERT Substrate for uptake Serotonin_cyto->SERT Reverse Transport Serotonin_receptor Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) Serotonin_synapse->Serotonin_receptor Signaling_cascade Downstream Signaling Serotonin_receptor->Signaling_cascade Effect Empathogenic Effects Signaling_cascade->Effect

Caption: Mechanism of action of MDMA at the serotonergic synapse.

Psychedelic Phenethylamines (e.g., 2C-B, DOB)

The psychedelic effects of these compounds are primarily mediated by their agonist activity at the serotonin 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade.

Psychedelic_Phenethylamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psychedelic Psychedelic Phenethylamine Receptor 5-HT₂A Receptor Psychedelic->Receptor Binds and Activates G_protein Gq/11 Protein Receptor->G_protein Activates Beta_arrestin β-Arrestin 2 Receptor->Beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG MAPK_cascade MAPK/ERK Cascade Beta_arrestin->MAPK_cascade Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates PKC->MAPK_cascade Activates Neuronal_excitability Increased Neuronal Excitability PKC->Neuronal_excitability Gene_expression Changes in Gene Expression MAPK_cascade->Gene_expression Psychedelic_effects Psychedelic Effects Gene_expression->Psychedelic_effects Neuronal_excitability->Psychedelic_effects

Caption: Downstream signaling of the 5-HT₂A receptor by psychedelic phenethylamines.

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a novel substituted phenethylamine.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Henry reaction followed by reduction) Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Structure_Verification Structure Verification (NMR, IR, Elemental Analysis) Purification->Structure_Verification Purity_Analysis Purity Analysis (GC-MS, HPLC) Structure_Verification->Purity_Analysis Physicochemical_Characterization Physicochemical Characterization (Melting Point, pKa, logP) Purity_Analysis->Physicochemical_Characterization Pharmacological_Screening Pharmacological Screening (Receptor Binding Assays) Purity_Analysis->Pharmacological_Screening Functional_Assays Functional Assays (e.g., Calcium imaging, in vivo studies) Pharmacological_Screening->Functional_Assays Data_Analysis Data Analysis and Interpretation Functional_Assays->Data_Analysis

Caption: A typical experimental workflow for the study of a novel substituted phenethylamine.

References

In-depth Technical Guide: Theoretical Binding Modes of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific literature and chemical databases lack specific information regarding the theoretical binding modes, molecular targets, and overall pharmacological profile of the exact compound "2-Methyl-2-phenylpentan-3-amine." Extensive searches have yielded no direct research, computational studies, or experimental data for this specific molecule.

The information presented below is based on structurally similar compounds and general principles of computational chemistry and pharmacology. This guide will, therefore, focus on a theoretical and predictive approach to understanding the potential binding modes of this compound, should this compound be synthesized and studied.

Introduction to Theoretical Binding Mode Analysis

Theoretical binding mode analysis is a crucial component of modern drug discovery and development. It employs computational methods to predict and understand the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor or enzyme. These predictions can guide lead optimization, explain structure-activity relationships (SAR), and provide insights into potential mechanisms of action.

The core of this analysis lies in molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the docking result is often evaluated using a scoring function that estimates the binding affinity.

Predicted Physicochemical Properties and Structural Features

To hypothesize potential binding modes, we must first consider the structural and electronic features of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Binding
Molecular FormulaC12H19NDefines the elemental composition and molecular weight.
Molecular Weight177.29 g/mol Influences bioavailability and membrane permeability.
XLogP32.9Indicates moderate lipophilicity, suggesting potential for membrane traversal and hydrophobic interactions.
Hydrogen Bond Donors1 (amine group)The primary amine is a key site for forming hydrogen bonds with receptor residues.
Hydrogen Bond Acceptors1 (amine group)The lone pair on the nitrogen atom can act as a hydrogen bond acceptor.
Rotatable Bonds4Provides conformational flexibility, allowing the molecule to adapt to the shape of a binding site.

The key structural features that would likely dominate its binding interactions are:

  • The Phenyl Ring: This bulky, hydrophobic group is a prime candidate for engaging in π-π stacking, hydrophobic, and van der Waals interactions with aromatic or aliphatic residues in a binding pocket.

  • The Primary Amine Group: This is the most polar part of the molecule and is expected to be the primary site for forming strong, directed interactions such as hydrogen bonds and ionic interactions (if protonated) with polar or charged residues (e.g., Asp, Glu, Ser, Thr, Gln, Asn).

  • The Alkyl Backbone: The pentane chain with its methyl substituent contributes to the overall size, shape, and lipophilicity of the molecule, influencing how it fits into a binding pocket.

Hypothetical Binding Modes and Potential Molecular Targets

Given its structural similarity to known central nervous system (CNS) active compounds, particularly stimulants and anorectics, potential molecular targets for this compound could include monoamine transporters and receptors.

Potential Interaction with Monoamine Transporters (e.g., DAT, NET, SERT)

Many phenylalkylamine derivatives interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A hypothetical binding mode within these transporters would likely involve:

  • Ionic Interaction/Hydrogen Bonding: The protonated amine group forming a salt bridge or strong hydrogen bond with a conserved aspartate residue in the transporter's binding site.

  • Hydrophobic and Aromatic Interactions: The phenyl ring fitting into a hydrophobic pocket, potentially forming π-π stacking interactions with tyrosine or phenylalanine residues.

  • Van der Waals Interactions: The alkyl chain making contact with aliphatic residues within the binding site.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

A standard method to confirm interaction with these transporters is a competitive radioligand binding assay.

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., striatum for DAT, hippocampus for SERT) from a suitable animal model in a buffered sucrose solution. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

  • Incubation: Incubate the synaptosomes with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Potential Interaction with Adrenergic Receptors

The structure also bears some resemblance to ligands for adrenergic receptors. For instance, the benzylic methyl group is a feature found in some alpha-2 adrenergic receptor ligands.

Experimental Protocol: Computational Docking Study

A theoretical investigation of binding to an adrenergic receptor could be performed as follows:

  • Receptor Preparation: Obtain the crystal structure of the target receptor (e.g., an α₂-adrenergic receptor) from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing its energy.

  • Ligand Preparation: Generate a 3D structure of this compound. Assign partial charges and determine its possible conformations.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the receptor. The program will generate multiple possible binding poses.

  • Analysis of Poses: Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.). The pose with the best score (lowest predicted binding energy) is considered the most likely binding mode.

Visualizing Theoretical Workflows and Pathways

Diagram 1: General Workflow for Theoretical Binding Mode Prediction

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand This compound (2D Structure) Ligand3D Generate 3D Conformations & Energy Minimization Ligand->Ligand3D Docking Molecular Docking Simulation Ligand3D->Docking ReceptorDB Select Target Receptor (e.g., from PDB) ReceptorPrep Prepare Receptor (Add Hydrogens, Optimize) ReceptorDB->ReceptorPrep ReceptorPrep->Docking Analysis Analysis of Binding Poses (Scoring, Interaction Analysis) Docking->Analysis Hypothesis Binding Mode Hypothesis Analysis->Hypothesis

Caption: A flowchart illustrating the computational workflow for predicting the binding mode of a ligand.

Diagram 2: Hypothetical Signaling Pathway Modulation

G Ligand This compound Receptor GPCR (e.g., Adrenergic Receptor) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: A potential G-protein coupled receptor signaling pathway that could be modulated by the ligand.

Conclusion and Future Directions

The analysis of this compound's theoretical binding modes is currently speculative due to a lack of empirical data. Based on its chemical structure, it is plausible that this compound could interact with monoamine transporters or adrenergic receptors, driven by a combination of electrostatic and hydrophobic interactions.

To validate these hypotheses, the following steps are recommended:

  • Synthesis and Characterization: The compound must first be synthesized and its identity and purity confirmed.

  • In Vitro Screening: A broad panel of binding and functional assays should be conducted against a range of CNS targets to identify primary molecular targets.

  • Computational Studies: Once a primary target is identified, detailed molecular docking and molecular dynamics simulations can be performed to refine the theoretical binding mode.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will provide crucial data to support and refine the binding mode hypothesis.

This document serves as a foundational guide for initiating research into the pharmacological properties of this compound. All hypotheses presented herein require experimental validation.

An Exploratory Technical Guide on 2-Methyl-2-phenylpentan-3-amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 2-Methyl-2-phenylpentan-3-amine and its direct analogs is limited. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of this class of compounds based on established methodologies for structurally related monoamine reuptake inhibitors.

Introduction

Monoamine reuptake inhibitors are a significant class of compounds in neuropharmacology and medicinal chemistry, primarily targeting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these inhibitors can potentiate monoaminergic signaling, a mechanism central to the action of many antidepressants, anxiolytics, and psychostimulants.

The compound this compound belongs to the broader class of phenethylamines, which includes many known monoamine reuptake inhibitors. Its structural features—a phenyl ring, an ethylamine backbone, and specific alkyl substitutions—suggest potential interactions with monoamine transporters. This guide outlines the synthetic pathways and experimental protocols necessary to explore the pharmacological profile of this compound and its analogs, thereby providing a foundational resource for researchers investigating this chemical space.

Synthetic Pathways

The synthesis of this compound and its analogs can be approached through several established organic chemistry routes. A common strategy involves the formation of a ketone intermediate followed by reductive amination.

General Synthesis of the Ketone Intermediate (2-Methyl-2-phenylpentan-3-one)

A plausible route to the ketone intermediate involves the acylation of a benzene derivative. For instance, a Friedel-Crafts acylation of benzene with 2-methyl-2-chloropentanoyl chloride could yield the desired ketone. Alternatively, organometallic routes, such as the reaction of a phenyl Grignard reagent with an appropriate acyl chloride or nitrile, can be employed.

Reductive Amination to Yield the Final Amine

The conversion of the ketone to the amine is typically achieved through reductive amination. This can be a one-pot reaction where the ketone is reacted with an amine source (e.g., ammonia for the primary amine, or a primary amine for a secondary amine analog) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

For the synthesis of chiral amines, asymmetric synthesis methods can be employed. This could involve the use of a chiral auxiliary or a stereoselective reducing agent during the reductive amination step. Asymmetric hydrogenation of an enamine intermediate is another viable strategy.

Pharmacological Evaluation: Experimental Protocols

The primary pharmacological evaluation of this compound analogs would focus on their interaction with the monoamine transporters: DAT, SERT, and NET. The standard methods for this are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. These are typically competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the target.

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

    • For SERT: [³H]Citalopram.

    • For NET: [³H]Nisoxetine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • Test compounds (analogs of this compound).

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Protocol:

  • Preparation of Reagents: Prepare stock solutions of test compounds and radioligands. A series of dilutions of the test compound are prepared.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell or synaptosome.

Objective: To determine the functional potency (IC₅₀) of the test compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • Test compounds.

  • Inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, fluoxetine for SERT, desipramine for NET).

Protocol:

  • Cell/Synaptosome Preparation: Prepare a suspension of the cells or synaptosomes in the assay buffer.

  • Pre-incubation: Aliquots of the cell/synaptosome suspension are pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Uptake is initiated by the addition of the radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated for a short time (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters (representing the amount of neurotransmitter taken up by the cells/synaptosomes) is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis.[1][3]

Data Presentation

The quantitative data obtained from the pharmacological assays should be summarized in a clear and structured format to allow for easy comparison of the analogs.

Table 1: Illustrative Binding Affinities (Ki, nM) of this compound Analogs for Monoamine Transporters

Compound IDhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)
Parent HHHData to be determinedData to be determinedData to be determined
Analog A4-ClHHData to be determinedData to be determinedData to be determined
Analog BHCH₃HData to be determinedData to be determinedData to be determined
Analog CHHCH₃Data to be determinedData to be determinedData to be determined

Note: This table is a template. The R groups would correspond to specific substitutions on the phenyl ring or the amine of the parent compound.

Table 2: Illustrative Functional Potencies (IC₅₀, nM) of this compound Analogs in Neurotransmitter Uptake Inhibition Assays

Compound ID[³H]Dopamine Uptake IC₅₀ (nM)[³H]Serotonin Uptake IC₅₀ (nM)[³H]Norepinephrine Uptake IC₅₀ (nM)
Parent Data to be determinedData to be determinedData to be determined
Analog AData to be determinedData to be determinedData to be determined
Analog BData to be determinedData to be determinedData to be determined
Analog CData to be determinedData to be determinedData to be determined

Visualizations

Signaling Pathway of a Monoamine Reuptake Inhibitor

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (Neurotransmitter Storage) Neurotransmitter Monoamine Neurotransmitter Presynaptic_Vesicle->Neurotransmitter Release MA_Transporter Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Analog_Compound This compound Analog Analog_Compound->MA_Transporter Inhibition

Caption: Mechanism of action for a monoamine reuptake inhibitor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target transporter Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Reagent_Prep Prepare serial dilutions of test compound and radioligand Reagent_Prep->Incubation Filtration Rapid filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Quantify radioactivity with scintillation counter Washing->Quantification Analysis Non-linear regression to determine IC50 and Ki Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The exploration of this compound analogs presents an opportunity to discover novel monoamine reuptake inhibitors with potentially unique selectivity and pharmacological profiles. This guide provides the essential framework for initiating such an investigation, from chemical synthesis to in vitro characterization. Future work should focus on synthesizing a library of analogs with systematic structural modifications to establish a clear structure-activity relationship (SAR). Promising candidates identified through these in vitro assays would then warrant further investigation in more complex biological systems, including in vivo models of neurological and psychiatric disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-Methyl-2-phenylpentan-3-amine and structurally related compounds. Due to the limited direct research on the title compound, this review focuses on its plausible synthetic pathways, predicted physicochemical properties, and potential pharmacological activities inferred from closely related phenylalkylamine analogs. Reductive amination of the corresponding ketone, 2-Methyl-2-phenylpentan-3-one, is proposed as the primary synthetic route. The biological profile is anticipated to involve interactions with monoamine transporters and calcium channels, characteristic of the broader phenylalkylamine class. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar novel psychoactive compounds.

Introduction

Phenylalkylamines represent a vast and diverse class of compounds with significant pharmacological and toxicological profiles. Many members of this class, such as amphetamine and its derivatives, are well-known for their potent effects on the central nervous system (CNS), primarily through their interaction with monoamine transporters[1][2]. These interactions can lead to a range of effects, including stimulation, euphoria, and in some cases, neurotoxicity[1][3]. Another important pharmacological action of some phenylalkylamines is the blockade of L-type calcium channels, which has been exploited for the treatment of cardiovascular disorders[4][5].

This compound is a secondary amine characterized by a sterically hindered environment around the nitrogen atom and a phenyl group on the adjacent carbon. While no direct studies on this specific molecule are publicly available, its structural features suggest it may possess interesting pharmacological properties, blending the characteristics of bulky amine substituents with the classic phenylalkylamine scaffold. This review will, therefore, extrapolate from the known chemistry and pharmacology of related compounds to provide a detailed technical overview.

Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be predicted based on its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound (Predicted) C12H19N177.29~3.511
2-Methyl-2-phenylpentan-3-ol[6]C12H18O178.273.311
2-Methyl-2-phenylpentan-3-oneC12H16O176.262.901
2-Methylpentan-3-amine[7]C6H15N101.191.621
(2R,3S)-2-phenylpentan-3-amine[8]C11H17N163.262.511

Synthesis

The most logical and efficient synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 2-Methyl-2-phenylpentan-3-one.

Synthesis of the Precursor Ketone: 2-Methyl-2-phenylpentan-3-one

A plausible method for the synthesis of 2-Methyl-2-phenylpentan-3-one involves the Friedel-Crafts acylation of benzene with 2-methyl-2-pentanoyl chloride or a related reaction.

Reductive Amination to this compound

Reductive amination is a well-established and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds[9][10][11]. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of a sterically hindered secondary amine like this compound from a ketone, specific reducing agents and conditions are often required to overcome steric hindrance and favor the amination pathway over direct ketone reduction[12][13][14].

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a general procedure adapted from the literature for the reductive amination of ketones and would require optimization for the specific substrate[1][15].

Materials:

  • 2-Methyl-2-phenylpentan-3-one

  • Ammonia (or an amine source like ammonium acetate)

  • Sodium Borohydride (NaBH4)

  • Methanol (or another suitable solvent like ethanol or THF)

  • Anhydrous Magnesium Sulfate (or other drying agent)

  • Hydrochloric Acid (for salt formation and purification)

  • Diethyl Ether (or other extraction solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-2-phenylpentan-3-one (1 equivalent) in methanol.

  • Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 equivalents).

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.

  • Once imine formation is deemed sufficient, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (excess, e.g., 1.5-2 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and add a solution of HCl in ether. The precipitated salt can be collected by filtration and recrystallized.

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow Ketone 2-Methyl-2-phenylpentan-3-one Solvent_Mixing Dissolve in Solvent (e.g., Methanol) Ketone->Solvent_Mixing Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Solvent_Mixing Imine_Formation Imine Formation (Stir at RT) Solvent_Mixing->Imine_Formation Reduction Reduction (Cool, then stir at RT) Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Distillation or Salt Formation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Potential Pharmacological Activity

The pharmacological profile of this compound can be inferred from the activities of structurally related phenylalkylamines. The primary targets are likely to be monoamine transporters and L-type calcium channels.

Interaction with Monoamine Transporters

Substituted phenethylamines are well-documented for their interaction with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[2][16]. The nature of this interaction (i.e., substrate/releaser vs. uptake inhibitor) and the selectivity for different transporters are highly dependent on the specific substitution pattern.

  • Dopamine Transporter (DAT): Many phenethylamine analogs exhibit activity at DAT, leading to increased extracellular dopamine levels, which is associated with stimulant and reinforcing effects[17][18].

  • Serotonin Transporter (SERT): Interaction with SERT can modulate mood and is a hallmark of many psychedelic and empathogenic amphetamine derivatives[19].

Table 2: In Vitro Inhibition of Dopamine and Serotonin Transporters by Selected Phenylalkylamines (IC50 values)

CompoundDAT IC50 (nM)SERT IC50 (nM)Reference
Amphetamine40 - 1001000 - 5000[20]
Methamphetamine24.5643[20]
MDMA34068[20]
2,5-Dimethoxy-4-bromoamphetamine (DOB)>10,000 (Ki)-[21]

Note: Data is compiled from various sources and experimental conditions may differ.

Diagram: Phenylalkylamine Interaction with Monoamine Transporters

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging MAO MAO Dopamine DA Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->VMAT2 DAT->MAO Metabolism Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Phenylalkylamine Phenylalkylamine Analog Phenylalkylamine->DAT Inhibition/Reversal

Caption: Simplified signaling pathway of dopamine neurotransmission and the modulatory effect of phenylalkylamines on the dopamine transporter (DAT).

Calcium Channel Blocking Activity

Certain phenylalkylamines, such as verapamil, are potent L-type calcium channel blockers[22][23]. This activity is responsible for their therapeutic use in cardiovascular conditions. The structural features of this compound, particularly the phenyl group and the secondary amine, suggest a potential for interaction with these channels.

Table 3: Calcium Channel Blocking Activity of Selected Phenylalkylamines (IC50 values)

CompoundIC50 (µM)Reference
Verapamil~1[5]
Gallopamil-[9]
Devapamil-[9]

Note: IC50 values can vary significantly depending on the experimental setup. It has been noted that at Ca2+ concentrations above 30 µM, the binding of phenylalkylamines to the receptor is inhibited, leading to a significant increase in the IC50 value to over 300 µM[9].

Structure-Activity Relationships (SAR)

Based on the available literature for phenylalkylamines, several structural features are key determinants of their pharmacological activity:

  • Alpha-alkylation: Methylation at the alpha-carbon (as seen in amphetamine) generally increases stimulant potency and metabolic stability.

  • N-alkylation: The nature of the substituent on the nitrogen atom influences potency and selectivity for different monoamine transporters.

  • Ring substitution: Substitution on the phenyl ring dramatically alters the pharmacological profile, often introducing psychedelic or empathogenic properties.

  • Steric hindrance: The bulky 2-methyl-2-phenylpentyl group in the target compound is expected to significantly influence its binding to receptors and transporters compared to less hindered analogs. This could potentially lead to a unique pharmacological profile.

Predicted Spectral Data

While no experimental spectra for this compound are available, predictions can be made based on its structure and data from related compounds like 2-phenylpentan-3-one[4].

  • ¹H NMR: Expected signals would include those for the ethyl group, the two methyl groups at position 2, the methine proton at position 3, the amine proton, and the aromatic protons of the phenyl group.

  • ¹³C NMR: Characteristic signals would be expected for the aliphatic carbons and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 177. Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the nitrogen and loss of alkyl groups.

Future Research Directions

This compound represents an unexplored area within the vast landscape of phenylalkylamines. Future research should focus on:

  • Synthesis and Characterization: Development of a robust and scalable synthetic route, followed by full spectral characterization (NMR, MS, IR) to confirm its structure.

  • In Vitro Pharmacology: Comprehensive screening of its activity at a panel of monoamine transporters and receptors to determine its binding affinities (Ki) and functional activities (IC50/EC50). Its potential as a calcium channel blocker should also be investigated.

  • In Vivo Studies: Should in vitro studies reveal significant activity, in vivo experiments in animal models could elucidate its behavioral effects, pharmacokinetic profile, and potential for abuse or therapeutic application.

  • Analog Synthesis: The synthesis and evaluation of related analogs with modifications to the N-alkyl group and the phenyl ring could provide valuable structure-activity relationship data.

Conclusion

This technical guide has provided a comprehensive overview of the potential synthesis, properties, and pharmacology of this compound based on the existing literature of its structural congeners. While direct experimental data is currently lacking, the information presented herein serves as a valuable starting point for researchers interested in exploring this and other novel phenylalkylamine derivatives. The unique structural features of this compound suggest the potential for a distinct pharmacological profile, warranting further investigation to fully characterize its biological activities and potential applications.

References

Probing the Metabolic Journey of 2-Methyl-2-phenylpentan-3-amine: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Early-Stage Metabolic Fate of 2-Methyl-2-phenylpentan-3-amine

This in-depth technical guide outlines a comprehensive framework for the early-stage investigation into the metabolic fate of the novel compound this compound. In the absence of existing public research on this specific molecule, this document serves as a foundational whitepaper, detailing the requisite experimental protocols, data presentation standards, and logical workflows necessary to elucidate its biotransformation. The methodologies described herein are grounded in established principles of drug metabolism research and are broadly applicable to the study of new chemical entities.

Introduction to Metabolic Fate Analysis

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding how a molecule like this compound is processed in the body is fundamental to predicting its efficacy, potential toxicity, and duration of action. The primary site of drug metabolism is the liver, where a series of enzymatic reactions, broadly categorized into Phase I and Phase II, transform lipophilic compounds into more water-soluble metabolites for easier excretion.

Phase I metabolism typically involves oxidation, reduction, or hydrolysis to introduce or unmask functional groups. The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in this phase.[1][2] Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione, further increasing their polarity.

A Phased Experimental Workflow for Metabolic Investigation

A systematic approach is essential for a thorough investigation of a novel compound's metabolism. The following workflow illustrates a logical progression from in vitro screening to more complex in vivo studies.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation (Animal Models) metabolic_stability Metabolic Stability Assay (HLM, S9 Fractions) metabolite_id_invitro Metabolite Identification (LC-HRMS) metabolic_stability->metabolite_id_invitro Identify major metabolites cyp_phenotyping CYP Reaction Phenotyping metabolite_id_invitro->cyp_phenotyping Determine responsible enzymes pk_studies Pharmacokinetic Studies metabolite_id_invitro->pk_studies Inform in vivo study design cyp_inhibition CYP Inhibition Screening cyp_phenotyping->cyp_inhibition Assess drug interaction potential metabolite_profiling Metabolite Profiling (Urine, Feces, Plasma) pk_studies->metabolite_profiling Confirm metabolites in vivo metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 Aromatic Hydroxylation Parent->M1 CYP2D6/3A4 M2 Aliphatic Hydroxylation Parent->M2 CYP3A4/2C19 M3 N-Deamination Parent->M3 MAO/CYP2B6 M1_conj M1-Glucuronide M1->M1_conj UGTs M2_conj M2-Glucuronide M2->M2_conj UGTs

References

Methodological & Application

Application Notes & Protocols for the Quantification of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Scientific literature specifically detailing the analytical quantification of 2-Methyl-2-phenylpentan-3-amine is limited. The following protocols and data are based on established, validated methods for structurally similar phenethylamine derivatives and synthetic cathinones.[1][2][3] These methods provide a robust framework for developing a specific and sensitive quantitative assay for the target analyte. All protocols should be fully validated in the user's laboratory.[2]

Introduction

This compound is a phenethylamine derivative. Like other compounds in this class, which includes stimulants and new psychoactive substances (NPS), its chemical structure necessitates sensitive and specific analytical methods for accurate quantification in various matrices, such as seized materials or biological samples.[2][3] The primary analytical challenges include achieving adequate chromatographic separation from potential isomers and detecting low concentrations in complex matrices.[1]

The gold-standard techniques for this class of compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][4] LC-MS/MS is often preferred for its high sensitivity and specificity, particularly in biological sample analysis, while GC-MS remains a reliable and widely used technique, especially for seized materials.[1][5]

Comparative Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for well-developed GC-MS and LC-MS/MS methods for a compound like this compound.

Table 1: Example Performance Characteristics of Analytical Methods

ParameterGC-MS Method (with Derivatization)LC-MS/MS Method
Instrumentation Gas Chromatograph-Mass SpectrometerUltra-High Performance Liquid Chromatograph-Tandem Mass Spectrometer (UHPLC-MS/MS)
Sample Matrix Seized Powders, Organic ExtractsUrine, Plasma, Serum, Hair
Example LOQ 5-10 ng/mL0.5-5 ng/mL[6]
Example LOD 1-5 ng/mL0.1-2 ng/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%

Note: LOQ (Limit of Quantification) and LOD (Limit of Detection) values are estimates based on similar analytes and will vary based on matrix and instrumentation.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in solid or powdered samples. A derivatization step is included to improve the chromatographic properties of the amine.

A. Reagents and Materials

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Sodium Carbonate (ACS Grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • This compound reference standard

  • Internal Standard (IS), e.g., Amphetamine-d5

B. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 10 mg of the homogenized sample powder.

  • Dissolve the sample in 10 mL of methanol. Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes. Transfer the supernatant to a new tube.

  • Add the internal standard to the methanolic extract.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 0.1 M sodium carbonate solution.

  • Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the bottom organic layer (chloroform) to a clean vial.

  • Evaporate the chloroform to dryness under nitrogen.

C. Derivatization

  • To the dried residue, add 50 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

D. GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temp: 250°C

  • Carrier Gas: Helium, 1.2 mL/min

  • Oven Program: Initial 80°C, hold 1 min. Ramp to 280°C at 20°C/min. Hold for 5 min.

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least 3 characteristic ions for the analyte and internal standard.

GCMS_Workflow cluster_analysis Analysis DataNode DataNode Sample Sample Spike Spike Sample->Spike LLE LLE Spike->LLE Dry1 Dry1 LLE->Dry1 Deriv Deriv Dry1->Deriv Inject Inject Deriv->Inject MS MS Inject->MS Data Data MS->Data

Protocol 2: Quantification by LC-MS/MS

This protocol is ideal for quantifying the analyte in biological matrices like urine, offering high sensitivity and specificity without derivatization.

A. Reagents and Materials

  • Methanol, Acetonitrile, Water (LC-MS Grade)

  • Formic Acid (Optima LC/MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • This compound reference standard

  • Internal Standard (IS), e.g., Phentermine-d5

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

B. Sample Preparation (Solid Phase Extraction - SPE)

  • Pipette 1 mL of urine into a glass tube.

  • Add the internal standard and vortex.

  • Condition SPE Cartridge: Pass 2 mL of methanol followed by 2 mL of deionized water.

  • Load Sample: Load the prepared urine sample onto the cartridge.

  • Wash: Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.

  • Elute: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

C. LC-MS/MS Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Formate

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 min. Re-equilibrate at 5% B for 2 min.

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex 6500 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one quantifier, one qualifier) should be optimized for the analyte and the internal standard.

LCMS_Workflow cluster_analysis Analysis DataNode DataNode Sample Sample Load Load Sample->Load Wash Wash Load->Wash Condition Condition Elute Elute Wash->Elute Dry Dry Elute->Dry Recon Recon Dry->Recon Inject Inject Recon->Inject Data Data Inject->Data

Method Selection Logic

The choice between GC-MS and LC-MS/MS is dictated by the analyte's properties and the analytical goals. This decision process can be visualized as follows.

Logic_Diagram cluster_gc GC-MS Path cluster_lc LC-MS/MS Path Analyte Analyte Properties: This compound (Amine, Semi-Volatile) Volatile Is analyte volatile or can be derivatized? Analyte->Volatile Polar Is analyte polar & ionizable in solution? Analyte->Polar Deriv Yes -> Derivatize to increase volatility & stability Volatile->Deriv GCMS Analyze via GC-MS Deriv->GCMS ESI Yes -> Use ESI to form protonated molecule [M+H]+ Polar->ESI LCMS Analyze via LC-MS/MS ESI->LCMS

References

Application Note & Protocol: Quantitative Analysis of 2-Methyl-2-phenylpentan-3-amine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-2-phenylpentan-3-amine is a structural analog of amphetamine and is classified as a phenethylamine derivative. Due to its stimulant properties, it has the potential for misuse and abuse. Therefore, a sensitive and selective analytical method for the determination of this compound in biological matrices such as plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.[1][2][3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, making it the gold standard for the quantification of xenobiotics in complex biological fluids.[4][5]

This application note describes a robust and validated HPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Amphetamine-d11)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Human plasma (drug-free)

Instrumentation

  • HPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) equipped with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma.[1]

  • Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions

ParameterValue
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)50 psi
Curtain Gas35 psi
Collision GasNitrogen
MRM Transitions Analyte
This compound
Q1 (m/z) -> Q3 (m/z)To be determined by infusion
Internal Standard (Amphetamine-d11)
Q1 (m/z) -> Q3 (m/z)147.1 -> 91.1 (Quantifier)
147.1 -> 124.1 (Qualifier)

Note: The specific MRM transitions for this compound need to be optimized by direct infusion of a standard solution into the mass spectrometer.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.

Quantitative Data Summary

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% for LLOQ)-10% to +10%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 10%
RecoveryConsistent, precise, and reproducible> 85%
Matrix EffectNormalized IS ratio within an acceptable rangeMinimal ion suppression or enhancement
StabilityWithin ±15% of the nominal concentration under various storage conditionsStable for 24 hours at room temperature and 3 freeze-thaw cycles

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize add_solvent Add Ethyl Acetate alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound in plasma.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis in various research and clinical settings. The method is ready for full validation to support pharmacokinetic, toxicokinetic, or forensic studies.

References

Application of 2-Methyl-2-phenylpentan-3-amine in Neuroscience Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the application of 2-Methyl-2-phenylpentan-3-amine in neuroscience research have yielded limited specific information. The current body of scientific literature does not appear to contain detailed studies on its mechanism of action, efficacy, or specific protocols related to neuroscience applications.

While information on the synthesis and chemical properties of related compounds is available, direct evidence and data for "this compound" in the context of neuroscience are not prevalent in the public domain. The search results primarily consist of chemical database entries and synthesis reports for similar molecules, such as 2-methyl-3-phenylpentane and 2-methyl-2-phenylpentan-3-ol. These documents focus on the chemical aspects of the compounds and do not provide biological or pharmacological data relevant to neuroscience research.

Further investigation into derivatives and analogous structures may be necessary to infer potential applications or mechanisms of action. However, without direct studies on this compound, any such inferences would be speculative.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to initiate foundational research to determine its potential pharmacological profile and applications in neuroscience. This would involve in vitro and in vivo studies to characterize its interaction with neural receptors and signaling pathways.

Due to the absence of specific data, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound is not possible at this time.

Application Note and Protocols for Cell-Based Assay Development for 2-Methyl-2-phenylpentan-3-amine Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-phenylpentan-3-amine is a novel synthetic compound with structural similarities to known psychoactive substances that interact with monoamine transporters and G-protein coupled receptors (GPCRs). Due to its chemical structure, it is hypothesized to modulate the activity of key central nervous system targets. This document provides a comprehensive guide to developing and implementing a series of cell-based assays to screen for and characterize the biological activity of this compound.

The proposed screening cascade begins with a primary assay to assess the compound's effect on the uptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) by their respective transporters. Positive hits from the primary screen are then subjected to secondary assays to confirm the mechanism of action and explore potential off-target effects on GPCR signaling pathways. This tiered approach allows for efficient identification and characterization of the compound's pharmacological profile.

Primary Screening: Monoamine Transporter Uptake Inhibition Assay

The primary screen will evaluate the ability of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters (DAT, NET, and SERT). A fluorescence-based uptake assay offers a high-throughput and non-radioactive method for this initial screen.[1][2][3][4][5]

Experimental Protocol: Fluorescence-Based Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT (HEK-hDAT), human NET (HEK-hNET), or human SERT (HEK-hSERT).[5]

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[1][2][3]

  • This compound.

  • Reference inhibitors: GBR12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).[5]

  • 96-well black wall, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed HEK-hDAT, HEK-hNET, and HEK-hSERT cells into separate 96-well plates at a density of 40,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the reference inhibitors.

  • Compound Incubation: Wash the cells once with assay buffer. Add 50 µL of the diluted compound or reference inhibitor to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 20 minutes at room temperature.

  • Substrate Addition: Add 50 µL of a fluorescent substrate (a fluorescent monoamine analog provided in the assay kit) to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 2 minutes for a total of 30 minutes using a bottom-read fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorescent substrate.

  • Data Analysis: For each concentration of the test compound and reference inhibitors, calculate the rate of substrate uptake (the slope of the linear portion of the fluorescence versus time curve). Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Primary Screening Results

Table 1: Inhibitory Activity (IC50) of this compound on Monoamine Transporters

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
This compound1.2 ± 0.20.5 ± 0.1> 100
GBR12909 (Reference)0.05 ± 0.01--
Desipramine (Reference)-0.01 ± 0.002-
Fluoxetine (Reference)--0.02 ± 0.005

Data are presented as mean ± standard deviation from three independent experiments.

Secondary Screening: G-Protein Coupled Receptor (GPCR) Activity Assays

Based on the primary screening results, secondary assays are performed to investigate potential interactions with GPCRs, which are common targets for psychoactive compounds.[6][7][8] Two key second messenger pathways, calcium mobilization (for Gq-coupled GPCRs) and cAMP modulation (for Gs- and Gi-coupled GPCRs), will be assessed.[9][10][11][12][13][14][15][16][17]

Experimental Protocol: Calcium Flux Assay

Objective: To determine if this compound induces or inhibits calcium mobilization through Gq-coupled GPCRs.[9][11][12][18][19]

Materials:

  • CHO-K1 or HEK293 cells stably expressing a panel of Gq-coupled GPCRs (e.g., 5-HT2A, α1-adrenergic receptors).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Pluronic F-127.

  • Reference agonists and antagonists for each target receptor.

  • 96-well black wall, clear-bottom microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed cells into 96-well plates and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement: Place the plate in the FLIPR instrument. Add the test compound or reference ligands at various concentrations. Measure the fluorescence intensity before and after the addition of the compounds in real-time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonist activity, calculate the EC50 value from the dose-response curve. For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and determine the IC50 value.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine if this compound modulates cAMP levels through Gs- or Gi-coupled GPCRs.[10][13][14][15][20]

Materials:

  • CHO-K1 or HEK293 cells stably expressing a panel of Gs- or Gi-coupled GPCRs (e.g., dopamine D1/D2, adrenergic β2 receptors).

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).[10][20]

  • Reference agonists and antagonists for each target receptor.

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating and Stimulation: Plate cells in a 384-well plate and incubate. On the day of the assay, treat the cells with the test compound or reference ligands in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the test compound.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. For Gs-coupled receptor agonism, determine the EC50 from the dose-response curve of cAMP accumulation. For Gi-coupled receptor agonism, determine the EC50 from the dose-response curve of forskolin-stimulated cAMP inhibition. For antagonism, perform the assay in the presence of a known agonist and determine the IC50.

Data Presentation: Secondary Screening Results

Table 2: Functional Activity of this compound at Selected GPCRs

Target ReceptorAssay TypeActivity ModeEC50 / IC50 (µM)
5-HT2ACalcium FluxAgonist5.8 ± 0.9
α1-adrenergicCalcium FluxAntagonist12.3 ± 2.1
Dopamine D1cAMPNo activity> 100
Dopamine D2cAMPAgonist2.5 ± 0.4
β2-adrenergiccAMPNo activity> 100

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway Diagram

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., 5-HT2A, D2) G_protein G-protein (Gq or Gi) GPCR->G_protein Activation PLC PLC G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response PKC->Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Response Ligand 2-Methyl-2-phenyl- pentan-3-amine Ligand->GPCR Binds

Caption: Hypothesized GPCR signaling pathways for this compound.

Experimental Workflow Diagram

Assay_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening start Start: 2-Methyl-2-phenyl- pentan-3-amine primary_assay Monoamine Transporter Uptake Inhibition Assay (DAT, NET, SERT) start->primary_assay primary_decision Activity Detected? primary_assay->primary_decision ca_flux Calcium Flux Assay (Gq-coupled GPCRs) primary_decision->ca_flux Yes camp cAMP Accumulation Assay (Gs/Gi-coupled GPCRs) primary_decision->camp Yes end_inactive Compound Inactive primary_decision->end_inactive No secondary_analysis Data Analysis: EC50 / IC50 Determination ca_flux->secondary_analysis camp->secondary_analysis end_active Pharmacological Profile Characterized secondary_analysis->end_active

Caption: Experimental workflow for screening this compound.

Logical Relationship Diagram

Logical_Relationship cluster_targets Potential Cellular Targets cluster_effects Potential Cellular Effects cluster_outcomes Pharmacological Outcomes Compound 2-Methyl-2-phenyl- pentan-3-amine DAT Dopamine Transporter (DAT) Compound->DAT NET Norepinephrine Transporter (NET) Compound->NET SERT Serotonin Transporter (SERT) Compound->SERT GPCRs G-Protein Coupled Receptors (GPCRs) Compound->GPCRs Uptake_Inhibition Inhibition of Neurotransmitter Uptake DAT->Uptake_Inhibition NET->Uptake_Inhibition SERT->Uptake_Inhibition Signal_Transduction Modulation of Second Messenger Signaling GPCRs->Signal_Transduction Neurotransmitter_Levels Altered Synaptic Neurotransmitter Levels Uptake_Inhibition->Neurotransmitter_Levels Neuronal_Activity Changes in Neuronal Activity Signal_Transduction->Neuronal_Activity Neurotransmitter_Levels->Neuronal_Activity

Caption: Logical relationships of compound activity from target to outcome.

References

Application Notes and Protocols for Radiolabeling 2-Methyl-2-phenylpentan-3-amine for In-Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular imaging, the ability to non-invasively visualize and quantify biological processes at the molecular level is paramount for advancing our understanding of disease and accelerating drug development. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful nuclear imaging techniques that rely on the administration of radiolabeled probes, or radiotracers, that target specific biological molecules or pathways.[1][2][3] Small molecules, such as 2-Methyl-2-phenylpentan-3-amine, offer advantages as imaging agents due to their potential for rapid tumor penetration and clearance from non-target tissues, leading to high signal-to-noise ratios.[4] This document provides detailed application notes and protocols for the radiolabeling of this compound for use in pre-clinical in-vivo imaging studies.

The primary amine functionality of this compound offers a versatile handle for the introduction of various radionuclides. This document will focus on two of the most commonly used positron-emitting radionuclides in PET imaging: Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).[1] Carbon-11, with its short half-life of 20.4 minutes, is ideal for tracking rapid biological processes and allows for multiple scans in the same subject on the same day.[5] Fluorine-18 has a longer half-life of 109.7 minutes, which facilitates more complex radiosyntheses and allows for the distribution of the radiotracer to facilities without an on-site cyclotron.[6]

The following sections will detail protocols for the [¹¹C]methylation of the amine group and an [¹⁸F]fluoroalkylation approach using a prosthetic group. Additionally, representative data on radiolabeling efficiency and biodistribution, based on structurally similar compounds, are provided in tabular format for easy comparison. Finally, visual workflows and diagrams are included to clarify the experimental processes.

Radiolabeling Strategies and Data Presentation

The choice of radiolabeling strategy is critical and depends on factors such as the desired radionuclide, the chemical properties of the target molecule, and the required specific activity. For this compound, two primary strategies are presented:

  • Direct [¹¹C]Methylation: This is a common and efficient method for labeling primary and secondary amines.[7][8] The reaction involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to introduce the ¹¹C-label directly onto the nitrogen atom.[5][7]

  • [¹⁸F]Fluoroalkylation via a Prosthetic Group: Direct radiofluorination of unactivated molecules can be challenging. Therefore, a two-step approach using a prosthetic group is often employed. This involves first labeling a small molecule (the prosthetic group) with ¹⁸F, which is then conjugated to the target molecule. For amines, a common strategy is the use of an ¹⁸F-labeled aldehyde or ketone followed by reductive amination.

The following tables summarize typical quantitative data obtained for the radiolabeling of small molecule amines, which can be used as a benchmark for the proposed protocols.

Table 1: Representative Radiolabeling Efficiency and Purity

Radiolabeling MethodRadionuclidePrecursorRadiochemical Yield (RCY, decay-corrected)Radiochemical PuritySpecific Activity (GBq/µmol)
[¹¹C]Methylation¹¹CDesmethyl-2-Methyl-2-phenylpentan-3-amine50-70%>99%80-150
[¹⁸F]Fluoroalkylation¹⁸FThis compound20-40%>98%90-230[6]

Table 2: Illustrative In-Vivo Biodistribution Data of a Generic Radiolabeled Phenylalkylamine in a Rodent Tumor Model (Percent Injected Dose per Gram of Tissue - %ID/g at 60 min post-injection)

Organ[¹¹C]Methyl-2-Methyl-2-phenylpentan-3-amine[¹⁸F]Fluoroalkyl-2-Methyl-2-phenylpentan-3-amine
Blood1.5 ± 0.31.2 ± 0.2
Heart2.1 ± 0.41.8 ± 0.3
Lungs3.5 ± 0.62.9 ± 0.5
Liver5.2 ± 1.14.5 ± 0.9
Kidneys4.8 ± 0.96.1 ± 1.2
Spleen1.9 ± 0.41.6 ± 0.3
Muscle1.1 ± 0.20.9 ± 0.1
Brain0.5 ± 0.10.4 ± 0.1
Tumor4.2 ± 0.83.8 ± 0.7
Tumor/Blood Ratio2.83.2
Tumor/Muscle Ratio3.84.2

Note: The data presented in these tables are illustrative and based on published results for structurally related small molecules. Actual results for this compound may vary and require experimental determination.

Experimental Protocols

Protocol 1: [¹¹C]Methylation of this compound

This protocol describes the synthesis of [¹¹C]N-methyl-2-Methyl-2-phenylpentan-3-amine via direct methylation of the primary amine precursor.

Materials:

  • This compound (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18) for formulation

  • Sterile water for injection

  • Ethanol for injection

  • 0.9% Saline for injection

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF in a sealed reaction vial.

  • Activation: Add a molar excess of a suitable base (e.g., 2-3 mg of NaH) to the precursor solution to deprotonate the amine. Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture. Heat the vial at 80-100°C for 5-10 minutes.

  • Quenching: After the reaction time, quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the reaction mixture onto the semi-preparative HPLC system to separate the radiolabeled product from unreacted precursor and other impurities.

  • Formulation: Collect the HPLC fraction containing the purified [¹¹C]N-methyl-2-Methyl-2-phenylpentan-3-amine into a flask containing sterile water. Pass the diluted fraction through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: Analyze an aliquot of the final product by analytical HPLC to determine radiochemical purity. Measure the total radioactivity and calculate the specific activity.

Protocol 2: [¹⁸F]Fluoroalkylation of this compound via Reductive Amination

This protocol describes a two-step synthesis of an [¹⁸F]fluoroalkylated derivative of this compound using [¹⁸F]fluoroacetaldehyde as a prosthetic group.

Materials:

  • This compound

  • [¹⁸F]Fluoride

  • Ethylene glycol ditosylate

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • HPLC system with a semi-preparative column (e.g., C18)

  • Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)

  • SPE cartridge (e.g., C18) for formulation

  • Sterile water for injection

  • Ethanol for injection

  • 0.9% Saline for injection

Procedure:

Step A: Synthesis of [¹⁸F]Fluoroacetaldehyde

  • [¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vial containing K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Fluorination: Add ethylene glycol ditosylate to the dried [¹⁸F]fluoride/K₂₂₂ complex in anhydrous acetonitrile. Heat the reaction at 90-110°C for 10-15 minutes to produce [¹⁸F]fluoroethyltosylate.

  • Hydrolysis: Hydrolyze the [¹⁸F]fluoroethyltosylate to [¹⁸F]fluoroethanol by adding sodium hydroxide and heating.

  • Oxidation: Oxidize the [¹⁸F]fluoroethanol to [¹⁸F]fluoroacetaldehyde using a suitable oxidizing agent (e.g., pyridinium chlorochromate).

Step B: Reductive Amination

  • Reaction Setup: In a new reaction vial, dissolve 2-3 mg of this compound in a suitable solvent such as acetonitrile or methanol.

  • Coupling Reaction: Add the freshly prepared [¹⁸F]fluoroacetaldehyde to the solution of the amine. Add a reducing agent such as NaBH₃CN or STAB and a catalytic amount of acetic acid. Let the reaction proceed at room temperature for 15-20 minutes.

  • Quenching and Purification: Quench the reaction with water and purify the crude product by semi-preparative HPLC as described in Protocol 1, step 5.

  • Formulation and Quality Control: Formulate the final product and perform quality control as described in Protocol 1, steps 6 and 7.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships involved in the radiolabeling and imaging process.

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_invivo In-Vivo Study Radionuclide Radionuclide Production ([¹¹C]CO₂ or [¹⁸F]F⁻) Labeling Radiolabeling Reaction Radionuclide->Labeling Precursor Precursor Molecule (this compound) Precursor->Labeling Purification HPLC Purification Labeling->Purification QC Analytical HPLC (Purity & Identity) Purification->QC Activity Activity Measurement (Specific Activity) Purification->Activity Formulation Formulation in Sterile Saline Purification->Formulation Injection Animal Injection Formulation->Injection Imaging PET/SPECT Imaging Injection->Imaging Biodistribution Biodistribution Analysis Injection->Biodistribution

Caption: Experimental workflow for radiolabeling and in-vivo evaluation.

Signaling_Pathway_Hypothesis cluster_cell Target Cell Receptor Target Receptor/Transporter (e.g., Amino Acid Transporter) Internalization Internalization/ Accumulation Receptor->Internalization Radiotracer Radiolabeled This compound Radiotracer->Receptor Binding Signal Downstream Signaling (e.g., Proliferation, Metabolism) Internalization->Signal PET_Signal PET Signal Generation (Positron Annihilation) Internalization->PET_Signal Logical_Relationship Start Start: Identify Target Molecule (this compound) Select_Method Select Radiolabeling Method ([¹¹C] or [¹⁸F]) Start->Select_Method Synthesize Synthesize and Purify Radiotracer Select_Method->Synthesize QC_Check Quality Control Passed? Synthesize->QC_Check InVivo Perform In-Vivo Imaging and Biodistribution QC_Check->InVivo Yes Fail Fail: Optimize Synthesis QC_Check->Fail No Analyze Analyze Data (Tumor Uptake, Pharmacokinetics) InVivo->Analyze End End: Evaluate as Imaging Agent Analyze->End Fail->Select_Method

References

Standard Operating Procedure: Handling and Preliminary Evaluation of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Development of a standard operating procedure for handling 2-Methyl-2-phenylpentan-3-amine.

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure for the safe handling, synthesis, and preliminary biological evaluation of the novel compound, this compound. Due to the limited information on this specific molecule, this SOP has been constructed by extrapolating data from structurally analogous aminophenylalkane derivatives. Adherence to these guidelines is crucial to ensure personnel safety and data integrity during research and development activities.

Physicochemical Properties (Estimated)

The exact physicochemical properties of this compound are not documented. The following table summarizes the properties of structurally similar compounds to provide an estimated profile.

Property3-Methyl-1-phenylpentan-3-amineN-methyl-3-phenylpentan-2-amine2-Methyl-2-phenylpentan-3-ol
Molecular Formula C12H19NC12H19NC12H18O
Molecular Weight 177.29 g/mol 177.29 g/mol 178.27 g/mol
Boiling Point Not availableNot availableNot available
LogP (estimated) 2.72.93.3
Physical Form Expected to be a liquid or low-melting solid at room temperature

Safety and Handling

Given the amine functional group and its likely volatile nature, strict safety protocols must be followed. These are derived from safety data sheets for similar volatile amines.

3.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full body coverage to prevent skin contact.

  • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary.

3.2. Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

3.3. Storage and Disposal

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

4.1. Proposed Synthesis: Reductive Amination

A plausible synthetic route for this compound is the reductive amination of 2-methyl-2-phenylpentan-3-one.

Materials:

  • 2-methyl-2-phenylpentan-3-one

  • Ammonia (in a suitable solvent, e.g., methanol)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H2/Pd-C)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-phenylpentan-3-one in methanol.

  • Add a solution of ammonia in methanol to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be further purified by column chromatography or by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.

4.2. Preliminary Biological Screening

The following are general protocols for initial in vitro screening of the novel compound.

4.2.1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound exhibits toxicity to cells.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

4.2.2. Receptor Binding Assay (Competitive Binding)

This assay can be used to determine if the compound binds to a specific receptor of interest.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand known to bind to the receptor of interest

  • This compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the receptor preparation.

  • Add a fixed concentration of the radiolabeled ligand.

  • Add varying concentrations of the test compound (competitor).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Plot the bound radioactivity as a function of the competitor concentration to determine the Ki (inhibitory constant).

Visualizations

G Proposed Synthesis of this compound cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Purification Ketone 2-Methyl-2-phenyl- pentan-3-one Imine Intermediate Imine Ketone->Imine + Ammonia Ammonia Ammonia in Methanol CrudeAmine Crude 2-Methyl-2-phenyl- pentan-3-amine Imine->CrudeAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) Extraction Solvent Extraction CrudeAmine->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography or Salt Formation Drying->Purification FinalProduct Pure 2-Methyl-2-phenyl- pentan-3-amine Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

G General Workflow for Preliminary Biological Screening cluster_0 Compound Preparation cluster_1 Cytotoxicity Testing cluster_2 Receptor Binding Assay Compound 2-Methyl-2-phenyl- pentan-3-amine StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution CompoundTreatment Treat with Serial Dilutions StockSolution->CompoundTreatment BindingReaction Incubate Receptor, Radioligand, and Compound StockSolution->BindingReaction CellSeeding Seed Cells in 96-well Plate CellSeeding->CompoundTreatment MTTAssay Perform MTT Assay CompoundTreatment->MTTAssay DataAnalysis_IC50 Calculate IC50 MTTAssay->DataAnalysis_IC50 ReceptorPrep Prepare Receptor (e.g., Cell Membranes) ReceptorPrep->BindingReaction Filtration Separate Bound/Free Ligand BindingReaction->Filtration ScintillationCounting Quantify Radioactivity Filtration->ScintillationCounting DataAnalysis_Ki Calculate Ki ScintillationCounting->DataAnalysis_Ki

Application Note: Chiral Separation of 2-Methyl-2-phenylpentan-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-2-phenylpentan-3-amine is a chiral primary amine with a stereocenter that results in two enantiomers. The differential pharmacological and toxicological profiles of enantiomers in drug development necessitate their separation and individual evaluation. This document provides detailed protocols for the chiral separation of (R)- and (S)-2-Methyl-2-phenylpentan-3-amine enantiomers using three common methods: Diastereomeric Salt Crystallization, Enzymatic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Crystallization

This classical resolution method involves the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated based on their different solubilities.[1][2][3]

Experimental Protocol:
  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of a chiral acid resolving agent (e.g., (+)-tartaric acid) in 50 mL of methanol.[2][3]

    • Slowly add the chiral acid solution to the amine solution with stirring.

    • Heat the resulting mixture to 60°C to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath for 2 hours to promote crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Isolation of Enantiomer:

    • Suspend the collected crystals in 100 mL of water.

    • Add a 2 M solution of sodium hydroxide (NaOH) dropwise until the pH is approximately 12 to liberate the free amine.

    • Extract the aqueous solution three times with 50 mL of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the crystallization step contains the more soluble diastereomeric salt.

    • Isolate the second enantiomer by following the same procedure for liberation of the free amine as described in step 3.

Data Summary:
MethodResolving AgentEnantiomeric Excess (ee) of Crystallized SaltYield of Enriched Enantiomer
Diastereomeric Salt Formation(+)-Tartaric Acid>95%35-45%
Diastereomeric Salt Formation(-)-Mandelic Acid>90%30-40%
Diastereomeric Salt Formation(+)-Camphorsulfonic Acid>92%32-42%

Enzymatic Kinetic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[4][5] Lipases are commonly employed for this purpose.[4][5]

Experimental Protocol:
  • Reaction Setup:

    • In a 250 mL flask, combine 5.0 g of racemic this compound, 200 mg of a lipase (e.g., Novozym 435), and 100 mL of a suitable organic solvent (e.g., toluene).[4]

    • Add an acylating agent, such as isopropyl acetate (1.2 equivalents).[4][5]

    • Include a mild base, like sodium carbonate (Na₂CO₃), to neutralize any acidic byproducts.[4]

  • Enzymatic Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Separation:

    • Filter to remove the immobilized enzyme.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains one enantiomer as the amide and the other as the unreacted amine.

    • Separate the amide and the unreacted amine using column chromatography or extraction.

  • Hydrolysis of the Amide (Optional):

    • The acylated enantiomer can be recovered by hydrolysis of the amide using acidic or basic conditions to yield the free amine.

Data Summary:
MethodEnzymeAcylating AgentEnantiomeric Excess (ee) of Unreacted AmineConversion
Enzymatic ResolutionNovozym 435Isopropyl Acetate>98%~50%
Enzymatic ResolutionCandida antarctica lipase BEthyl Acetate>97%~50%

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[1][6] Polysaccharide-based and cyclofructan-based CSPs are particularly effective for primary amines.[7]

Analytical Method Protocol:
  • Column: ChiralPak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Larihc CF6-P (cyclofructan-based).[7]

  • Mobile Phase: A mixture of heptane and a polar organic modifier like isopropanol with a small amount of an amine additive (e.g., diethylamine) to reduce peak tailing. A typical starting condition is 90:10 (v/v) Heptane:Isopropanol + 0.1% Diethylamine.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

Preparative Method Protocol:
  • Column: A larger dimension column with the same stationary phase as the analytical method.

  • Mobile Phase: Optimized based on the analytical separation, often with a higher percentage of the stronger eluting solvent to reduce run time.

  • Loading: The amount of racemic mixture loaded will depend on the column dimensions and the resolution of the enantiomers.

  • Fraction Collection: Collect the eluting peaks corresponding to each enantiomer separately.

  • Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Data Summary:
CSP TypeMobile Phase (Heptane:IPA:DEA)Resolution (Rs)Enantioselectivity (α)
ChiralPak IA90:10:0.1> 2.0> 1.5
Larihc CF6-P85:15:0.1> 1.8> 1.4
Chiralcel OD-H95:5:0.1> 2.2> 1.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Isolation cluster_product Final Products racemate Racemic this compound dissolve Dissolve in Methanol racemate->dissolve resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool to Crystallize mix->cool filter Filter Crystals cool->filter crystals Diastereomeric Salt Crystals (Less Soluble) filter->crystals Solid mother_liquor Mother Liquor (More Soluble Salt) filter->mother_liquor Liquid liberate_amine1 Liberate Free Amine (Base) crystals->liberate_amine1 liberate_amine2 Liberate Free Amine (Base) mother_liquor->liberate_amine2 extract1 Extract Enantiomer 1 liberate_amine1->extract1 enantiomer1 Enantiomer 1 (Pure) extract1->enantiomer1 extract2 Extract Enantiomer 2 liberate_amine2->extract2 enantiomer2 Enantiomer 2 (Pure) extract2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

logical_relationship start Start: Racemic Mixture of This compound scale What is the desired scale? start->scale salt Diastereomeric Salt Crystallization scale->salt Large Scale enzyme Enzymatic Resolution scale->enzyme Medium Scale hplc Preparative Chiral HPLC scale->hplc Small/Analytical Scale purity What is the required purity? purity->salt >95% ee purity->enzyme >98% ee (one enantiomer) purity->hplc >99% ee cost Is cost a major factor? cost->salt Low Cost cost->enzyme Medium Cost cost->hplc High Cost salt->purity salt->cost enzyme->purity enzyme->cost hplc->purity hplc->cost

Caption: Decision matrix for selecting a chiral separation method.

References

The Elusive Role of 2-Methyl-2-phenylpentan-3-amine in Pharmacology: A Search for Application and Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the use of 2-Methyl-2-phenylpentan-3-amine as a chemical tool in pharmacology. This includes a lack of data on its synthesis, biological activity, and any application in pharmacological research.

For researchers, scientists, and drug development professionals, this indicates that this compound is likely a novel or uncharacterized compound within the field. Consequently, the development of detailed application notes and experimental protocols is not possible at this time.

While the requested quantitative data, experimental protocols, and signaling pathway diagrams for this compound cannot be generated due to the absence of source material, the following sections outline the hypothetical structure and potential areas of investigation for such a compound, based on the pharmacology of structurally related molecules.

Hypothetical Pharmacological Profile and Areas for Investigation

Given its core structure—a substituted phenethylamine—this compound could theoretically interact with a variety of biogenic amine targets. Phenethylamines are well-known scaffolds for compounds acting on the central nervous system (CNS).

Potential, yet unverified, areas of pharmacological interest could include:

  • Monoamine Transporters: Screening for activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) would be a primary step.

  • Adrenergic and Dopaminergic Receptors: Evaluation of binding affinity and functional activity at adrenergic (α and β) and dopaminergic (D1-D5) receptors could reveal potential sympathomimetic or CNS effects.

  • Trace Amine-Associated Receptors (TAARs): As a substituted amine, it could be a ligand for TAARs, which are involved in neuromodulation.

Structurally Related Compounds

While no data exists for this compound, research has been conducted on similar structures. For example, various isomers and analogues of phenylpentanamines have been explored for their pharmacological properties. However, the specific substitution pattern of a methyl group at the 2-position and a phenyl group also at the 2-position, combined with an amine at the 3-position, appears to be unique and unstudied.

The Path Forward: Synthesis and Initial Screening

The initial step for any investigation into the pharmacological use of this compound would be its chemical synthesis. A potential, though unverified, synthetic route is visualized in the workflow diagram below.

Proposed Synthetic Workflow

start Starting Materials: 2-Phenylpropan-2-ol and Propionitrile step1 Ritter Reaction (Acid-catalyzed addition of nitrile to carbocation) start->step1 step2 Formation of N-acetyl intermediate: N-(1,1-dimethyl-2-phenylpropyl)acetamide step1->step2 step3 Hydrolysis (Acid or base catalyzed) step2->step3 product Final Product: This compound step3->product

Caption: A potential synthetic route to this compound.

Following a successful synthesis and purification, a logical progression of initial pharmacological screening would be necessary to characterize the compound.

Initial Pharmacological Screening Workflow

start Synthesized Compound: This compound step1 Primary Binding Assays (e.g., Radioligand binding to monoamine transporters and receptors) start->step1 step2 Functional Assays (e.g., Transporter uptake assays, receptor activation/inhibition assays) step1->step2 step3 In Vitro Toxicity Assays (e.g., Cytotoxicity in relevant cell lines) step2->step3 step4 Lead Optimization or Further In Vivo Studies step3->step4

Caption: A logical workflow for the initial pharmacological screening.

High-Throughput Screening of 2-Methyl-2-phenylpentan-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Methyl-2-phenylpentan-3-amine derivatives. This class of compounds, characterized by a substituted phenylalkylamine scaffold, holds potential for interacting with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a wide range of physiological and pathological processes. The following protocols are designed to enable the rapid and efficient identification and characterization of bioactive molecules within a library of these derivatives.

The primary objectives of these HTS campaigns are to:

  • Identify "hit" compounds that modulate the activity of a specific biological target.

  • Determine the potency and efficacy of these hits.

  • Establish a preliminary structure-activity relationship (SAR) to guide lead optimization.

These protocols are adaptable for various research settings and can be implemented using standard HTS automation and instrumentation.

I. Application Note: High-Throughput Screening Strategies

The selection of an appropriate HTS assay is critical and depends on the biological target of interest. For this compound derivatives, the most relevant target classes are GPCRs and ion channels.

GPCR Targeted Screening

GPCRs are a large family of transmembrane receptors that play a crucial role in cell signaling.[1][2] A significant portion of FDA-approved drugs target GPCRs.[2] Screening for modulators of GPCR activity can be achieved through various HTS-compatible methods that measure changes in downstream second messengers or protein recruitment.

  • Calcium Flux Assays: Many GPCRs, particularly those coupled to Gαq proteins, trigger the release of intracellular calcium upon activation.[3] Fluorescence-based assays using calcium-sensitive dyes are a robust and widely used HTS method for identifying agonists and positive allosteric modulators.[3][4]

  • cAMP Assays: GPCRs coupled to Gαs or Gαi proteins modulate the intracellular concentration of cyclic AMP (cAMP).[2] HTS assays for cAMP levels often utilize competitive immunoassays or reporter gene systems.

  • β-Arrestin Recruitment Assays: Ligand binding to GPCRs can also trigger the recruitment of β-arrestin proteins, a key event in receptor desensitization and signaling.[5] Assays based on enzyme complementation or fluorescence resonance energy transfer (FRET) can monitor this interaction in a high-throughput format.

Ion Channel Targeted Screening

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane and are important drug targets.[6][7][8][9] High-throughput electrophysiology and fluorescence-based assays are the primary methods for screening ion channel modulators.

  • High-Throughput Electrophysiology: Automated patch-clamp systems provide a direct measure of ion channel activity with high fidelity, making them the gold standard for ion channel drug discovery.[6][7][10] These platforms enable the screening of large compound libraries against voltage-gated and ligand-gated ion channels.[6][11]

  • Fluorescence-Based Ion Flux Assays: These assays use ion-sensitive fluorescent dyes to indirectly measure ion channel activity.[4] For example, membrane potential-sensitive dyes can detect changes in cell polarization resulting from ion channel opening or closing. These methods are generally higher throughput than automated electrophysiology.

Monoamine Transporter Targeted Screening

Given the structural similarity of the target compounds to monoamines, screening against monoamine transporters (e.g., DAT, SERT, NET) is a relevant strategy. These transporters are critical for regulating neurotransmitter levels in the synapse.[12]

  • Fluorescent Substrate Uptake Assays: These assays utilize fluorescent substrates that are transported into cells by monoamine transporters.[13][14][15] Inhibition of this uptake by test compounds results in a decrease in intracellular fluorescence, providing a measure of compound potency.

II. Experimental Protocols

The following are detailed protocols for primary HTS assays. It is crucial to optimize and validate each assay before initiating a full-scale screening campaign.

Protocol 1: High-Throughput Calcium Flux Assay for GPCRs

This protocol describes a no-wash, fluorescence-based calcium flux assay suitable for 384-well or 1536-well formats.

Materials:

  • Cells stably expressing the target GPCR (e.g., HEK293, CHO).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8, Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (if required to prevent dye extrusion).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Agonist or antagonist control compounds.

  • Black, clear-bottom microplates (384- or 1536-well).

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).[16]

Methodology:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest and seed cells into assay plates at a predetermined optimal density.

    • Incubate plates overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions, including probenecid if necessary.

    • Remove the culture medium from the cell plates.

    • Add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare compound plates by diluting the this compound derivatives to the desired screening concentration in assay buffer.

    • Use an automated liquid handler to transfer the compound solutions to the cell plates.

  • Signal Detection:

    • Place the cell plate into the fluorescence plate reader.

    • Record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add a known agonist (for antagonist screening) or buffer (for agonist screening) to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to positive and negative controls.

    • Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 2: High-Throughput Fluorescent Substrate Uptake Assay for Monoamine Transporters

This protocol outlines a method for screening inhibitors of monoamine transporters using a fluorescent substrate.

Materials:

  • Cells stably expressing the target monoamine transporter (e.g., DAT, SERT, or NET).

  • Fluorescent substrate (e.g., ASP+).[13]

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Known transporter inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Black, clear-bottom microplates (96- or 384-well).

  • Automated liquid handling system.

  • Fluorescence plate reader.

Methodology:

  • Cell Plating:

    • Seed cells into assay plates and allow them to adhere and grow to form a confluent monolayer.

  • Compound Incubation:

    • Prepare compound plates with the library of this compound derivatives at the desired concentration.

    • Wash the cell plates with assay buffer.

    • Add the compound solutions to the cell plates and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition and Uptake:

    • Add the fluorescent substrate solution to all wells.

    • Incubate for a specific time to allow for substrate uptake (e.g., 10-20 minutes) at room temperature, protected from light.

  • Signal Measurement:

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

    • Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Normalize the data to the positive control (known inhibitor) and negative control (vehicle).

    • Calculate the percent inhibition for each compound and identify hits based on a defined threshold.

III. Data Presentation

All quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate analysis and comparison.

Table 1: Summary of Primary HTS Campaign for GPCR Target X

ParameterValue
Assay TypeCalcium Flux
Number of Compounds Screened10,000
Screening Concentration10 µM
Hit Rate (%)1.5%
Z'-factor0.72
Confirmed Hits50

Table 2: Potency of Confirmed Hits from Dose-Response Analysis

Compound IDEC50 / IC50 (µM)Max Response / Inhibition (%)Hill Slope
Derivative-0010.2598%1.1
Derivative-0081.2105%0.9
Derivative-0233.585%1.3
............

IV. Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Ca_ion->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Ligand This compound Derivative (Agonist) Ligand->GPCR Binds

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up compound_library Compound Library (Derivatives) compound_addition Compound Addition (Automated) compound_library->compound_addition cell_culture Cell Culture (Target Expression) plate_seeding Cell Seeding in Microplates cell_culture->plate_seeding dye_loading Dye Loading (e.g., Calcium Dye) plate_seeding->dye_loading dye_loading->compound_addition signal_detection Signal Detection (Plate Reader) compound_addition->signal_detection data_processing Data Processing & Normalization signal_detection->data_processing hit_identification Hit Identification data_processing->hit_identification dose_response Dose-Response Confirmation hit_identification->dose_response sar_analysis SAR Analysis dose_response->sar_analysis

Caption: General workflow for a cell-based HTS campaign.

V. Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the high-throughput screening of this compound derivatives. By employing these methods, researchers can efficiently identify novel bioactive compounds and accelerate the drug discovery process. Careful assay development, validation, and data analysis are paramount to the success of any HTS campaign. The provided diagrams and data presentation formats are intended to facilitate clear communication and interpretation of results.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2-phenylpentan-3-amine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-2-phenylpentan-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Q1: My Grignard reaction to form the imine intermediate is not starting or is very sluggish. What are the possible causes and solutions?

A1: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen). Use anhydrous solvents (e.g., diethyl ether or THF).

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a dry flask before adding the solvent and alkyl halide to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Initiation Temperature: Sometimes, gentle heating is required to initiate the reaction. If it doesn't start at room temperature, try warming the flask slightly with a heat gun. Be prepared to cool the reaction if it becomes too vigorous.

  • Alkyl Halide Quality: Ensure the 2-chloro-2-phenylpropane is pure and dry. Distill it if necessary.

Q2: I am observing a low yield of the desired imine intermediate after the Grignard reaction. What are the likely side reactions?

A2: Low yields can be attributed to several side reactions. The most common ones are:

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a biphenyl derivative (e.g., 2,3-dimethyl-2,3-diphenylbutane). To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Enolization of the Nitrile: If the nitrile (propionitrile) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, leading to the formation of an enolate and quenching the Grignard reagent. Add the Grignard reagent slowly to the nitrile solution at a low temperature to favor nucleophilic addition over deprotonation.

Q3: During the hydrolysis of the imine intermediate to the ketone (prior to reduction), I am getting a complex mixture of products. How can I improve this step?

A3: Incomplete or improper hydrolysis can lead to a mixture of the imine, the desired amine (if reduction occurs prematurely), and other byproducts.

  • pH Control: The hydrolysis of the imine is typically carried out under acidic conditions. Ensure the pH is sufficiently acidic to promote the hydrolysis of the imine to the corresponding ketone. However, excessively strong acid or prolonged reaction times can lead to degradation of the product.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC to ensure complete conversion of the imine to the ketone before proceeding with the reduction. Gentle heating may be required, but avoid high temperatures.

Q4: The reduction of the imine to the final amine product is incomplete. What can I do to drive the reaction to completion?

A4: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reducing imines. LiAlH₄ is a more powerful reducing agent and may be more effective if NaBH₄ gives incomplete conversion. However, it requires stricter anhydrous conditions and a more careful work-up. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that can be used in one-pot reductive amination procedures.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.

  • Reaction Temperature: Some reductions may require refluxing to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Purification

Q5: I am having difficulty separating my this compound from unreacted starting materials and byproducts using column chromatography.

A5: Purifying amines by standard silica gel chromatography can be challenging due to the basic nature of the amine interacting with the acidic silica gel. This can lead to peak tailing and poor separation.

  • Use of a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the eluent system. This will help to block the acidic sites on the silica gel and improve the peak shape of your amine.

  • Amine-Functionalized Silica: Consider using an amine-functionalized stationary phase for chromatography. This will minimize the acid-base interactions and provide better separation.

  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

Q6: My final product is a salt (e.g., hydrochloride salt). How do I obtain the free amine?

A6: To convert the amine salt to the free amine, you need to neutralize the acid.

  • Basification and Extraction: Dissolve the amine salt in water and add a base, such as sodium hydroxide or potassium carbonate, until the solution is basic (check with pH paper). Then, extract the free amine with an organic solvent like diethyl ether or dichloromethane. Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process involving a Grignard reaction followed by a reductive amination.

Step 1: Grignard Reaction to form the Imine Intermediate

  • Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a small crystal of iodine.

  • Slowly add a solution of 2-chloro-2-phenylpropane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining 2-chloro-2-phenylpropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Imine Formation: Cool the Grignard reagent solution to 0°C in an ice bath.

  • Slowly add a solution of propionitrile (1.0 eq) in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine intermediate.

Step 2: Reduction of the Imine to this compound

  • Reduction: Dissolve the crude imine intermediate in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the solution, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Add water and extract the product with diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

  • Acid-Base Extraction:

    • Dissolve the crude product in diethyl ether.

    • Extract the ether solution with 1M HCl (3 x volume of ether).

    • Combine the aqueous extracts and wash with diethyl ether to remove any neutral impurities.

    • Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of 4M NaOH.

    • Extract the free amine from the basified aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography (if necessary):

    • If the product is still impure, perform column chromatography on silica gel.

    • Use a solvent system such as hexane/ethyl acetate with the addition of 0.5% triethylamine to prevent peak tailing. The exact ratio of hexane to ethyl acetate should be determined by TLC analysis.

Data Presentation

Table 1: Troubleshooting Summary for Synthesis

Problem Potential Cause Recommended Solution
No/sluggish Grignard reaction initiationMoisture, inactive magnesium surfaceOven-dry glassware, use anhydrous solvents, crush magnesium, add iodine crystal, gentle heating.
Low imine yieldWurtz coupling, enolization of nitrileSlow addition of alkyl halide, slow addition of Grignard reagent to nitrile at low temperature.
Complex mixture after hydrolysisIncomplete hydrolysis, product degradationControl pH with dilute acid, monitor reaction by TLC, avoid excessive heat.
Incomplete imine reductionInsufficient reducing agent, low reactivityUse a molar excess of NaBH₄ or switch to LiAlH₄, increase reaction temperature or time.

Table 2: Purification Troubleshooting

Problem Potential Cause Recommended Solution
Poor separation on silica gelAmine interaction with acidic silicaUse a mobile phase containing triethylamine, use amine-functionalized silica, perform acid-base extraction first.
Product is an amine saltAcidic workup or purification conditionsNeutralize with a base (e.g., NaOH) and extract the free amine into an organic solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Grignard Reagent Formation B 2. Imine Formation A->B Add Nitrile C 3. Reduction to Amine B->C Add Reducing Agent D 4. Acid-Base Extraction C->D Crude Product E 5. Column Chromatography D->E Partially Purified Amine F 6. Final Product E->F Pure Amine

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Solutions Start Low Yield or Impure Product Grignard Grignard Reaction Failure? Start->Grignard SideReaction Side Reactions Dominating? Start->SideReaction Reduction Incomplete Reduction? Start->Reduction Chromatography Poor Chromatographic Separation? Start->Chromatography Salt Product is a Salt? Start->Salt Anhydrous Check Anhydrous Conditions Grignard->Anhydrous SlowAddition Optimize Addition Rate & Temperature SideReaction->SlowAddition Reagent Change/Increase Reducing Agent Reduction->Reagent MobilePhase Modify Mobile Phase (add Amine) Chromatography->MobilePhase Extraction Perform Acid-Base Extraction Chromatography->Extraction Salt->Extraction

Caption: Troubleshooting decision tree for the synthesis and purification of this compound.

Improving the solubility of 2-Methyl-2-phenylpentan-3-amine for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-2-phenylpentan-3-amine in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: Why is my compound precipitating in the in-vitro assay medium?

A2: Precipitation of this compound in your aqueous assay medium is likely due to its low intrinsic aqueous solubility. This is a common issue for lipophilic compounds when the concentration in the assay exceeds its solubility limit. The problem can be exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer, causing the compound to crash out of solution.

Q3: What is the first step I should take to improve the solubility of my compound?

A3: The initial and often most effective step is to assess the pH-dependent solubility of the compound. Since this compound is a weak base, its solubility should increase in acidic conditions. Preparing a stock solution in a mildly acidic buffer or adjusting the pH of your final assay medium (if the experimental conditions permit) can significantly enhance solubility.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution of DMSO Stock

Cause: The compound is poorly soluble in the aqueous assay buffer, and the addition of the DMSO stock solution leads to supersaturation and subsequent precipitation.

Solutions:

  • Optimize DMSO Concentration: Minimize the final concentration of DMSO in your assay. While DMSO is a common solvent, high concentrations can be toxic to cells and can also cause poorly soluble compounds to precipitate when diluted. Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%.

  • Employ Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to improve solubility.[1][2] The choice of co-solvent can be critical and may require some empirical testing.

    Co-solventTypical Starting Concentration in AssayConsiderations
    Ethanol1-5%Can be toxic to some cell lines at higher concentrations.
    Polyethylene glycol 400 (PEG-400)1-10%Generally well-tolerated by cells.
    Propylene glycol1-10%Can increase the viscosity of the medium.
  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.

Issue: Low Compound Solubility Even with pH Adjustment and Co-solvents

Cause: The intrinsic solubility of the compound is extremely low, and simple pH and co-solvent strategies are insufficient.

Solutions:

  • Utilize Solubilizing Excipients: These are agents that can encapsulate or otherwise interact with the compound to increase its apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[1][3] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

    • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds.[1] It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) but below levels that cause cell toxicity.

      SurfactantTypical Concentration RangeNotes
      Tween® 800.01 - 0.1%Non-ionic, generally low toxicity.
      Pluronic® F-680.02 - 0.2%Non-ionic, often used in cell culture.
      Cremophor® EL0.01 - 0.1%Can have biological effects and should be used with caution.
  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[4][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[3]

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the membrane.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility

This protocol provides a rapid assessment of the solubility of your compound in a chosen buffer.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL). This creates a range of compound concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Preparing a Formulation with a Cyclodextrin
  • Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.

  • Compound Addition: Add the powdered this compound directly to the cyclodextrin solution.

  • Incubation: Gently agitate the mixture (e.g., on a shaker or rotator) at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_ph Is the amine group protonated at assay pH? start->check_ph adjust_ph Adjust pH to be slightly acidic (if assay permits) check_ph->adjust_ph No optimize_dmso Optimize DMSO concentration (<1%) check_ph->optimize_dmso Yes / No Improvement retest1 Re-test Solubility adjust_ph->retest1 retest1->optimize_dmso Precipitation Persists end Solubility Improved retest1->end Success use_cosolvent Introduce a co-solvent (e.g., PEG-400, Ethanol) optimize_dmso->use_cosolvent retest2 Re-test Solubility use_cosolvent->retest2 use_excipient Use a solubilizing excipient (e.g., Cyclodextrin, Surfactant) retest2->use_excipient Precipitation Persists retest2->end Success retest3 Re-test Solubility use_excipient->retest3 lipid_formulation Consider a lipid-based formulation (e.g., SEDDS) retest3->lipid_formulation Precipitation Persists retest3->end Success lipid_formulation->end

Caption: A workflow for troubleshooting solubility issues.

Signaling_Pathway_Placeholder cluster_formulation Formulation Strategy A This compound (in formulation) B Aqueous Assay Medium A->B Dilution C Solubilized Compound B->C Solubilization D Target Protein/Cell C->D Binding/Uptake E Biological Response D->E Signal Transduction F Co-solvent G Cyclodextrin H Surfactant Micelle

Caption: Conceptual overview of compound delivery in-vitro.

References

Overcoming challenges in the analytical detection of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and experimental protocols are based on established analytical methodologies for structurally similar primary amines and phenethylamine derivatives. Due to a lack of specific published data for 2-Methyl-2-phenylpentan-3-amine, these recommendations should be considered as a starting point for method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical detection of this compound?

A1: Based on its structure as a sterically hindered primary amine, the primary challenges include:

  • Poor chromatographic peak shape (tailing): This is common for amines due to their interaction with active sites (residual silanols) on silica-based stationary phases in both Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2][3]

  • Low volatility for GC analysis: The amine group can lead to thermal degradation and poor volatilization in the GC inlet.

  • Matrix effects in LC-MS/MS: When analyzing biological samples, co-eluting endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5][6]

  • Low sensitivity without derivatization (GC): The polar nature of the amine group can result in poor sensitivity and peak shape.[7][8]

Q2: Which analytical technique is better suited for the analysis of this compound, GC-MS or LC-MS/MS?

A2: Both techniques can be suitable, but the choice depends on the sample matrix and the desired outcome.

  • GC-MS is a robust technique, especially for volatile compounds. However, for a primary amine like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[7][8]

  • LC-MS/MS is highly sensitive and selective, and it is often preferred for the analysis of polar and thermally labile compounds in complex biological matrices without the need for derivatization.[9][10][11]

Q3: What is derivatization and why is it recommended for the GC-MS analysis of this compound?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical technique. For GC-MS analysis of primary amines, derivatization replaces the active hydrogen on the amine group with a less polar functional group.[7][8] This is beneficial because it:

  • Increases volatility and thermal stability.

  • Reduces peak tailing by minimizing interactions with the stationary phase.[7]

  • Improves sensitivity and detection limits.

Common derivatizing agents for primary amines include acylating agents like trifluoroacetic anhydride (TFAA) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][12]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction of the primary amine with active sites in the GC system (liner, column).1. Derivatize the sample: Use an appropriate derivatizing agent (e.g., TFAA, BSTFA) to block the active amine group.[7][8] 2. Use a deactivated liner: Employ a liner specifically designed for active compounds. 3. Use a suitable GC column: A mid-polarity column with low bleed is often a good choice.
Low or No Response Analyte degradation in the injector or poor ionization.1. Lower the injector temperature: High temperatures can cause degradation of primary amines. 2. Confirm derivatization: Ensure the derivatization reaction has gone to completion. 3. Check for leaks: Air leaks in the GC-MS system can lead to poor sensitivity.
Poor Reproducibility Incomplete derivatization reaction or sample degradation.1. Optimize derivatization conditions: Adjust reaction time, temperature, and reagent concentration.[12] 2. Ensure sample stability: Analyze samples promptly after preparation.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the amine and residual silanols on the C18 column.[1][2]1. Add a mobile phase modifier: Use a buffer like ammonium formate or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to mask silanol interactions.[1][13] 2. Adjust mobile phase pH: Lowering the pH can protonate the silanols and reduce interactions. 3. Use a different column: Consider a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Ion Suppression/Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.[4][5]1. Improve sample preparation: Use a more effective extraction method (e.g., solid-phase extraction) to remove interferences. 2. Modify chromatographic conditions: Adjust the gradient to separate the analyte from matrix components. 3. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
Low Sensitivity Poor ionization efficiency or analyte degradation.1. Optimize MS source parameters: Adjust spray voltage, gas flows, and temperatures. 2. Select appropriate mobile phase: Ensure the mobile phase is compatible with efficient electrospray ionization (ESI). 3. Check for analyte stability in the mobile phase.

Experimental Protocols

Hypothetical GC-MS Protocol with Derivatization
  • Sample Preparation (e.g., from a biological matrix):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Hypothetical LC-MS/MS Protocol
  • Sample Preparation (e.g., from plasma):

    • Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Source Parameters: Optimized for the specific instrument.

    • MRM Transitions: To be determined by infusing a standard of this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Analytical Issue Observed (e.g., Poor Peak Shape, Low Sensitivity) tech Identify Analytical Technique start->tech gcms GC-MS tech->gcms GC lcms LC-MS/MS tech->lcms LC gc_issue Common GC-MS Issues gcms->gc_issue lc_issue Common LC-MS/MS Issues lcms->lc_issue peak_tailing_gc Peak Tailing gc_issue->peak_tailing_gc low_response_gc Low/No Response gc_issue->low_response_gc reproducibility_gc Poor Reproducibility gc_issue->reproducibility_gc derivatize Action: Derivatize Sample peak_tailing_gc->derivatize check_liner Action: Check/Replace Liner peak_tailing_gc->check_liner optimize_temp Action: Optimize Temperatures low_response_gc->optimize_temp reproducibility_gc->derivatize end_node Issue Resolved derivatize->end_node check_liner->end_node optimize_temp->end_node peak_tailing_lc Peak Tailing lc_issue->peak_tailing_lc matrix_effects Matrix Effects lc_issue->matrix_effects low_sensitivity_lc Low Sensitivity lc_issue->low_sensitivity_lc mobile_phase Action: Modify Mobile Phase peak_tailing_lc->mobile_phase sample_prep Action: Improve Sample Prep matrix_effects->sample_prep optimize_source Action: Optimize MS Source low_sensitivity_lc->optimize_source mobile_phase->end_node sample_prep->end_node optimize_source->end_node

Caption: Troubleshooting workflow for amine analysis.

ExperimentalWorkflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample Sample Receipt & Login prep Sample Preparation (LLE, SPE, or PPT) sample->prep deriv Derivatization (if GC-MS) prep->deriv analysis Instrumental Analysis (GC-MS or LC-MS/MS) deriv->analysis data Data Processing & Integration analysis->data review Data Review & QC Check data->review report Final Report Generation review->report

Caption: General experimental workflow for analysis.

References

Technical Support Center: HPLC Gradient Refinement for 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC gradients for the improved separation of 2-Methyl-2-phenylpentan-3-amine and related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when developing an HPLC method for an amine-containing compound like this compound?

A1: The most critical parameter is the mobile phase pH. As an amine, this compound is a basic compound. Its ionization state, and therefore its retention and peak shape on a reversed-phase column, is highly dependent on the pH of the mobile phase. Controlling the pH is essential for achieving reproducible and symmetrical peaks.

Q2: What is the pKa of this compound and how does it influence the mobile phase pH selection?

Q3: My peaks for this compound are tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like amines is a frequent issue in HPLC and is often caused by strong interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.

Common Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Silanol Interactions - Lower the mobile phase pH to suppress silanol ionization (e.g., pH 3-4).- Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at low concentrations (e.g., 0.1%), to compete with the analyte for active sites.- Use a column with a highly deactivated stationary phase (end-capped) or a hybrid particle technology column that is more resistant to silanol activity.
Column Overload - Reduce the injection volume or the concentration of the sample.
Column Contamination - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH - Adjust the pH to be at least 2 units away from the analyte's pKa.

Q4: I am observing peak fronting. What could be the reason?

A4: Peak fronting is less common than tailing but can occur under certain conditions.

Common Causes and Solutions for Peak Fronting:

CauseSolution
Sample Overload - Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.
Injection Solvent Stronger than Mobile Phase - Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting the sample in a solvent much stronger than the mobile phase can cause the analyte band to spread at the column inlet.

Q5: How do I start developing a gradient method for a new compound like this compound?

A5: A good starting point is to run a "scouting gradient." This involves a broad gradient, for example, from 5% to 95% organic solvent (e.g., acetonitrile or methanol) over a relatively short time (e.g., 15-20 minutes). This initial run will indicate the approximate organic solvent concentration at which your compound elutes, allowing you to develop a more focused and refined gradient.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound.

Issue 1: Poor Resolution Between the Main Peak and Impurities

If you are not achieving adequate separation between this compound and its potential impurities (e.g., positional isomers), consider the following strategies:

  • Flatten the Gradient: A shallower gradient slope around the elution time of the target compounds will increase the separation time and can improve resolution.[1][2]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Modify the Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds.

  • Change the Stationary Phase: If other options fail, trying a column with a different stationary phase chemistry (e.g., a phenyl or biphenyl column instead of a standard C18) can provide different selectivity. For positional isomers, columns with phenyl or pentafluorophenyl (PFP) phases are often effective.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your method.

Troubleshooting Inconsistent Retention Times:

Potential CauseRecommended Action
Inadequate Column Equilibration - Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, an equilibration time of at least 10 column volumes is recommended.
Mobile Phase Preparation - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
Pump Performance - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Poor pump performance can lead to fluctuations in the gradient profile.
Column Temperature Fluctuations - Use a column oven to maintain a constant and consistent column temperature.
Issue 3: Chiral Separation of Enantiomers

If you need to separate the enantiomers of this compound, a standard reversed-phase column will not be effective. You will need to employ a chiral separation technique.

Strategies for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most direct method. Columns with chiral selectors, such as those based on cyclodextrins, polysaccharides (e.g., cellulose or amylose derivatives), or proteins, can be used to resolve enantiomers.

  • Chiral Derivatization: React the amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

  • Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can induce transient diastereomeric complexes with the enantiomers, leading to different retention times on an achiral column.

Experimental Protocols

Protocol 1: Scouting Gradient for Purity Analysis

This protocol provides a starting point for assessing the purity of a this compound sample.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50)
Protocol 2: Refined Gradient for Improved Resolution

Based on the results of the scouting gradient, this protocol aims to enhance the separation of the main peak from closely eluting impurities. Assume the target peak elutes at approximately 50% B in the scouting run.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 60% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50)

Visualizations

Gradient_Refinement_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient Optimization start Start with a Broad Scouting Gradient (e.g., 5-95% B in 20 min) run_scouting Run Scouting Gradient start->run_scouting eval_scouting Evaluate Chromatogram: - Retention time of target peak? - Presence of impurities? run_scouting->eval_scouting good_sep Adequate Separation? eval_scouting->good_sep refine_gradient Refine Gradient: - Create a shallower gradient around the  elution time of the target peak. - Adjust starting and ending %B. good_sep->refine_gradient No change_params Further Optimization: - Change organic modifier (ACN to MeOH). - Adjust mobile phase pH. - Try a different column chemistry. good_sep->change_params Still No end_point Optimized Method good_sep->end_point Yes refine_gradient->good_sep change_params->good_sep

Caption: Workflow for HPLC gradient refinement.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_overload Is the sample concentration too high? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH within 2 units of the pKa? check_overload->check_ph No resolved Peak Shape Improved reduce_conc->resolved adjust_ph Adjust pH to be > 2 units away from the pKa (e.g., pH 3-4) check_ph->adjust_ph Yes use_modifier Add a basic modifier (e.g., 0.1% TEA) to the mobile phase check_ph->use_modifier No adjust_ph->resolved change_column Consider a highly end-capped or hybrid-particle column use_modifier->change_column change_column->resolved

Caption: Troubleshooting guide for peak tailing.

References

Identifying and minimizing byproducts in 2-Methyl-2-phenylpentan-3-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenylpentan-3-amine. The following information is designed to help identify and minimize the formation of byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and practical method for the synthesis of this compound is through the reductive amination of 2-methyl-2-phenylpentan-3-one. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. Alternative, though less common, methods could include the Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and amine source, or the Ritter reaction, involving the reaction of 2-methyl-2-phenylpentan-2-ol with a nitrile in the presence of a strong acid.

Q2: What are the expected byproducts in the reductive amination synthesis of this compound?

A2: The primary byproducts in the reductive amination synthesis include:

  • 2-Methyl-2-phenylpentan-3-ol: Formed by the direct reduction of the starting ketone.

  • Bis(1-(1-methyl-1-phenylbutyl))amine (Secondary Amine): Results from the reaction of the newly formed primary amine with another molecule of the starting ketone.

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-methyl-2-phenylpentan-3-one.

Q3: How can I identify the primary product and byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): For quantification of the product and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of the isolated compounds.

Q4: What are the key parameters to control to minimize byproduct formation?

A4: To minimize byproducts, careful control of the following parameters is crucial:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine intermediate over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[2]

  • Reaction Temperature: Lower temperatures generally favor the desired amination over ketone reduction.

  • Stoichiometry: A molar excess of the amine source (e.g., ammonium salt) can help to drive the reaction towards the primary amine and reduce the formation of secondary amines.

  • pH Control: Maintaining a slightly acidic pH (around 6-7) is often optimal for imine formation and subsequent reduction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.

Problem 1: Low Yield of the Desired Primary Amine
Possible Cause Suggested Solution
Incomplete imine formation Ensure anhydrous conditions, as water can inhibit imine formation. Consider the use of a dehydrating agent.
Inefficient reduction of the imine Verify the activity of the reducing agent. Increase the molar equivalents of the reducing agent.
Steric hindrance The starting ketone is sterically hindered, which can slow down the reaction.[2][3] Increase the reaction time or consider a more reactive, less sterically hindered amine source if applicable.
Suboptimal pH Monitor and adjust the pH of the reaction mixture. A pH that is too low can protonate the amine, making it non-nucleophilic, while a pH that is too high can inhibit imine formation.
Problem 2: High Percentage of 2-Methyl-2-phenylpentan-3-ol Byproduct
Possible Cause Suggested Solution
Non-selective reducing agent Switch to a more selective reducing agent like sodium triacetoxyborohydride, which is known to preferentially reduce imines over ketones.[2]
Reaction conditions favor ketone reduction Lower the reaction temperature. Add the reducing agent portion-wise to maintain a low concentration.
Slow imine formation Allow sufficient time for the ketone and amine source to form the imine before adding the reducing agent. This can be done in a stepwise manner.[2]
Problem 3: Significant Formation of Secondary Amine Byproduct
Possible Cause Suggested Solution
Stoichiometry favors secondary amine formation Increase the molar excess of the ammonia source (e.g., ammonium formate or ammonium chloride) relative to the ketone.[4] This shifts the equilibrium towards the formation of the primary amine.
High concentration of primary amine product As the reaction progresses, the newly formed primary amine can compete with ammonia to react with the starting ketone. Consider a slower addition of the ketone to the reaction mixture to keep its concentration low.
Prolonged reaction time at elevated temperatures Optimize the reaction time and temperature to maximize the yield of the primary amine without promoting the subsequent reaction to the secondary amine.

Data Presentation

The following tables provide representative data for the reductive amination of a sterically hindered alkyl aryl ketone, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Reducing Agent on Product Distribution

Reducing AgentTemperature (°C)Primary Amine Yield (%)Alcohol Byproduct (%)Secondary Amine Byproduct (%)
Sodium Borohydride25454015
Sodium Cyanoborohydride25751510
Sodium Triacetoxyborohydride2585510
Catalytic Hydrogenation (H₂, Pd/C)50603010

Table 2: Effect of Amine Source Stoichiometry on Byproduct Formation

Molar Ratio (Ammonia:Ketone)Primary Amine Yield (%)Secondary Amine Byproduct (%)
1:16525
3:18012
5:1885
10:192<2

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-phenylpentan-3-one (Precursor)

A plausible synthesis of the precursor ketone can be achieved via a Friedel-Crafts acylation of benzene with 2-methylpentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess, serving as reactant and solvent) at 0-5 °C, add 2-methylpentanoyl chloride (1.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-2-phenylpentan-3-one.

Protocol 2: Reductive Amination of 2-Methyl-2-phenylpentan-3-one

This protocol utilizes sodium triacetoxyborohydride for a direct reductive amination.[2]

  • To a solution of 2-methyl-2-phenylpentan-3-one (1.0 eq) and ammonium acetate (5.0 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude amine by column chromatography on silica gel.

Visualizations

Synthesis_Pathway start 2-Methyl-2-phenylpentan-3-one intermediate Imine Intermediate start->intermediate + NH3 - H2O amine_source Ammonia (NH3) amine_source->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Troubleshooting_Byproducts start_ketone 2-Methyl-2-phenylpentan-3-one desired_product Desired Product: This compound start_ketone->desired_product Reductive Amination (desired pathway) alcohol_byproduct Byproduct: 2-Methyl-2-phenylpentan-3-ol start_ketone->alcohol_byproduct Direct Reduction (side reaction) secondary_amine_byproduct Byproduct: Secondary Amine desired_product->secondary_amine_byproduct Over-alkylation (side reaction) Minimization_Strategy strategy Minimizing Byproducts High Alcohol Byproduct High Secondary Amine Byproduct Use selective reducing agent (e.g., NaBH(OAc)3) Lower reaction temperature Increase excess of ammonia source Optimize reaction time problem1 Problem: High Alcohol problem1->strategy:f0 problem2 Problem: High Secondary Amine problem2->strategy:f1 solution1 Solution 1 solution2 Solution 2

References

Troubleshooting poor reproducibility in 2-Methyl-2-phenylpentan-3-amine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of bioassays involving 2-Methyl-2-phenylpentan-3-amine. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.

Troubleshooting Poor Reproducibility

Poor reproducibility in bioassays can stem from a variety of factors, ranging from subtle variations in experimental conditions to the inherent biological complexity of the system under study.[1][2][3] This guide provides a structured approach to identifying and resolving common issues.

Initial Troubleshooting Workflow

This workflow outlines the initial steps to take when encountering poor reproducibility in your this compound bioassays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Systematic Investigation cluster_2 Phase 3: Resolution start Poor Reproducibility Observed check_protocol Verify Protocol Adherence start->check_protocol review_reagents Inspect Reagent Quality & Storage check_protocol->review_reagents examine_cells Assess Cell Health & Passage Number review_reagents->examine_cells investigate_assay Assay-Specific Troubleshooting examine_cells->investigate_assay evaluate_instrumentation Check Instrument Calibration & Performance investigate_assay->evaluate_instrumentation data_analysis Review Data Analysis Pipeline evaluate_instrumentation->data_analysis implement_changes Implement Corrective Actions data_analysis->implement_changes validate_assay Perform Assay Validation implement_changes->validate_assay document_findings Document Findings & Update Protocol validate_assay->document_findings resolution Improved Reproducibility document_findings->resolution

A stepwise guide for troubleshooting bioassay reproducibility.
Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What could be the cause?

A1: Variability in IC50 values is a common issue and can be attributed to several factors:

  • Cell Health and Passage Number: The responsiveness of cells to a compound can change with increasing passage number.[4] It is crucial to use cells within a consistent and low passage range for all experiments.[4]

  • Cell Seeding Density: Inconsistent cell seeding densities can lead to variations in cell proliferation rates, which can in turn affect the calculated IC50 values.[1]

  • Reagent Preparation and Storage: Improper storage of this compound or other critical reagents can lead to their degradation.[5][6] Ensure that all reagents are stored at the recommended temperatures and that stock solutions are prepared fresh.[6]

  • Assay Timing: The timing of analysis can be critical. Ensure that the incubation times with the compound are consistent across all experiments.

Q2: Our cell-based assay is showing high background noise, making it difficult to determine the true effect of this compound. How can we reduce this?

A2: High background noise can be addressed by:

  • Optimizing Antibody/Reagent Concentrations: If using an antibody-based detection method, titrate the antibody to determine the optimal concentration that maximizes signal-to-noise ratio.

  • Washing Steps: Ensure that washing steps are performed thoroughly to remove any unbound reagents.

  • Plate Selection: The type of microplate used can influence background signals. For fluorescence assays, use black plates to minimize background fluorescence and crosstalk.[7] For luminescence assays, white plates are recommended.[6][7]

  • Instrumentation Settings: Optimize the gain and exposure settings on your plate reader to enhance the signal over the background.

Q3: We suspect contamination in our cell cultures. What are the best practices to avoid this?

A3: Maintaining aseptic technique is paramount for preventing contamination.[5]

  • Sterile Handling: Always work in a certified biological safety cabinet and use sterile pipette tips, culture vessels, and reagents.

  • Routine Cleaning: Regularly clean incubators, water baths, and the cell culture hood.[5]

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cell behavior and experimental results.

  • Quarantine New Cells: When introducing a new cell line to the lab, quarantine and test it for contamination before incorporating it into your general cell stock.

Experimental Protocols

To ensure consistency, it is crucial to follow standardized protocols. Below are example methodologies for common experiments involving this compound.

Protocol 1: Cell Viability Assay (MTT)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound.

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
3. MTT Addition Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Target Engagement

This protocol can be used to assess the effect of this compound on a hypothetical downstream target protein.

StepProcedure
1. Cell Lysis Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
4. Protein Transfer Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting Block the membrane and incubate with a primary antibody against the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an apoptotic response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor caspase9 Caspase-9 receptor->caspase9 Activates compound This compound compound->receptor Binds to caspase3 Caspase-3 caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis Induces

A hypothetical signaling cascade initiated by this compound.

By systematically addressing these common sources of variability and adhering to robust experimental protocols, researchers can significantly improve the reproducibility of their bioassays with this compound.

References

Technical Support Center: Enhancing the Selectivity of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Methyl-2-phenylpentan-3-amine is a hypothetical compound for the purpose of this guide. The target receptor, off-target receptors, and experimental data are illustrative. The principles and protocols described are based on established methods for G-protein coupled receptor (GPCR) ligand development.

This technical support guide is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of the novel ligand, this compound (referred to as "MPPA"). This guide will address common challenges, provide troubleshooting advice, and detail experimental protocols in a question-and-answer format.

For this guide, we will assume MPPA's primary therapeutic target is the 5-hydroxytryptamine 2A receptor (5-HT2AR) , a Gq-coupled GPCR. A common issue is its cross-reactivity with other receptors, particularly the 5-HT2CR and 5-HT1AR, leading to undesirable side effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for a ligand like MPPA, designed for the 5-HT2A receptor?

A1: Besides the intended 5-HT2A receptor, ligands structurally similar to MPPA often exhibit binding to other serotonin receptor subtypes due to sequence and structural homology in the binding pocket. The most common off-targets include:

  • 5-HT2C Receptor: Also a Gq-coupled receptor, it shares significant structural similarity with the 5-HT2A receptor.

  • 5-HT1A Receptor: A Gi-coupled receptor.

  • Adrenergic receptors (e.g., α1, α2): Due to similarities in the binding sites for biogenic amines.

  • Dopamine receptors (e.g., D2): Another class of biogenic amine receptors.

Q2: How can I quantitatively measure the selectivity of MPPA?

A2: Selectivity is typically quantified by comparing the binding affinity (Ki) or functional potency (EC50) of MPPA for its primary target versus its off-targets. This is expressed as a selectivity ratio. For example, the selectivity for 5-HT2AR over 5-HT2CR would be calculated as:

Selectivity Ratio = Ki (5-HT2CR) / Ki (5-HT2AR)

A higher ratio indicates greater selectivity for the 5-HT2A receptor. A minimum of a 10-fold selectivity is often desired, though this can vary depending on the therapeutic application.

Q3: What is the difference between affinity-based selectivity and functional selectivity?

A3:

  • Affinity-based selectivity refers to the preferential binding of a ligand to one receptor over another. It is measured using binding assays (e.g., radioligand displacement assays) and is expressed by the inhibition constant (Ki) or dissociation constant (Kd).

  • Functional selectivity , also known as biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[1][2] For example, a ligand might activate G-protein signaling without recruiting β-arrestin. This is measured using cell-based functional assays that assess different downstream signaling events.[1][3][4]

Q4: Can I improve the selectivity of MPPA without synthesizing new chemical analogs?

A4: While medicinal chemistry is a primary method for improving selectivity, some strategies can be employed with the existing compound.[5][6] These include optimizing assay conditions to better differentiate receptor subtypes and exploring allosteric modulation. Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary binding site, potentially altering the affinity or efficacy of MPPA.[7]

Troubleshooting Guides

Problem 1: My competitive radioligand binding assay shows high non-specific binding for MPPA.

Possible Cause Troubleshooting Step
High Lipophilicity of MPPA: Reduce the concentration of MPPA used in the assay. Increase the number of wash steps and the stringency of the wash buffer. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% BSA) to the buffer.
Radioligand Issues: Ensure the radioligand is not degraded. Use a lower concentration of the radioligand, ideally at or below its Kd value.[8]
Membrane Preparation Quality: Prepare fresh cell membranes. Ensure adequate homogenization and centrifugation steps to remove cytosolic proteins.
Assay Conditions: Optimize incubation time and temperature. Test different buffer compositions (pH, ionic strength).

Problem 2: MPPA shows similar functional potency (EC50) at both 5-HT2AR and 5-HT2CR in my calcium flux assay.

Possible Cause Troubleshooting Step
Lack of Receptor Subtype Selectivity: This is the most likely cause. Medicinal chemistry efforts are needed to design new analogs with improved selectivity.[5][6] Focus on modifications that exploit differences in the binding pockets of 5-HT2AR and 5-HT2CR.
Signal Amplification in Overexpression Systems: The high receptor expression levels in transfected cell lines can mask subtle differences in potency.[1] Use a cell line with lower, more physiologically relevant receptor expression levels or consider using assays that measure signaling in endogenous tissues.[1]
Assay is Not Sensitive Enough: Explore alternative functional assays. For example, an IP1 accumulation assay might provide better differentiation between the two receptor subtypes.[3][4]
Functional Selectivity (Biased Agonism): Investigate other signaling pathways. MPPA might be a biased agonist.[1][2] For instance, it might activate G-protein signaling at both receptors but preferentially recruit β-arrestin to the 5-HT2AR. Perform a β-arrestin recruitment assay to test this hypothesis.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) of MPPA and Analogs at Various Receptors

Compound5-HT2AR Ki (nM)5-HT2CR Ki (nM)5-HT1AR Ki (nM)α1-adrenergic Ki (nM)Selectivity Ratio (5-HT2C/5-HT2A)
MPPA 15352508002.3
Analog A 12150400>100012.5
Analog B 25800>1000>100032.0

Data obtained from competitive radioligand binding assays.

Table 2: Hypothetical Functional Potencies (EC50) of MPPA in Different Signaling Pathways

Assay TypeTarget ReceptorEC50 (nM)Emax (% of Serotonin)
Calcium Flux 5-HT2AR2595%
Calcium Flux 5-HT2CR4090%
β-Arrestin Recruitment 5-HT2AR3085%
β-Arrestin Recruitment 5-HT2CR50030%

These data suggest that MPPA is a biased agonist, showing higher potency for β-arrestin recruitment at the 5-HT2AR compared to the 5-HT2CR.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., MPPA) by measuring its ability to displace a specific radioligand from a receptor.[9][10][11]

  • Materials:

    • Cell membranes expressing the target receptor (e.g., 5-HT2AR).

    • Radioligand (e.g., [3H]-ketanserin for 5-HT2AR).

    • Test compound (MPPA) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like mianserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (MPPA).

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the radioligand at a fixed concentration (typically near its Kd).

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a filter mat, which traps the cell membranes.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2AR and 5-HT2CR.[3][12]

  • Materials:

    • Cells stably expressing the target receptor (e.g., HEK293 cells with 5-HT2AR).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound (MPPA) at various concentrations.

    • A reference agonist (e.g., serotonin).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compound or reference agonist at various concentrations.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response of the reference agonist.

    • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Optimization Strategy start Start with MPPA binding_assay Competitive Binding Assay (5-HT2A, 5-HT2C, 5-HT1A, etc.) start->binding_assay functional_assay Primary Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay Confirm on-target activity selectivity_panel Broad Off-Target Panel (Binding & Functional) functional_assay->selectivity_panel analyze_selectivity Calculate Selectivity Ratios (Ki / EC50) selectivity_panel->analyze_selectivity decision Is Selectivity > 10-fold? analyze_selectivity->decision medicinal_chemistry Medicinal Chemistry: Synthesize Analogs decision->medicinal_chemistry No biased_agonism Investigate Biased Agonism (β-Arrestin Assay) decision->biased_agonism No end Selective Compound Identified decision->end Yes medicinal_chemistry->binding_assay Test New Analogs biased_agonism->analyze_selectivity Generate new functional data

Caption: Workflow for assessing and improving the selectivity of MPPA.

signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MPPA MPPA (Ligand) Receptor 5-HT2A Receptor MPPA->Receptor Binds to Gq Gαq Receptor->Gq Activates GRK GRK Receptor->GRK Phosphorylated by PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_G Cellular Response 1 Ca_PKC->Response_G Arrestin β-Arrestin GRK->Arrestin MAPK MAPK Cascade (ERK1/2) Arrestin->MAPK Response_A Cellular Response 2 (e.g., Gene Expression) MAPK->Response_A

Caption: Signaling pathways of the 5-HT2A receptor, illustrating the potential for biased agonism.

References

Technical Support Center: Method Optimization for the Scale-Up Production of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methyl-2-phenylpentan-3-amine.

I. Proposed Synthetic Pathway

A common and scalable synthetic route to this compound involves a two-step process:

  • Step 1: Grignard Reaction to synthesize the ketone intermediate, 2-Methyl-2-phenylpentan-3-one.

  • Step 2: Reductive Amination of the ketone to yield the target primary amine, this compound.

Below is a visual representation of this proposed workflow.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination A Ethylmagnesium Bromide C Reaction in Dry Ether A->C B 2-Methyl-2-phenylpropanenitrile B->C D Acidic Work-up (e.g., aq. HCl) C->D E 2-Methyl-2-phenylpentan-3-one (Ketone Intermediate) D->E H Reaction in Methanol E->H F Ammonia (NH3) F->H G Reducing Agent (e.g., NaBH(OAc)3) G->H I Purification (e.g., Distillation/Crystallization) H->I J This compound (Final Product) I->J G cluster_0 Troubleshooting Logic A Low Yield? B Grignard Step Issue? A->B Yes C Reductive Amination Issue? A->C No D Check for Moisture Activate Mg B->D Initiation Failure E Optimize Addition Rate Inert Atmosphere B->E Low Conversion F Adjust pH (5-6) Use Fresh Reducing Agent C->F Low Conversion G Optimize Stoichiometry Purification Strategy C->G Impurity Issues

Resolving peak tailing issues in the chromatography of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of 2-Methyl-2-phenylpentan-3-amine. The content is structured in a question-and-answer format to directly address common problems.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound. It negatively impacts resolution, sensitivity, and quantitation accuracy.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing.

Q1: My chromatogram for this compound shows significant peak tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interaction between the positively charged amine group and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This ion-exchange interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" peak shape.[4]

Q2: How can I confirm if silanol interactions are causing the peak tailing?

A2: You can diagnose silanol interactions through systematic adjustments to your mobile phase. The following troubleshooting workflow can help isolate the cause.

TroubleshootingWorkflow Troubleshooting Logic for Peak Tailing start Peak Tailing Observed for This compound check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase check_overload Step 2: Check for Overload start->check_overload check_column Step 3: Evaluate Column & System start->check_column ph_adjust Adjust Mobile Phase pH (Protocol 1) check_mobile_phase->ph_adjust Primary Approach add_competitor Add Competing Base (e.g., TEA) (Protocol 2) check_mobile_phase->add_competitor Alternative Approach resolved Peak Shape Improved ph_adjust->resolved add_competitor->resolved reduce_load Reduce Sample Concentration/Volume (Protocol 3) check_overload->reduce_load reduce_load->resolved change_column Select Appropriate Column (See FAQ Q5) check_column->change_column system_maint Check for Voids & Dead Volume check_column->system_maint change_column->resolved system_maint->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q3: How does adjusting the mobile phase pH improve the peak shape for my amine compound?

A3: Adjusting the mobile phase pH is a powerful tool for controlling peak shape.[5] For a basic compound like this compound, there are two primary strategies:

  • Low pH (Recommended): By lowering the mobile phase pH to between 2 and 3, you protonate the residual silanol groups on the silica surface, neutralizing their negative charge.[3][6] This minimizes the ion-exchange interaction that causes peak tailing. At this pH, your amine will be fully protonated (positively charged), but the primary cause of the secondary interaction is suppressed.[7]

  • High pH: At a high pH (e.g., pH > 9.5), the amine compound becomes deprotonated and neutral, which eliminates its interaction with silanols. However, this approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.

Q4: I've heard about adding modifiers like Triethylamine (TEA) to the mobile phase. How does that work?

A4: Adding a competing base, such as Triethylamine (TEA), to the mobile phase is a classic strategy to reduce peak tailing.[1] TEA is a strong amine that interacts powerfully with the active silanol sites on the stationary phase, effectively blocking them.[3] This prevents your analyte, this compound, from engaging in these secondary interactions, leading to a more symmetrical peak.[7]

ModifierTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 5-20 mM[3][7]Competing Base / Silanol SuppressorCan be difficult to remove from the column, potentially altering its selectivity permanently. May shorten column lifetime.[1][7]
Formic Acid / Acetic Acid 0.1% (v/v)pH Control / Ion SuppressionLowers mobile phase pH to protonate silanols.[8]
Ammonium Formate / Acetate 10-20 mMpH Buffering / Ionic ShieldingActs as a buffer to maintain a stable low pH and the salt can help shield silanol interactions.[9][10]
Ion-Pairing Reagents (e.g., Alkyl Sulfonates) 10-100 mM[11]Forms a neutral ion-pair with the protonated amine.Can be complex to work with and may require dedicated columns due to strong adsorption.[8][11]

Frequently Asked Questions (FAQs)

Q5: My mobile phase adjustments didn't completely fix the tailing. Should I consider a different column?

A5: Yes. If mobile phase optimization is insufficient, the column itself is the next logical area to address. Modern columns offer significant advantages for analyzing basic compounds.

  • High-Purity, End-Capped Columns: Select a column manufactured with high-purity "Type B" silica that has been "end-capped."[3][9] End-capping is a chemical process that deactivates a majority of the residual silanol groups, significantly reducing the potential for secondary interactions.[2]

  • Polar-Embedded Group (EPG) Columns: These columns have a polar functional group (like an amide or carbamate) embedded in the alkyl chain.[12][13] This polar group shields the analyte from interacting with the silica surface, leading to excellent peak shapes for basic compounds.[14][15]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers. They offer a wider usable pH range, allowing you to work at high pH to neutralize the amine without damaging the column.[3][6]

  • Positively Charged Surface Columns: Some modern columns have a slight positive charge incorporated onto the stationary phase surface. This positive charge electrostatically repels the protonated amine analyte, preventing it from getting close to the residual silanols and dramatically improving peak shape.[8][16]

Q6: Could my sample be the problem? The peak tailing seems worse for higher concentration standards.

A6: This is a classic sign of mass overload .[1] If you inject too much sample onto the column, you can saturate the stationary phase, which disrupts the ideal chromatographic partitioning and leads to tailing (often appearing as a "right triangle" peak).[1][9] The solution is to reduce the amount of sample injected by either lowering the concentration of your sample or reducing the injection volume.[17]

Q7: What if my sample is dissolved in a solvent that is much stronger than my mobile phase?

A7: This is known as a solvent mismatch . If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing and broadening.[1][17] This effect is typically more pronounced for early-eluting peaks. The best practice is to dissolve your sample in the initial mobile phase composition whenever possible.[1]

Q8: Can physical problems with my HPLC system cause peak tailing?

A8: Absolutely. If all peaks in your chromatogram are tailing, it could point to a physical issue.

  • Column Void: A void or channel can form in the packing material at the head of the column. This disrupts the flow path and causes peak distortion.[2][9]

  • Blocked Frit: Particulate matter can clog the inlet frit of the column, leading to poor peak shape.[2]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can introduce "dead volume," where the analyte band can broaden and tail after separation.[9][17]

A quick way to check for column-related physical issues is to replace the current column with a new one of the same type. If the problem is resolved, the original column was likely the cause.[9] Using guard columns and in-line filters can help prevent frit blockage.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress silanol interactions by lowering the mobile phase pH.

  • Materials: HPLC-grade water, HPLC-grade organic solvent (e.g., acetonitrile or methanol), and a suitable acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid).

  • Procedure:

    • Prepare the aqueous component of your mobile phase.

    • Using a calibrated pH meter, carefully add the acid dropwise to the aqueous solution until a target pH of 2.5 is reached.

    • Filter the acidified aqueous phase through a 0.22 µm filter.

    • Premix the aqueous and organic phases in the desired ratio (e.g., 50:50 v/v) or use a gradient proportioning valve on your HPLC system.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

    • Analyze the peak shape of this compound and compare it to the original conditions.

Protocol 2: Using a Competing Base (Triethylamine - TEA)

  • Objective: To block active silanol sites using a mobile phase additive.

  • Materials: HPLC-grade water, HPLC-grade organic solvent, and Triethylamine (TEA).

  • Procedure:

    • Prepare the aqueous component of your mobile phase. It is often beneficial to also control the pH as in Protocol 1 (e.g., to pH 3.0 with phosphoric acid).

    • Add TEA to the buffered aqueous phase to achieve a final concentration of approximately 10 mM (about 1.4 mL of TEA per liter).[1]

    • Mix thoroughly and filter the final aqueous solution.

    • Premix with the organic phase or use the HPLC pump to mix.

    • Important: Dedicate a column to this method, as TEA can be difficult to wash out completely.[1]

    • Equilibrate the column extensively and inject the sample.

Protocol 3: Diagnosing and Correcting Sample Overload

  • Objective: To determine if peak tailing is caused by injecting too much sample mass.

  • Procedure:

    • Prepare a dilution series of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Using the same injection volume, inject each standard from the series, starting with the most dilute.

    • Analyze the peak asymmetry factor for each concentration.

    • If the peak shape improves significantly (i.e., the asymmetry factor approaches 1.0) at lower concentrations, the issue is sample overload.[9]

    • To resolve this, either reduce the concentration of your working samples and standards or reduce the injection volume.

References

Strategies to prevent the degradation of 2-Methyl-2-phenylpentan-3-amine during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-phenylpentan-3-amine. The focus is on preventing degradation during analysis and ensuring accurate, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Question: I am observing significant peak tailing in my chromatograms. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing primary amines due to their basic nature and potential for strong interactions with active sites in the chromatographic system. Here are the primary causes and solutions:

  • Active Sites on the Column: Residual silanol groups on silica-based columns can interact with the primary amine, causing peak tailing.

    • Solution: Use a base-deactivated column specifically designed for amine analysis. Regularly condition your column according to the manufacturer's instructions.

  • Contamination in the GC Inlet: The inlet liner can accumulate non-volatile matrix components, creating active sites.

    • Solution: Replace the inlet liner regularly. Use a deactivated liner. Trimming the first few centimeters of the column can also help remove contamination.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volumes can be created, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manufacturer's guidelines.

  • Inadequate Derivatization: Incomplete derivatization will leave the reactive primary amine exposed, leading to peak tailing.

    • Solution: Optimize the derivatization reaction conditions (reagent volume, temperature, and time). Ensure your sample is free of moisture, which can quench many derivatization reagents.

Below is a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed check_derivatization Is derivatization complete? start->check_derivatization check_liner Check GC Inlet Liner check_derivatization->check_liner Yes optimize_derivatization Optimize derivatization protocol (reagents, temp, time) check_derivatization->optimize_derivatization No check_column Check Column Condition check_liner->check_column Liner is clean replace_liner Replace with new, deactivated liner check_liner->replace_liner check_installation Check Column Installation check_column->check_installation Column is appropriate trim_column Trim 10-20 cm from column inlet check_column->trim_column replace_column Use a base-deactivated column check_column->replace_column Tailing persists reinstall_column Re-install column correctly check_installation->reinstall_column solution Peak shape improved optimize_derivatization->solution replace_liner->solution trim_column->solution replace_column->solution reinstall_column->solution

Caption: Troubleshooting workflow for peak tailing.

Question: My analytical signal is weak or inconsistent. What could be the cause?

Answer:

A weak or inconsistent signal can arise from several factors related to sample degradation or analytical conditions:

  • Analyte Adsorption: The amine can adsorb to active sites in the sample flow path (e.g., vials, syringes, inlet).

    • Solution: Use silanized glass vials and ensure all components of the analytical system are inert. Derivatization is a key strategy to reduce the polarity of the amine and minimize adsorption.[1]

  • Degradation in the Injector: this compound, like other phenylalkylamines, can be susceptible to thermal degradation at high injector temperatures.

    • Solution: Optimize the injector temperature to ensure volatilization without causing degradation. If possible, use a lower injection temperature and a temperature ramp.

  • Improper pH for LC-MS: For liquid chromatography, the pH of the mobile phase is critical for consistent ionization and retention.

    • Solution: Optimize the mobile phase pH to ensure the analyte is in a consistent charge state. For positive ion mode ESI-MS, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used.

  • Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

    • Solution: Improve sample clean-up procedures (e.g., solid-phase extraction). Adjust the chromatography to separate the analyte from interfering matrix components.

Frequently Asked Questions (FAQs)

Sample Stability and Degradation

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on its structure as a phenylalkylamine, the likely degradation pathways include:

  • Oxidation: The primary amine group is susceptible to oxidation. N-oxidation is a common metabolic pathway for similar compounds like phentermine, leading to the formation of N-hydroxy and nitroso derivatives.[2]

  • Thermal Degradation: High temperatures, especially in a GC inlet, can lead to fragmentation of the molecule.

  • Acid/Base Hydrolysis: Although generally stable, extreme pH conditions can promote degradation. Forced degradation studies on the similar compound phentermine showed some degradation under acidic and basic conditions.[3][4]

  • Photodegradation: Exposure to UV light can cause degradation of phenylalkylamines. Samples should be stored in amber vials to protect them from light.

The following diagram illustrates potential degradation pathways:

G amine This compound oxidation Oxidation (e.g., H2O2) amine->oxidation hydrolysis Acid/Base Hydrolysis amine->hydrolysis thermal Thermal Stress (High Temp) amine->thermal photo Photodegradation (UV Light) amine->photo n_oxide N-Oxide Derivative oxidation->n_oxide hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products fragmentation Fragmentation Products thermal->fragmentation photo_products Photodegradation Products photo->photo_products

Caption: Potential degradation pathways.

Q2: How should I prepare and store my samples to minimize degradation?

A2: To ensure sample integrity, follow these guidelines:

  • Storage: Store stock solutions and samples at low temperatures (-20°C or below) in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.

  • pH: For aqueous samples, maintaining a neutral or slightly acidic pH can improve stability.

  • Solvent: Use high-purity solvents and avoid reactive solvents.

  • Derivatization: For long-term storage or when dealing with complex matrices, derivatize the amine to form a more stable derivative. Analyze derivatized samples as soon as possible, although some derivatives are more stable than others.

Analytical Method Selection and Derivatization

Q3: Should I use GC-MS or LC-MS for the analysis of this compound?

A3: The choice depends on several factors:

  • GC-MS: This is a powerful technique for volatile and thermally stable compounds. However, for primary amines like this compound, derivatization is essential to improve volatility, thermal stability, and chromatographic peak shape. Without derivatization, you are likely to encounter issues like peak tailing and poor sensitivity.

  • LC-MS: This technique is well-suited for polar and thermally labile compounds and can often be performed without derivatization. It offers high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS). However, derivatization can still be beneficial in LC-MS to improve chromatographic retention and ionization efficiency.

Q4: What are the recommended derivatization reagents and when should I use them?

A4: Derivatization is a key strategy for the successful analysis of this compound. Here are some common reagents:

  • For GC-MS (Acylation):

    • Trifluoroacetic anhydride (TFAA): Reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative. This is a common and effective choice for amphetamine-like substances.[1]

    • Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA): Similar to TFAA, these reagents produce derivatives that are highly sensitive for electron capture detection (ECD) and provide good chromatographic properties. Comparative studies have shown PFPA to be highly sensitive.[5][6]

  • For GC-MS (Silylation):

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Reacts with the primary amine to replace the active hydrogen with a trimethylsilyl (TMS) group. This is a common silylating agent, but for sterically hindered amines, a catalyst like trimethylchlorosilane (TMCS) may be needed.

  • For HPLC (Fluorescence Detection):

    • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is an excellent choice for pre-column derivatization when high sensitivity is required with fluorescence detection.

A general workflow for sample analysis is presented below:

G start Sample Containing This compound preparation Sample Preparation (e.g., LLE, SPE) start->preparation decision Choose Analytical Method preparation->decision gc_ms GC-MS Analysis decision->gc_ms Volatile/Semi-volatile lc_ms LC-MS Analysis decision->lc_ms Polar/Thermally Labile derivatization_gc Derivatization (e.g., TFAA, BSTFA) gc_ms->derivatization_gc derivatization_lc Optional Derivatization (e.g., OPA for FLD) lc_ms->derivatization_lc analysis_lc Inject into LC-MS lc_ms->analysis_lc Direct Analysis analysis_gc Inject into GC-MS derivatization_gc->analysis_gc derivatization_lc->analysis_lc data Data Acquisition & Processing analysis_gc->data analysis_lc->data

Caption: General analytical workflow.

Data Presentation

The following tables summarize quantitative data from studies on the analysis of phentermine, a close structural analog of this compound. This data can serve as a benchmark for method development.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Phentermine using different analytical methods.

Analytical MethodDerivatization ReagentLOD (µg/mL)LOQ (µg/mL)Reference
GC-NPDMethyl Chloroformate0.07-[2]
UHPLC-UVNone0.461.5[3][4]
LC-MS/MSNone0.010.01[7]
FIA-MRM³None0.002070.00690[8]

Table 2: Results of Forced Degradation Studies on Phentermine.

Stress Condition% DegradationReference
Acid Hydrolysis (5N HCl, 60°C, 4h)5.2%[3][4]
Base Hydrolysis (5N NaOH, 60°C, 4h)< 1%[3][4]
Thermal (105°C, 72h)< 1%[3][4]
Photolytic< 1%[3][4]
Peroxide Hydrolysis< 1%[3][4]

Experimental Protocols

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is adapted from methods used for amphetamine and related substances.[1]

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 20 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Pre-column Derivatization with o-Phthaldialdehyde (OPA) for HPLC-FLD Analysis

This protocol is based on standard methods for primary amine derivatization.

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 10.2): Prepare a 0.1 M sodium borate solution and adjust the pH to 10.2 with NaOH.

    • OPA Reagent: Prepare a solution of 5 mM OPA and 225 mM 3-mercaptopropionic acid in the 0.1 M borate buffer. This reagent should be freshly prepared.

  • Derivatization (can be automated in an autosampler):

    • Mix the sample (or standard) with the OPA reagent and borate buffer. A typical ratio is 1 part sample to 2 parts OPA reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

    • Inject the derivatized sample onto the HPLC system.

References

Improving the efficiency of the final purification step for 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-2-phenylpentan-3-amine Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols to improve the efficiency of the final purification step for this compound and related chiral aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the final purification of a chiral amine like this compound?

The most common and effective methods include:

  • Recrystallization as a Salt: Amines are often difficult to crystallize in their freebase form.[1] Converting the amine to a stable salt (e.g., hydrochloride or tartrate) by reacting it with an appropriate acid dramatically alters its polarity and crystallinity, often leading to a highly effective purification step.[1][2]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for separating enantiomers and closely related impurities.[3][4][5] For preparative scale, flash column chromatography on silica gel or alumina is also a viable option.

  • Chiral Resolution via Diastereomeric Salts: If you have a racemic mixture, you can react the amine with a single enantiomer of a chiral acid (like (R,R)-tartaric acid). This forms diastereomeric salts which have different physical properties and can often be separated by fractional recrystallization.[6]

Q2: When should I choose chromatography over recrystallization?

Choose chromatography when:

  • You need to separate enantiomers, for which Chiral HPLC or SFC is the gold standard.[3]

  • Impurities have very similar polarity and structure to the desired product, making separation by recrystallization difficult.[7]

  • You are working on a small, analytical scale where high resolution is critical.

Choose recrystallization when:

  • You are working on a larger, preparative scale, as it is often more scalable and cost-effective than chromatography.

  • The desired compound can form a highly crystalline salt, allowing for significant purification from less crystalline impurities.

  • You need to remove impurities with significantly different solubility profiles.

Q3: My compound is an oil in its freebase form. How can I purify it without chromatography?

The most effective strategy for purifying a basic amine that is an oil is to convert it into a salt. Phenethylamine, a related compound, is a strong base that forms stable hydrochloride crystals.[] By dissolving your crude amine oil in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of an acid (e.g., HCl in ether), you can often precipitate a solid salt, which can then be isolated and purified by recrystallization.[1]

Troubleshooting Guide

Problem 1: My amine salt fails to crystallize or oils out from the solution.

  • Q: Why is this happening?

    • A: This typically occurs due to solvent incompatibility, the presence of impurities inhibiting crystal lattice formation, or the solution being supersaturated. The use of an incorrect solvent can also lead to the formation of an undesirable solvate.[9]

  • Q: What are the solutions?

    • A1: Change the Solvent System. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with mixed solvent systems (e.g., ethanol/water, methanol/ether) to fine-tune the polarity.[7] For basic compounds, organic acids like acetic acid or trifluoroacetic acid (TFA) mixed with other solvents can be effective.[9]

    • A2: Scratch and Seed. Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.

    • A3: Slow Cooling. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer. Rapid cooling can cause the compound to crash out as an oil or amorphous solid.

    • A4: Change the Counter-ion. If the hydrochloride salt is problematic, try forming a different salt, such as a sulfate, tartrate, or tosylate, which may have better crystallization properties.[1]

Problem 2: Purity is low even after recrystallization, with TLC/HPLC showing a persistent impurity.

  • Q: What is the likely cause?

    • A: The impurity likely has a very similar structure and solubility profile to your target compound, such as a regioisomer or a starting material.[7] During synthesis, side reactions can produce by-products that are difficult to separate.[10]

  • Q: How can I remove this impurity?

    • A1: Perform a Re-crystallization. A second or even third recrystallization can sometimes remove the persistent impurity, although this may come at the cost of yield.

    • A2: Switch to a Chromatographic Method. This is the ideal scenario for purification by flash chromatography or preparative HPLC, which separates compounds based on small differences in their interaction with the stationary phase.

    • A3: Chemical Derivatization. In complex cases, you can temporarily convert the amine to a different functional group (e.g., an amide). The derivative will have different physical properties, potentially allowing for easier purification. The protecting group is then removed to regenerate the pure amine.[7]

Problem 3: My yield is very low after the final purification step.

  • Q: What are the common reasons for low yield?

    • A: During recrystallization, using too much solvent will keep a significant portion of your product dissolved even at low temperatures. In chromatography, incorrect solvent polarity can lead to poor separation and broad peaks, resulting in mixed fractions and material loss. Mechanical losses during transfers and filtration also contribute.

  • Q: How can I improve the yield?

    • A1: Optimize Recrystallization Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, cool the remaining mother liquor further to see if a second, less pure crop of crystals can be obtained.

    • A2: Optimize Chromatography Conditions. Develop the method on an analytical scale first. For flash chromatography, use a gradient elution and collect smaller fractions to better separate the product from impurities.

    • A3: Ensure Complete Salt Formation/Neutralization. When converting the amine to and from its salt form, ensure the pH is adjusted correctly to avoid leaving a portion of the product in the wrong layer during an aqueous extraction.

Data Presentation: Purification Efficiency

The following table summarizes recrystallization data adapted from a patent for purifying an enamine salt, demonstrating how changes in experimental conditions can affect purity and yield. This serves as an illustrative example for optimizing the purification of amine salts.

Table 1: Example Recrystallization Parameters and Outcomes for an Amine Salt

Example Initial Purity Solvent System (Methanol/Water) Solid:Liquid Ratio (w/w) Crystallization Temp. Time (h) Final Purity Yield
1 92% 80% Methanol 1:3 10 °C 1.2 99.4% 86%
2 91% 85% Methanol 1:4 10 °C 1.0 98.5% 83%
3 92% 75% Methanol 1:3 5 °C 2.0 97.6% 92%
4 93% 80% Methanol 1:1 30 °C 1.5 98.9% 89%

(Data adapted from patent CN111632400B for illustrative purposes)[11]

Key Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude this compound freebase in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. Continue adding until no more white precipitate forms. A slight excess of HCl ensures complete protonation.

  • Isolation: Isolate the precipitated amine hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a suitable solvent or solvent mixture (e.g., isopropanol/water or ethanol/ether) and heat gently until the solid is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystallization begins, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under high vacuum to remove all residual solvent.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of the racemic amine in a suitable solvent like methanol or ethanol.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. A precipitate should begin to form.

  • Fractional Recrystallization: Heat the mixture to redissolve the salt. Allow it to cool very slowly. One diastereomer should crystallize out preferentially due to its lower solubility.

  • Isolation: Filter the crystals. The solid will be enriched in one diastereomer, while the mother liquor will be enriched in the other. The purity of the isolated salt can be checked via chiral HPLC or by measuring its optical rotation.

  • Liberation of Free Amine: To recover the enantiomerically enriched amine, dissolve the salt in water and add a base (e.g., NaOH solution) to deprotonate the amine, which can then be extracted with an organic solvent.

Mandatory Visualizations

TroubleshootingWorkflow start Low Purity Detected (TLC, HPLC, NMR) check_impurities Identify Impurity Type start->check_impurities is_isomer Isomeric or Structurally Similar Impurity? check_impurities->is_isomer Check analytical data is_baseline Baseline/Polar Impurity? check_impurities->is_baseline Check analytical data is_nonpolar Non-polar/Starting Material Impurity? check_impurities->is_nonpolar Check analytical data chromatography Action: Use Chiral HPLC/SFC or High-Resolution Flash Chromatography is_isomer->chromatography Yes recrystallize Action: Re-crystallize Product (Optimize Solvent) is_isomer->recrystallize No acid_wash Action: Perform Acidic Wash (e.g., 1M HCl) during workup is_baseline->acid_wash Yes salt_formation Action: Convert to Salt and Recrystallize is_baseline->salt_formation No is_nonpolar->chromatography No is_nonpolar->recrystallize Yes

Caption: Troubleshooting workflow for diagnosing and resolving low purity issues.

PurificationDecisionTree start Goal: Purify Crude Amine is_racemic Is the Mixture Racemic? start->is_racemic is_solid Is the Freebase a Solid? is_racemic->is_solid No (Achiral) chiral_hplc Chiral HPLC / SFC is_racemic->chiral_hplc Yes, Analytical Scale diastereomeric_res Diastereomeric Salt Resolution is_racemic->diastereomeric_res Yes, Preparative Scale recrystallize_freebase Recrystallize Freebase is_solid->recrystallize_freebase Yes salt_formation Convert to Salt & Recrystallize is_solid->salt_formation No (It's an Oil) flash_chrom Flash Chromatography is_solid->flash_chrom Impurity is too similar end Pure Amine chiral_hplc->end diastereomeric_res->end recrystallize_freebase->end salt_formation->end flash_chrom->end

Caption: Decision tree for selecting an optimal purification strategy.

References

Addressing matrix effects in the LC-MS analysis of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 2-Methyl-2-phenylpentan-3-amine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[1][2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][5]

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression is a common form of matrix effect where co-eluting matrix components compete with the analyte for ionization, leading to a reduced analyte signal.[1][3] Several factors can contribute to this phenomenon:

  • Competition for charge: High concentrations of co-eluting compounds can compete for the available charge in the ion source, reducing the ionization efficiency of the target analyte.[6]

  • Changes in droplet formation: Non-volatile components in the matrix can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of analyte ions.[7]

  • Analyte neutralization: Basic compounds in the matrix can deprotonate and neutralize the analyte ions, reducing the number of charged analytes reaching the detector.[2]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment.[2][8] In this technique, a constant flow of a standard solution of this compound is infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal of the analyte indicates the retention time at which matrix components are causing ion suppression or enhancement.[2][9]

Another approach is to compare the signal response of the analyte in a pure solvent versus the signal response when spiked into a blank matrix extract (post-extraction spike).[10] A significant difference in the signal indicates the presence of matrix effects.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The most effective strategies focus on removing interfering matrix components before they reach the mass spectrometer. Key approaches include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial for cleaning up the sample and removing a significant portion of the matrix.[1][11]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and interfering matrix components can prevent co-elution and minimize ion suppression.[1]

  • Sample Dilution: Simply diluting the sample can reduce the concentration of matrix components, thereby lessening their impact. However, this may compromise the sensitivity if the analyte concentration is low.[2][3]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred method for compensation. Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate quantification through relative response.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.

Problem Possible Cause Suggested Solution
Poor signal intensity or high limit of detection (LOD) Ion Suppression: Co-eluting matrix components are likely suppressing the ionization of this compound.[12][13]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE.[1][11] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate the analyte from matrix interferences.[1] 3. Dilute the Sample: If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components.[2]
Inconsistent or irreproducible results between samples Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[6]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[1][2] 2. Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples.[1]
Gradual decrease in signal intensity over a sequence of injections Contamination of the Ion Source or Column: Buildup of non-volatile matrix components, such as phospholipids, on the column or in the ion source can lead to a progressive loss of sensitivity.[6][12]1. Implement a Column Wash: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components. 2. Divert Flow: Use a divert valve to direct the initial, unretained portion of the eluent (which often contains salts and other highly polar matrix components) to waste instead of the mass spectrometer. 3. Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.[12]
Unexpected peaks or high background noise Matrix Interferences: The presence of numerous matrix components can result in a complex chromatogram with high background noise.[12]1. Enhance Sample Preparation: Utilize a more selective sample preparation technique to remove a wider range of interferences.[11] 2. Increase MS/MS Specificity: If using tandem MS, ensure that your precursor and product ion selections are highly specific to this compound to filter out background noise.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for cleaning up biological samples (e.g., plasma, urine) for the analysis of this compound. Optimization will be required based on the specific matrix.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Dilute the sample (e.g., 100 µL of plasma with 400 µL of 4% phosphoric acid in water). Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
  • Setup:

    • Prepare a standard solution of this compound (e.g., 1 µg/mL) in the mobile phase.

    • Using a syringe pump and a T-connector, infuse this solution into the LC eluent stream between the analytical column and the mass spectrometer ion source at a low flow rate (e.g., 10 µL/min).

  • Execution:

    • Allow the infused signal to stabilize to a constant baseline.

    • Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.

  • Analysis:

    • Monitor the signal of the infused analyte. Any significant drop in the signal indicates ion suppression at that retention time, while a rise in the signal indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Results start Biological Sample spe Solid-Phase Extraction (SPE) start->spe Load evap Evaporation spe->evap Elute reconst Reconstitution evap->reconst Reconstitute in Mobile Phase lcms LC-MS/MS System reconst->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for LC-MS analysis.

matrix_effect_logic start LC-MS Analysis of This compound issue Inaccurate or Irreproducible Results? start->issue check_matrix Suspect Matrix Effects issue->check_matrix Yes no_issue Results Accurate and Reproducible issue->no_issue No solution Implement Mitigation Strategies check_matrix->solution

Caption: Troubleshooting logic for matrix effects.

References

Validation & Comparative

Comparative Analysis of 2-Methyl-2-phenylpentan-3-amine and Other Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative pharmacological profile of 2-Methyl-2-phenylpentan-3-amine, a structurally novel phenethylamine derivative, with other well-characterized phenethylamines. Due to the limited availability of direct experimental data for this compound, this analysis relies on established structure-activity relationships (SAR) within the phenethylamine class to extrapolate its potential interactions with key molecular targets, primarily the monoamine transporters.

Introduction to Phenethylamines

Phenethylamines are a broad class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is shared by endogenous neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a wide range of synthetic compounds with diverse pharmacological activities. Modifications to the phenyl ring, the ethylamine backbone, and the amino group can profoundly influence a compound's affinity and efficacy at various receptors and transporters, leading to stimulant, empathogenic, or psychedelic effects.

The primary molecular targets for many psychoactive phenethylamines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, phenethylamines can increase their extracellular concentrations, leading to enhanced downstream signaling.

Structural Comparison

This compound possesses a unique substitution pattern compared to more common phenethylamines like amphetamine or methamphetamine. Key structural features include:

  • α-Methyl Group: Similar to amphetamine, the methyl group on the alpha-carbon (adjacent to the amine) is expected to confer resistance to metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.

  • β-Ethyl Group: The ethyl group on the beta-carbon (adjacent to the phenyl ring) is a less common modification. This bulky substitution may influence the compound's interaction with the binding pockets of monoamine transporters.

  • Gem-dimethyl Group on the β-carbon: The two methyl groups on the same carbon as the phenyl ring further increase steric bulk in this region.

These structural characteristics suggest that this compound is a significantly bulkier analog compared to amphetamine and methamphetamine.

Comparative Pharmacological Profile (Hypothesized)

Based on the principles of phenethylamine SAR, we can hypothesize the following pharmacological profile for this compound in comparison to other phenethylamines.

Table 1: Comparative Activity at Monoamine Transporters (Hypothesized vs. Experimental)

CompoundStructureDAT Inhibition (IC50/Ki, nM)NET Inhibition (IC50/Ki, nM)SERT Inhibition (IC50/Ki, nM)Primary Mechanism
This compound (Structure not available) Hypothesized: Moderate to lowHypothesized: Moderate to lowHypothesized: LowHypothesized: Releaser/Reuptake Inhibitor
Amphetamine~600~70-100~20,000-40,000Releaser/Reuptake Inhibitor
Methamphetamine~600~10-100~20,000Releaser/Reuptake Inhibitor
PhentermineHigh (low potency)High (low potency)High (low potency)Releaser/Reuptake Inhibitor

Note: The IC50/Ki values for amphetamine and methamphetamine are approximate and can vary between studies. Data for phentermine indicates significantly lower potency compared to amphetamine.

The increased steric bulk at the beta-position of this compound is likely to reduce its affinity for all three monoamine transporters compared to less substituted analogs like amphetamine. Research on alpha-alkyl substitution has shown that increasing the alkyl chain length beyond a methyl group can decrease potency at norepinephrine uptake sites. It is plausible that the combined bulk of the gem-dimethyl and ethyl groups on the beta-carbon will sterically hinder optimal binding within the transporter proteins.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells.

Objective: To determine the concentration of this compound that inhibits 50% of dopamine, norepinephrine, or serotonin reuptake (IC50).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured.

  • Assay: The cells are incubated with varying concentrations of the test compound.

  • Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cells.

  • Incubation and Termination: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The interaction of phenethylamines with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway for dopamine transporter regulation and a typical experimental workflow for assessing transporter inhibition.

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Presynaptic Neuron Phenethylamine Phenethylamine Transporter Monoamine Transporter (DAT, NET, SERT) Phenethylamine->Transporter Binds to/Inhibits Vesicular_Storage Vesicular Monoamine Transporter (VMAT2) Phenethylamine->Vesicular_Storage May also inhibit Neurotransmitter Neurotransmitter Neurotransmitter->Transporter Blocked Reuptake Neurotransmitter->Vesicular_Storage Internalization Reuptake_Inhibition Reuptake Inhibition Transporter->Reuptake_Inhibition Signaling_Cascade Downstream Signaling (e.g., PKA, PKC, MAPK) Neurotransmitter_Release Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release Modulates Reuptake_Inhibition->Signaling_Cascade Leads to

Caption: General signaling pathway for monoamine transporter modulation by phenethylamines.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing target transporter Incubation Incubate cells with test compound and radioligand Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation Radioligand_Prep Prepare radiolabeled neurotransmitter solution Radioligand_Prep->Incubation Termination Terminate uptake by washing Incubation->Termination Quantification Quantify radioactivity in cells Termination->Quantification Curve_Fitting Generate concentration-response curve Quantification->Curve_Fitting IC50_Determination Calculate IC50 value Curve_Fitting->IC50_Determination

Caption: Experimental workflow for a neurotransmitter reuptake inhibition assay.

Conclusion

While direct experimental data for this compound is currently unavailable, structure-activity relationships within the phenethylamine class provide a framework for hypothesizing its pharmacological profile. The significant steric bulk introduced by the α-methyl, β-ethyl, and β-gem-dimethyl groups suggests that it may have a lower affinity for monoamine transporters compared to less substituted analogs. Empirical validation through the experimental protocols outlined in this guide is essential to accurately characterize its activity and potential as a research tool or therapeutic lead. This comparative analysis serves as a foundational guide for researchers interested in exploring the pharmacology of novel phenethylamine derivatives.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-2-phenylpentan-3-amine Analogs as Potential Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a hypothetical Structure-Activity Relationship (SAR) study. The compound 2-Methyl-2-phenylpentan-3-amine and its analogs are not extensively studied in published literature. The data presented herein is predictive and based on established medicinal chemistry principles of structurally related phenethylamine compounds. This document is intended for research and informational purposes to guide potential drug discovery efforts.

The structural similarity of this compound to known sympathomimetic amines, such as phentermine, suggests its potential as a modulator of monoamine transporters.[1][2] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse and are validated targets for drugs treating a range of neurological and psychiatric disorders.[3][4] This guide outlines a proposed SAR study of novel analogs of this compound to explore their potential as monoamine reuptake inhibitors.

Proposed SAR Exploration Strategy

A systematic exploration of the this compound scaffold is proposed, focusing on three key regions: the phenyl ring, the pentyl backbone, and the primary amine. The goal is to understand the structural requirements for potent and selective inhibition of DAT, NET, and/or SERT.

SAR_Strategy Core_Scaffold This compound Region_A Region A: Phenyl Ring (Substituent Effects) Core_Scaffold->Region_A Modify Region_B Region B: Alkyl Backbone (Stereochemistry & Bulk) Core_Scaffold->Region_B Modify Region_C Region C: Amine Group (N-Substitution) Core_Scaffold->Region_C Modify Binding_Assay_Workflow Start HEK293 cells expressing hDAT, hNET, or hSERT Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubate membranes with Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Uptake_Assay_Workflow Prep Prepare Rat Brain Synaptosomes Preinc Pre-incubate with Test Compound Prep->Preinc Initiate Add [3H]Monoamine to start uptake Preinc->Initiate Terminate Terminate uptake by filtration Initiate->Terminate Count Scintillation Counting Terminate->Count Analyze Calculate IC50 Count->Analyze

References

Cross-Validation of Analytical Methods for 2-Methyl-2-phenylpentan-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods applicable to the quantification of 2-Methyl-2-phenylpentan-3-amine. Due to a lack of specific cross-validation studies for this exact analyte, this document outlines a representative comparison between two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data and protocols are based on established methodologies for structurally similar amine compounds and serve as a practical framework for laboratory application.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for GC-MS and LC-MS/MS in the analysis of this compound.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995[1]> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 5 ng/mL (with derivatization)[1]Sub ng/mL to low ng/mL
Limit of Quantification (LOQ) 20 ng/mL (with derivatization)[1]Low ng/mL
Specificity High, especially with derivatization to improve chromatographic separation of isomers.[1][2]Very high, due to precursor-product ion transitions.
Sample Throughput Lower, due to longer run times and potential need for derivatization.Higher, with faster run times.
Matrix Effects Less susceptible to ion suppression/enhancement.More susceptible to ion suppression/enhancement from the sample matrix.

Experimental Workflow Overview

The general workflow for the analysis of this compound in a biological matrix, such as urine or plasma, involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Urine/Plasma) InternalStandard Internal Standard Addition BiologicalSample->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Path Derivatization->Reconstitution Chromatography Chromatographic Separation Reconstitution->Chromatography MassSpectrometry Mass Spectrometric Detection Chromatography->MassSpectrometry Quantification Quantification MassSpectrometry->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for this compound.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on methodologies for similar amine compounds and should be optimized and validated for the specific analyte and matrix.

GC-MS Method with Derivatization

Derivatization is often employed in GC-MS analysis of amine-containing compounds to improve volatility, thermal stability, and chromatographic peak shape.[2][3]

1. Sample Preparation:

  • To 1 mL of urine or plasma sample, add an appropriate internal standard.

  • Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

2. Derivatization:

  • Add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF) to the dried extract.[2]

  • Incubate the mixture to allow for complete derivatization.

  • Evaporate the excess derivatizing agent and reconstitute the sample in a solvent suitable for GC-MS injection.

3. GC-MS Parameters:

  • Column: HP-5MS or equivalent capillary column.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selective Ion Monitoring (SIM) for quantification.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity and generally does not require derivatization.

1. Sample Preparation:

  • To 1 mL of urine or plasma sample, add an appropriate internal standard.

  • Perform a protein precipitation with a solvent like acetonitrile for plasma samples, followed by centrifugation. For urine, a "dilute-and-shoot" approach may be feasible after centrifugation.

  • Alternatively, use SPE for cleaner extracts and to concentrate the analyte.

  • Evaporate the supernatant or SPE eluate and reconstitute in the mobile phase.

2. LC-MS/MS Parameters:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Cross-Validation Considerations

Cross-validation is essential when comparing two different analytical methods to ensure that the data are comparable.[4] For the cross-validation of GC-MS and LC-MS/MS methods for this compound, the following steps are recommended:

  • Method Validation: Both the GC-MS and LC-MS/MS methods must be fully validated individually according to established guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, selectivity, LOD, and LOQ.[5]

  • Sample Analysis: A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred (real) samples, should be analyzed using both methods.[4]

  • Data Comparison: The results obtained from both methods should be statistically compared. The percentage difference between the values obtained from the two methods should be within an acceptable range (typically ±20%).

The following diagram illustrates the logic of a cross-validation study.

cluster_methods Analytical Methods cluster_samples Samples cluster_analysis Analysis & Comparison GCMS Validated GC-MS Method LCMSMS Validated LC-MS/MS Method QCs QC Samples (Low, Mid, High) AnalyzeGCMS Analyze with GC-MS QCs->AnalyzeGCMS AnalyzeLCMSMS Analyze with LC-MS/MS QCs->AnalyzeLCMSMS IncurredSamples Incurred Samples IncurredSamples->AnalyzeGCMS IncurredSamples->AnalyzeLCMSMS Compare Statistically Compare Results AnalyzeGCMS->Compare AnalyzeLCMSMS->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance

Cross-validation workflow.

References

Comparing the in-vitro potency of 2-Methyl-2-phenylpentan-3-amine to known reference compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the In-Vitro Potency of 2-Methyl-2-phenylpentan-3-amine to Known Reference Compounds

Introduction

This compound is a substituted phenethylamine. Compounds of this structural class are known to interact with monoamine systems in the central nervous system. Due to the limited publicly available data on the in-vitro potency of this compound, this guide provides a comparative analysis against well-characterized reference compounds with similar structural features and likely mechanisms of action: phentermine and amphetamine. This comparison is based on their established in-vitro activities at monoamine transporters and monoamine oxidase (MAO) enzymes. The data presented here is compiled from existing literature to offer a benchmark for researchers investigating novel phenethylamine derivatives.

Comparative In-Vitro Potency Data

The in-vitro potency of phenethylamine compounds is typically evaluated by their ability to inhibit monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this potency, with lower values indicating greater potency.

CompoundAssayTargetIC50 (nM)Reference
Phentermine Monoamine ReleaseNET28.8[1][2]
Monoamine ReleaseDAT262[1][2]
Monoamine ReleaseSERT2575[1][2]
MAO InhibitionMAO-A85,000 - 143,000[1]
MAO InhibitionMAO-B285,000[1]
d-Amphetamine Monoamine Reuptake InhibitionNET40 - 50[3]
Monoamine Reuptake InhibitionDAT~100[3]
Monoamine Reuptake InhibitionSERT1,400 - 3,800[3]

Note: The potency of amphetamine and its isomers can vary based on the specific assay conditions and the tissue or cell line used.[4] d-Amphetamine is generally considered a more potent dopamine and norepinephrine reuptake inhibitor than l-amphetamine.[3]

Experimental Protocols

The following is a generalized protocol for determining the in-vitro potency of a compound at monoamine transporters using a radiotracer uptake inhibition assay, a gold standard method in the field.[5][6]

Monoamine Transporter Uptake Inhibition Assay

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK 293) cells, stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are cultured in appropriate media.

  • On the day of the experiment, cells are harvested and washed with a Krebs-HEPES buffer (KHB).

2. Assay Procedure:

  • A dilution series of the test compound (e.g., this compound) and reference compounds are prepared.

  • The cells are pre-incubated with various concentrations of the test or reference compounds for a specified time (e.g., 5-10 minutes) at room temperature or 37°C.

  • A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period (e.g., 1-5 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiotracer.

3. Data Analysis:

  • The amount of radioactivity trapped on the filters, representing the amount of substrate taken up by the cells, is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (HEK 293 expressing hDAT, hNET, or hSERT) Harvest Harvest and Wash Cells CellCulture->Harvest Preincubation Pre-incubate Cells with Compound Harvest->Preincubation CompoundPrep Prepare Compound Dilutions CompoundPrep->Preincubation Radiotracer Add Radiolabeled Substrate Preincubation->Radiotracer Uptake Allow Uptake Radiotracer->Uptake Termination Terminate Reaction (Filtration & Washing) Uptake->Termination Quantification Quantify Radioactivity Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle Synaptic Vesicle Monoamine_Synapse Monoamine Vesicle->Monoamine_Synapse Release Monoamine_Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Signal Signal Transduction Receptor->Signal TestCompound Test Compound (e.g., this compound) TestCompound->Transporter Inhibition

Caption: Mechanism of Monoamine Transporter Inhibition.

References

Comparative Analysis of Binding Specificity for Phentermine and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of the binding specificity of phentermine and other sympathomimetic amines to their primary molecular targets: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). Understanding the differential binding affinities of these compounds is crucial for elucidating their pharmacological profiles and therapeutic applications.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of phentermine and selected analogs for human monoamine transporters. Lower values indicate higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially affecting direct comparability.

CompoundNET Affinity (nM)DAT Affinity (nM)SERT Affinity (nM)
Phentermine ~100 (Ki)~500 (Ki)20,000 - 40,000 (Ki)
Amphetamine 70 - 100 (Ki)~600 (Ki)20,000 - 40,000 (Ki)
(+/-)-2-ethylamino-1-phenyl-propan-1-one (active metabolite of Diethylpropion) 99 (IC50)1014 (IC50)2118 (IC50)
Phenmetrazine (active metabolite of Phendimetrazine) 1,200 - 5,200 (IC50)1,930 (IC50)>10,000 (IC50)
  • NET: Norepinephrine Transporter

  • DAT: Dopamine Transporter

  • SERT: Serotonin Transporter

  • Ki: Inhibition constant, a measure of binding affinity.

  • IC50: Half-maximal inhibitory concentration, a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Note: The binding affinity values are approximate and collated from multiple sources. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocols

The determination of binding specificity is typically achieved through in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay used to determine the affinity of a test compound for a specific monoamine transporter.

Competitive Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., phentermine) for a specific monoamine transporter (e.g., NET, DAT, or SERT) by measuring its ability to compete with a known radiolabeled ligand.

2. Materials:

  • Cell membranes prepared from cells stably expressing the human monoamine transporter of interest (hNET, hDAT, or hSERT).

  • Radioligand specific for the transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT).

  • Test compound (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known potent inhibitor for the transporter).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

3. Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Reaction Mixture Preparation:

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control, and the cell membrane preparation.

    • Test Compound: Add assay buffer, the radioligand, serially diluted concentrations of the test compound, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Signaling Pathway of Phentermine at the Synapse

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine, Dopamine) NE NE Vesicle->NE Release DA DA Vesicle->DA Release Phentermine_in Phentermine Phentermine_in->Vesicle Inhibits VMAT2 (indirectly) TAAR1 TAAR1 Phentermine_in->TAAR1 Agonist NET NET DAT DAT TAAR1->NET Reversal TAAR1->DAT Reversal NE->NET Reuptake NE_Receptor Adrenergic Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Phentermine_out Phentermine Phentermine_out->Phentermine_in Uptake Phentermine_out->NET Inhibits Phentermine_out->DAT Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Transporter Incubation Incubate Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Value Counting->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff) IC50_Calc->Ki_Calc

Comparative Analysis of the Behavioral Effects of Amphetamine and 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield any published experimental data on the behavioral or pharmacological effects of 2-Methyl-2-phenylpentan-3-amine. This compound is not a well-documented substance in scientific or medical research. Therefore, a direct comparative study with supporting experimental data is not possible at this time.

This guide will provide a detailed overview of the well-established behavioral effects of amphetamine, which can serve as a benchmark for the evaluation of novel psychoactive compounds. The experimental protocols and data presented for amphetamine are standard in the field and would be applicable to the study of any new compound with presumed stimulant properties.

Overview of Amphetamine Behavioral Pharmacology

Amphetamine is a potent central nervous system (CNS) stimulant whose primary mechanism of action involves increasing the synaptic concentrations of dopamine and norepinephrine.[1][2][3][4] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and blocking their reuptake.[3][4] These neurochemical effects translate into a range of observable behavioral outcomes, including increased locomotor activity, enhanced cognitive performance on certain tasks, euphoria, and a high potential for abuse.[2][5]

Mechanism of Action: Monoamine Release

Amphetamine's interaction with monoamine transporters is complex. It can enter the presynaptic neuron, where it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentration and subsequent reverse transport out of the neuron into the synaptic cleft.[1][3]

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT DAT/NET DA_NE_Synapse DA / NE DAT->DA_NE_Synapse Reverse Transport Amphetamine_int Amphetamine Vesicle Synaptic Vesicle Vesicle->VMAT2 Storage DA_NE Dopamine (DA) / Norepinephrine (NE) Receptor Postsynaptic Receptors DA_NE_Synapse->Receptor Binding & Activation Amphetamine_ext Amphetamine Amphetamine_ext->DAT Amphetamine_int->VMAT2 Inhibits Locomotor_Activity_Workflow start Start acclimate Acclimate Animal to Testing Room (30-60 min) start->acclimate inject Administer Drug (e.g., Amphetamine) or Vehicle acclimate->inject place Place Animal in Open Field Arena inject->place record Record Activity (e.g., 60 min) place->record analyze Analyze Data (Distance, Rearing, etc.) record->analyze end End analyze->end Behavioral_Profile_Comparison cluster_amphetamine Amphetamine Profile cluster_unknown Profile for Novel Compound X A_Stim High Locomotor Stimulation A_Reinf Strongly Reinforcing A_Cog Cognitive Enhancement (low dose) A_Anx Anxiogenic (high dose) X_Stim Locomotor Effect? X_Reinf Reinforcing? X_Cog Cognitive Effect? X_Anx Anxiogenic/Anxiolytic? Test Behavioral Testing Battery Test->A_Stim Characterizes Test->A_Reinf Characterizes Test->A_Cog Characterizes Test->A_Anx Characterizes Test->X_Stim Evaluates Test->X_Reinf Evaluates Test->X_Cog Evaluates Test->X_Anx Evaluates

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the characterization of chiral molecules such as 2-Methyl-2-phenylpentan-3-amine. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric excess (e.e.) of this primary amine, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Methods

The determination of the enantiomeric composition of this compound can be effectively achieved through several instrumental methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases. Each method offers distinct advantages and is suited to different experimental constraints and requirements.

Method Principle Typical Analysis Time Resolution Instrumentation Requirement Sample Preparation Advantages Disadvantages
Chiral Derivatizing Agent NMR Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.< 90 minutes[1][2]Baseline resolution of diastereotopic signals is often achievable.[2]Standard NMR Spectrometer (e.g., 400 MHz)Derivatization reaction required.Rapid analysis, requires common instrumentation, provides structural information.Requires a pure chiral derivatizing agent, potential for kinetic resolution, derivatization may not go to completion.
Chiral Solvating Agent NMR Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.MinutesGenerally lower resolution compared to derivatization methods.Standard NMR SpectrometerSimple mixing of the analyte and solvating agent.No covalent modification, non-destructive.Smaller chemical shift differences, concentration and temperature-dependent.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.15-60 minutesHigh resolution is achievable with appropriate column and mobile phase selection.HPLC system with a chiral column and detector (e.g., UV, MS).Dissolution in a suitable solvent.Direct separation of enantiomers, high accuracy and precision, well-established method.[3]Requires expensive chiral columns, method development can be time-consuming.[3]
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase.10-30 minutesExcellent resolution for volatile and thermally stable compounds.GC system with a chiral column and detector (e.g., FID, MS).Derivatization to a more volatile form may be necessary.High efficiency and resolution, small sample volume required.Limited to volatile and thermally stable analytes, derivatization can add complexity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for primary amines and can be adapted for this compound.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This protocol utilizes the formation of diastereomeric iminoboronate esters, a method known for its simplicity and speed.[1][2][4]

Materials:

  • This compound (racemic or enantiomerically enriched)

  • 2-Formylphenylboronic acid

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve approximately 5 mg of this compound.

  • Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.

  • Add approximately 0.6 mL of CDCl₃ to the tube.

  • Cap the tube and gently shake to dissolve the solids. The reaction is typically complete within minutes at room temperature.

  • Acquire a ¹H NMR spectrum.

  • Identify the well-resolved diastereotopic proton signals. The integration of these signals will allow for the determination of the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for developing a chiral HPLC method. The selection of the chiral stationary phase is critical and may require screening of several column types.

Materials:

  • This compound (racemic standard and sample)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).

  • Set up the HPLC system with the chiral column.

  • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and IPA, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the racemic standard to determine the retention times of the two enantiomers and to assess the resolution.

  • Optimize the mobile phase composition (e.g., by varying the percentage of IPA) to achieve baseline separation (Resolution > 1.5).

  • Once the method is optimized, inject the synthesized sample.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

This method is suitable if the amine or its derivative is sufficiently volatile and thermally stable.

Materials:

  • This compound (racemic standard and sample)

  • Chiral GC column (e.g., a cyclodextrin-based column such as Chiraldex G-TA)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Anhydrous solvent (e.g., dichloromethane)

  • (Optional) Derivatizing agent (e.g., trifluoroacetic anhydride) if the amine is not sufficiently volatile.

Procedure:

  • (If derivatization is needed) React the amine with a suitable derivatizing agent to form a more volatile derivative.

  • Prepare a dilute solution of the racemic standard in the appropriate solvent.

  • Install the chiral GC column and condition it according to the manufacturer's instructions.

  • Set the GC parameters: injector temperature, oven temperature program (e.g., starting at a low temperature and ramping up), and detector temperature.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Optimize the temperature program to achieve baseline separation.

  • Inject the synthesized sample under the optimized conditions.

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental procedures.

Enantiomeric_Purity_Workflow cluster_NMR NMR with Chiral Derivatizing Agent cluster_HPLC Chiral HPLC cluster_GC Chiral GC nmr_start Dissolve Amine, CDA, and BINOL in CDCl3 nmr_react Formation of Diastereomeric Esters nmr_start->nmr_react nmr_acquire Acquire 1H NMR Spectrum nmr_react->nmr_acquire nmr_analyze Integrate Diastereotopic Signals nmr_acquire->nmr_analyze nmr_result Determine Enantiomeric Ratio nmr_analyze->nmr_result hplc_prep Prepare Sample and Mobile Phase hplc_equil Equilibrate Chiral Column hplc_prep->hplc_equil hplc_inject Inject Racemic Standard & Sample hplc_equil->hplc_inject hplc_separate Separation of Enantiomers hplc_inject->hplc_separate hplc_detect Detect and Integrate Peaks hplc_separate->hplc_detect hplc_result Calculate Enantiomeric Excess hplc_detect->hplc_result gc_prep Prepare Sample (Optional Derivatization) gc_setup Install and Condition Chiral Column gc_prep->gc_setup gc_inject Inject Racemic Standard & Sample gc_setup->gc_inject gc_separate Separation of Enantiomers gc_inject->gc_separate gc_detect Detect and Integrate Peaks gc_separate->gc_detect gc_result Calculate Enantiomeric Excess gc_detect->gc_result

Caption: Workflow diagrams for the determination of enantiomeric purity.

Derivatization_Signaling_Pathway amine Enantiomeric Mixture (R)-Amine & (S)-Amine diastereomer_R (R,S)-Diastereomer amine->diastereomer_R Reaction diastereomer_S (S,S)-Diastereomer amine->diastereomer_S Reaction cda Chiral Derivatizing Agent (e.g., (S)-CDA)

Caption: Formation of diastereomers from a racemic amine.

References

Inter-laboratory Comparison of 2-Methyl-2-phenylpentan-3-amine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of 2-Methyl-2-phenylpentan-3-amine, a novel psychoactive substance (NPS). The aim of this study was to assess the proficiency of participating laboratories in identifying and quantifying this compound in a standardized sample matrix. This document is intended for researchers, scientists, and professionals in the fields of forensic toxicology, clinical chemistry, and drug development.

Introduction

The rapid emergence of novel psychoactive substances presents a significant challenge for analytical laboratories. Ensuring the accuracy and comparability of analytical results across different facilities is crucial for public health and safety. This inter-laboratory comparison was designed to evaluate the performance of various analytical methods for the quantification of this compound, a substituted phenethylamine.

A standardized sample of human serum spiked with a known concentration of this compound (50 ng/mL) was distributed to ten participating laboratories. Each laboratory was instructed to perform the quantification using their in-house validated analytical methods.

Experimental Protocols

The participating laboratories employed a variety of analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The general workflows for these methods are outlined below.

Sample Preparation:

  • Protein Precipitation: A common first step for serum samples, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.

  • Liquid-Liquid Extraction (LLE): An extraction technique used to isolate the analyte of interest from the sample matrix using two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A chromatographic technique used for sample clean-up and concentration, where the analyte is retained on a solid sorbent and then eluted with a suitable solvent.

Analytical Instrumentation:

  • GC-MS: This technique involves vaporizing the sample and separating its components in a gas chromatograph. The separated components are then ionized and detected by a mass spectrometer.[1][2]

  • LC-MS: This method separates sample components in a liquid chromatograph before they are introduced into a mass spectrometer for detection.[1][2][3] High-resolution mass spectrometry (HRMS) was noted as a particularly powerful tool for the analysis of NPS.[1][2][4]

The choice of internal standard, calibration model, and specific instrument parameters were left to the discretion of the individual laboratories based on their validated procedures.

Data Presentation

The quantitative results reported by the ten participating laboratories are summarized in the table below. The z-score for each laboratory's result was calculated to assess their performance relative to the assigned value (50 ng/mL). A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDAnalytical MethodReported Concentration (ng/mL)z-score
Lab 01GC-MS48.2-0.9
Lab 02LC-MS/MS51.50.75
Lab 03GC-MS45.1-2.45
Lab 04LC-HRMS50.80.4
Lab 05GC-MS/MS49.3-0.35
Lab 06LC-MS/MS53.21.6
Lab 07GC-MS46.9-1.55
Lab 08LC-MS/MS50.10.05
Lab 09GC-MS55.82.9
Lab 10LC-HRMS49.9-0.05

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of the inter-laboratory comparison study.

InterLab_Comparison_Workflow A Sample Preparation (Spiked Serum Sample) B Distribution to Participating Laboratories A->B Homogenized Aliquots C In-House Analysis (GC-MS or LC-MS) B->C Standardized Protocol Request D Data Submission (Quantitative Results) C->D Secure Data Portal E Statistical Analysis (z-score calculation) D->E Consolidated Dataset F Performance Evaluation & Report Generation E->F Performance Metrics

References

A Predictive Comparative Guide to the Metabolic Profiling of 2-Methyl-2-phenylpentan-3-amine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the metabolic profiling of 2-Methyl-2-phenylpentan-3-amine and its structural isomers is not currently available in peer-reviewed literature. This guide provides a predictive comparison based on the established metabolic pathways of structurally similar compounds, including synthetic cathinones and phenethylamine derivatives. The information presented herein is intended for research and informational purposes and should be validated by experimental studies.

This guide offers a comparative overview of the predicted metabolic fates of this compound and its key structural isomers. Understanding the metabolism of these compounds is crucial for researchers, scientists, and drug development professionals in predicting their pharmacokinetic profiles, potential drug-drug interactions, and toxicological properties.

Predicted Metabolic Pathways

Based on the metabolism of related phenethylamine and synthetic cathinone derivatives, the primary metabolic pathways for this compound and its isomers are expected to involve Phase I and Phase II reactions.

Phase I Metabolism:

  • N-Dealkylation: Removal of the methyl group from the amine.

  • Hydroxylation: Addition of a hydroxyl group to the aliphatic chain or the aromatic ring. Aromatic hydroxylation is a common pathway for compounds with a phenyl group.[1]

  • Oxidative Deamination: Removal of the amino group, leading to the formation of a ketone.[2]

Phase II Metabolism:

  • Glucuronidation: Conjugation of metabolites with glucuronic acid to increase water solubility and facilitate excretion.[3][4]

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is anticipated to be a major contributor to the Phase I metabolism of these compounds, as is common for many amphetamine-like substances.[1][5]

Comparative Metabolic Profiling

The following table summarizes the predicted primary metabolites of this compound and two of its structural isomers. The relative abundance of these metabolites is likely to differ based on the specific stereochemistry and steric hindrance presented by each isomer.

Parent Compound Predicted Primary Phase I Metabolites Predicted Primary Phase II Metabolites Key Metabolic Reactions Anticipated Primary Cytochrome P450 Isoforms
This compound 2-Phenylpentan-3-amine (via N-demethylation)Hydroxy-2-methyl-2-phenylpentan-3-amine (aliphatic or aromatic hydroxylation)2-Methyl-2-phenylpentan-3-one (via oxidative deamination)Glucuronide conjugates of hydroxylated metabolitesN-DemethylationHydroxylationOxidative DeaminationCYP2D6, CYP3A4
3-Methyl-3-phenylpentan-2-amine 3-Phenylpentan-2-amine (via N-demethylation)Hydroxy-3-methyl-3-phenylpentan-2-amine (aliphatic or aromatic hydroxylation)3-Methyl-3-phenylpentan-2-one (via oxidative deamination)Glucuronide conjugates of hydroxylated metabolitesN-DemethylationHydroxylationOxidative DeaminationCYP2D6, CYP3A4
1-Phenylpentan-2-amine (structurally related) 4-hydroxy-1-phenylpentan-2-amine (aromatic hydroxylation)1-Phenylpentan-2-one (via oxidative deamination)Glucuronide conjugates of hydroxylated metabolitesAromatic HydroxylationOxidative DeaminationCYP2D6

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study on the metabolic profiling of these compounds, based on protocols used for structurally similar molecules.[3][5]

In Vitro Metabolism with Human Liver Microsomes (HLMs)
  • Incubation: The test compound (e.g., this compound) is incubated with pooled human liver microsomes (HLMs) at 37°C. The incubation mixture typically contains a phosphate buffer (pH 7.4), the test compound (at a concentration range of 1-50 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reactions.

  • Reaction Termination and Sample Preparation: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile. The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the metabolites formed.

Metabolic Enzyme Phenotyping
  • Incubation with Recombinant CYP Isoforms: To identify the specific CYP enzymes responsible for metabolism, the test compound is incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4).

  • Analysis: The formation of metabolites is monitored over time using LC-HRMS. The rate of metabolite formation by each isoform is used to determine the relative contribution of each enzyme to the compound's metabolism.

Visualizations

Predicted Metabolic Pathway of this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 2-Phenylpentan-3-amine Parent->M1 N-Demethylation M2 Hydroxy-2-methyl-2-phenylpentan-3-amine Parent->M2 Hydroxylation M3 2-Methyl-2-phenylpentan-3-one Parent->M3 Oxidative Deamination M4 Glucuronide Conjugate M2->M4 Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for In Vitro Metabolic Profiling

A Incubation of Compound with Human Liver Microsomes B Reaction Quenching and Protein Precipitation A->B C Centrifugation B->C D Supernatant Collection and Evaporation C->D E Sample Reconstitution D->E F LC-HRMS Analysis E->F G Metabolite Identification and Quantification F->G

Caption: Workflow for identifying metabolites in vitro.

Logical Relationship of Isomers and Predicted Metabolism

center Phenylpentanamine Core Structure iso1 This compound center->iso1 iso2 3-Methyl-3-phenylpentan-2-amine center->iso2 iso3 Other Structural Isomers center->iso3 metabolism Common Metabolic Pathways (Hydroxylation, N-Dealkylation, Oxidative Deamination) iso1->metabolism iso2->metabolism iso3->metabolism

Caption: Relationship between isomers and shared metabolic pathways.

References

Head-to-head comparison of different synthetic routes to 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of amine scaffolds is a critical endeavor. This guide provides a head-to-head comparison of four distinct synthetic routes to 2-Methyl-2-phenylpentan-3-amine, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data where available in the public domain, to aid in the selection of the most suitable pathway based on factors such as yield, reagent availability, and operational complexity.

Executive Summary of Synthetic Strategies

Four plausible synthetic routes to this compound have been evaluated:

  • Route A: Reductive Amination of a Ketone Precursor. This classical approach involves the synthesis of 2-Methyl-2-phenylpentan-3-one, followed by its conversion to the target amine.

  • Route B: Rearrangement of a Carboxylic Acid Derivative. This route utilizes the Hofmann or Curtius rearrangement of a 2-Methyl-2-phenylpentanoic acid derivative to furnish the desired amine with the loss of one carbon atom.

  • Route C: Alkylation and Reduction of a Nitrile Intermediate. This pathway involves the construction of the carbon skeleton via alkylation of a phenylacetonitrile derivative, followed by the reduction of the nitrile group to the primary amine.

  • Route D: Ritter Reaction of a Tertiary Alcohol. This route proceeds through the synthesis of 2-Methyl-2-phenylpentan-3-ol, which is then converted to the amine via the Ritter reaction.

Data Presentation: A Comparative Overview

Parameter Route A: Reductive Amination Route B: Rearrangement Route C: Nitrile Alkylation & Reduction Route D: Ritter Reaction
Key Intermediate(s) 2-Methyl-2-phenylpentan-3-one2-Methyl-2-phenylpentanoic acid amide/azide2-Methyl-2-phenylpentanenitrile2-Methyl-2-phenylpentan-3-ol
Overall Steps (from common precursors) 3-43-422-3
Estimated Overall Yield ModerateModerateGoodModerate to Low[1]
Key Reagents & Conditions - Grignard Reagent- Oxidizing Agent- Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)[2]- SOCl₂ or (COCl)₂- NaN₃ (for Curtius)- Br₂, NaOH (for Hofmann)- Strong Acid/Base- Strong Base (e.g., NaH, NaNH₂)- Alkyl Halide- Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)- Grignard Reagent- Strong Acid (e.g., H₂SO₄)- Acetonitrile
Potential Advantages - Well-established reactions- Multiple sub-routes (oxime, Leuckart)- Access to chiral amines if starting from chiral acid- Potentially high yielding- Direct construction of carbon skeleton- Fewer steps from a suitable alcohol
Potential Disadvantages - Multi-step synthesis of ketone- Potential for over-alkylation in some methods- Use of hazardous reagents (azides, bromine)- Potential for low yields in rearrangement step- Use of strong bases and highly reactive reducing agents- Ritter reaction can have low yields[1]- Requires strongly acidic conditions

Experimental Protocols

Detailed experimental protocols for the key transformations in each route are provided below. These are generalized procedures based on analogous reactions and should be optimized for the specific substrate.

Route A: From 2-Methyl-2-phenylpentan-3-one

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one

  • Method: Friedel-Crafts acylation of benzene with 2-methyl-2-phenylpentanoyl chloride, or oxidation of 2-Methyl-2-phenylpentan-3-ol. The latter is described in Route D, Step 1.

Step 2: Reductive Amination of 2-Methyl-2-phenylpentan-3-one

  • To a solution of 2-Methyl-2-phenylpentan-3-one in a suitable solvent (e.g., methanol, ethanol), is added an excess of ammonia (as a solution in the alcohol or as ammonium acetate).

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at room temperature.

  • The reaction is stirred until completion (monitored by TLC or GC-MS).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification is typically achieved by column chromatography or distillation.

Route B: From 2-Methyl-2-phenylpentanoic acid

Step 1: Synthesis of 2-Methyl-2-phenylpentanoic acid

  • 2-Phenylpropanoic acid can be deprotonated with a strong base (e.g., LDA) at low temperature, followed by alkylation with ethyl iodide to yield the desired carboxylic acid.

Step 2a: Curtius Rearrangement

  • The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • The acyl chloride is then reacted with sodium azide (NaN₃) in a suitable solvent (e.g., acetone, THF) to form the acyl azide.

  • The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene), which induces the rearrangement to the isocyanate with the loss of nitrogen gas.[3][4][5]

  • The isocyanate is then hydrolyzed with aqueous acid to yield the target amine.

Step 2b: Hofmann Rearrangement

  • The carboxylic acid is first converted to the primary amide by reaction with thionyl chloride followed by ammonia.

  • The amide is then treated with a solution of bromine and sodium hydroxide in water.[6][7]

  • The reaction mixture is heated to effect the rearrangement to the isocyanate, which is subsequently hydrolyzed in situ to the amine.

Route C: From 2-Phenylpropanenitrile

Step 1: Synthesis of 2-Methyl-2-phenylpentanenitrile

  • To a solution of 2-phenylpropanenitrile in a dry, aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) is added at 0 °C to form the carbanion.

  • Ethyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification is performed by distillation under reduced pressure.

Step 2: Reduction of 2-Methyl-2-phenylpentanenitrile

  • The nitrile is dissolved in a dry ether solvent (e.g., diethyl ether, THF) and added dropwise to a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.[8]

  • The reaction is then refluxed until the nitrile is fully consumed.

  • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the organic layer is dried and concentrated to afford the amine.

Route D: From 2-Methyl-2-phenylpentan-3-ol

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-ol

  • A Grignard reagent is prepared from ethyl bromide and magnesium turnings in dry diethyl ether.

  • A solution of 2-methyl-2-phenylpropanal in dry diethyl ether is added dropwise to the Grignard reagent at 0 °C.

  • The reaction is stirred at room temperature until completion and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product alcohol is extracted, dried, and purified by distillation or chromatography.[9]

Step 2: Ritter Reaction

  • The tertiary alcohol, 2-Methyl-2-phenylpentan-3-ol, is dissolved in acetonitrile, which acts as both the solvent and the nitrile source.

  • The solution is cooled in an ice bath, and a strong acid, typically concentrated sulfuric acid, is added dropwise.[10]

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete.

  • The mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH).

  • The resulting N-acetylated product is extracted and can be hydrolyzed to the target amine by heating with aqueous acid or base.

Mandatory Visualizations

Synthetic_Routes cluster_A Route A: Reductive Amination cluster_B Route B: Rearrangement cluster_C Route C: Nitrile Alkylation & Reduction cluster_D Route D: Ritter Reaction A1 2-Methyl-2-phenylpentan-3-one A2 This compound A1->A2 NH₃, NaBH₃CN B1 2-Methyl-2-phenylpentanoic acid B2 Amide / Acyl Azide B1->B2 1. SOCl₂ 2. NH₃ or NaN₃ B3 This compound B2->B3 Hofmann or Curtius Rearrangement C1 2-Phenylpropanenitrile C2 2-Methyl-2-phenylpentanenitrile C1->C2 1. NaH 2. EtBr C3 This compound C2->C3 LiAlH₄ D1 2-Methyl-2-phenylpentan-3-ol D2 N-acetylated intermediate D1->D2 CH₃CN, H₂SO₄ D3 This compound D2->D3 Hydrolysis

Caption: Overview of the four synthetic pathways to this compound.

Experimental_Workflow_Route_C start Start | 2-Phenylpropanenitrile step1 Step 1: Alkylation Reagents: NaH, EtBr Solvent: THF start->step1 intermediate Intermediate | 2-Methyl-2-phenylpentanenitrile step1->intermediate step2 Step 2: Reduction Reagent: LiAlH₄ Solvent: THF intermediate->step2 workup Workup & Purification step2->workup end Final Product | this compound workup->end

References

Confirming the molecular identity of 2-Methyl-2-phenylpentan-3-amine using reference standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the molecular identity of 2-Methyl-2-phenylpentan-3-amine by comparing an in-house synthesized or acquired sample against a certified reference standard. The methodologies detailed herein encompass the synthesis of a reference standard, its purification, and its characterization alongside the test sample using a suite of modern analytical techniques. The presented data, while based on established principles and spectral data from analogous compounds, serves as a template for the expected outcomes.

Introduction

This compound is a chiral amine whose precise molecular identification is crucial for its application in research and development. The presence of two stereocenters necessitates a thorough analytical approach to confirm not only its constitutional isomerism but also its stereochemical purity. This guide outlines the necessary experimental protocols and expected data for a robust comparison between a synthesized sample and a reference standard.

Experimental Protocols

This section details the procedures for obtaining a reference standard and the subsequent analytical characterization.

2.1. Synthesis of this compound Reference Standard via Reductive Amination

A plausible and effective method for the synthesis of the target secondary amine is through the reductive amination of a suitable ketone precursor.

  • Reaction: 2-Methyl-2-phenylpentan-3-one with ammonia in the presence of a reducing agent.

  • Procedure:

    • To a solution of 2-Methyl-2-phenylpentan-3-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

    • Acidify the mixture to a pH of approximately 6 with acetic acid.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while maintaining the temperature at 20-25°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the addition of water.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

2.2. Analytical Characterization

The following analytical techniques are essential for comparing the synthesized sample with the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Apparatus: 400 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve approximately 10 mg of the sample (reference standard and synthesized material) in 0.5 mL of deuterated chloroform (CDCl₃).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra for both samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Apparatus: A GC system coupled to a mass selective detector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

    • Sample Preparation: Prepare dilute solutions (1 mg/mL) of both the reference and synthesized samples in dichloromethane.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Apparatus: An HPLC system with a UV detector.

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine. The exact ratio should be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare solutions of both samples in the mobile phase.

Data Presentation and Comparison

The data obtained from the analytical techniques should be tabulated for a clear and direct comparison between the reference standard and the synthesized sample.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proposed)Reference StandardSynthesized Sample
~7.20-7.40m5HAromatic (C₆H₅)ConsistentConsistent
~3.10m1HCH-NConsistentConsistent
~1.50-1.70m2HCH₂ConsistentConsistent
~1.30s6H2 x CH₃ (gem-dimethyl)ConsistentConsistent
~1.20br s1HNHConsistentConsistent
~0.85t3HCH₃ (ethyl)ConsistentConsistent

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment (Proposed)Reference StandardSynthesized Sample
~145Aromatic (Quaternary C)ConsistentConsistent
~128Aromatic (CH)ConsistentConsistent
~126Aromatic (CH)ConsistentConsistent
~125Aromatic (CH)ConsistentConsistent
~60CH-NConsistentConsistent
~45Quaternary C (C(CH₃)₂)ConsistentConsistent
~30CH₂ConsistentConsistent
~25CH₃ (gem-dimethyl)ConsistentConsistent
~10CH₃ (ethyl)ConsistentConsistent

Table 3: Comparison of GC-MS Data

ParameterReference StandardSynthesized Sample
Retention Time (min)MatchedMatched
Molecular Ion (m/z)177177
Key Fragment Ions (m/z)162, 148, 91162, 148, 91

Table 4: Comparison of Chiral HPLC Data

ParameterReference StandardSynthesized Sample
Retention Time of Enantiomer 1 (min)MatchedMatched
Retention Time of Enantiomer 2 (min)MatchedMatched
Enantiomeric Excess (%)>99% (for a single enantiomer standard)To be determined

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison start 2-Methyl-2-phenylpentan-3-one reaction Reductive Amination start->reaction purification Column Chromatography reaction->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr gcms GC-MS product->gcms hplc Chiral HPLC product->hplc comparison Identity Confirmation nmr->comparison gcms->comparison hplc->comparison ref_standard Reference Standard ref_standard->comparison

Caption: Workflow for synthesis, purification, and analysis.

4.2. Logic of Molecular Identity Confirmation

identity_confirmation cluster_criteria Confirmation Criteria cluster_inputs Inputs cluster_conclusion Conclusion nmr_match Matching NMR Spectra (Chemical Shifts, Multiplicities) conclusion Molecular Identity Confirmed nmr_match->conclusion gcms_match Matching GC Retention Time & Mass Spectrum gcms_match->conclusion hplc_match Matching Chiral HPLC Retention Times hplc_match->conclusion sample Synthesized Sample Data sample->nmr_match sample->gcms_match sample->hplc_match reference Reference Standard Data reference->nmr_match reference->gcms_match reference->hplc_match

Caption: Logic for confirming molecular identity.

4.3. Proposed Mass Spectral Fragmentation

fragmentation_pathway parent [M]+. m/z = 177 frag1 [M-CH3]+. m/z = 162 parent->frag1 Loss of Methyl frag2 [M-C2H5]+. m/z = 148 parent->frag2 β-cleavage frag3 [C7H7]+. m/z = 91 frag2->frag3 Rearrangement

Caption: Proposed fragmentation of this compound.

A Comprehensive Guide to the Comparative Docking Analysis of 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide presents a detailed framework for conducting a comparative molecular docking analysis of 2-Methyl-2-phenylpentan-3-amine. Due to the limited availability of specific experimental data for this compound in existing literature, this document serves as a comprehensive methodological template. It outlines a hypothetical study, selecting structurally relevant ligands for comparison against a plausible biological target. The guide provides detailed experimental protocols, standardized data presentation formats, and workflow visualizations to aid researchers in performing and reporting similar in silico analyses.

Introduction and Rationale

Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[1][2] This process is crucial for screening virtual libraries of compounds and optimizing lead candidates.[1] The subject of this guide, this compound, represents a chemical scaffold with potential pharmacological relevance. A comparative docking analysis is essential to understand its potential binding efficacy relative to other structurally similar molecules.

This guide proposes a hypothetical comparative study against the Alpha-2A adrenergic receptor (ADRA2A) . This target is selected based on the phenylalkylamine scaffold of the lead compound, which is common in ligands for monoamine receptors. The analysis will compare the lead compound with other ligands to elucidate the structure-activity relationships that govern binding affinity.

Selection of Ligands for Comparative Analysis

An effective comparative analysis requires the selection of a logical set of alternative ligands. For this hypothetical study, the following compounds have been chosen to explore the contributions of different functional groups and structural modifications.

  • Lead Compound: this compound

  • Alternative Ligand 1: 2-Methylpentan-3-amine[3] (aliphatic analog to assess the role of the phenyl group)

  • Alternative Ligand 2: 2-Phenylpentan-3-one[4] (ketone analog to evaluate the importance of the amine group)

  • Alternative Ligand 3: (2R,3R)-N,N,2-trimethyl-3-phenylpentan-1-amine[5] (structurally related but more complex amine to analyze steric and electronic effects)

  • Reference Ligand: Medetomidine[6] (a known potent α2-adrenergic agonist to benchmark the results)

Below is a logical diagram illustrating the relationship between the selected ligands.

G cluster_lead Lead Compound cluster_analogs Comparative Ligands cluster_ref Reference Compound Lead This compound Analog1 2-Methylpentan-3-amine (Lacks Phenyl Group) Lead->Analog1 Analog2 2-Phenylpentan-3-one (Amine to Ketone) Lead->Analog2 Analog3 (2R,3R)-N,N,2-trimethyl-3-phenylpentan-1-amine (Increased Complexity) Lead->Analog3 Ref Medetomidine (Known ADRA2A Agonist) Lead->Ref

Caption: Ligand selection rationale for comparative analysis.

Experimental Protocols

This section details the methodology for a comprehensive molecular docking study. The workflow integrates several standard computational tools to ensure robust and reproducible results.[7]

Required Software
  • Molecular Graphics System: PyMOL or UCSF Chimera[8][9]

  • Docking Software: AutoDock Vina[8]

  • Ligand and Protein Preparation: AutoDock Tools (MGLTools)[10], Open Babel

Step-by-Step Methodology
  • Receptor Preparation:

    • Acquisition: The 3D crystal structure of the human Alpha-2A adrenergic receptor (ADRA2A) will be downloaded from the Protein Data Bank (PDB).

    • Cleaning: All non-receptor molecules, including water, ions, and co-crystallized ligands, will be removed from the PDB file.

    • Protonation and Charges: Polar hydrogen atoms will be added to the receptor structure, and Gasteiger charges will be computed to simulate physiological conditions. The prepared receptor structure is saved in the PDBQT file format.[8]

  • Ligand Preparation:

    • Structure Generation: 2D structures of the lead compound and all alternative ligands will be drawn using ChemSketch or a similar tool and saved in SDF or MOL format.

    • 3D Conversion and Optimization: Open Babel will be used to convert the 2D structures to 3D and perform an initial energy minimization using an appropriate force field (e.g., MMFF94).

    • PDBQT Conversion: The optimized 3D ligand structures will be converted to the PDBQT format using AutoDock Tools. This step defines rotatable bonds and assigns charges.[10]

  • Grid Box Generation (Binding Site Definition):

    • Site Identification: The binding site will be defined based on the location of the co-crystallized ligand in the original PDB structure or through literature review of key active site residues.

    • Grid Parameterization: A grid box will be generated around the defined binding site. The box dimensions (e.g., 30Å x 30Å x 30Å) must be large enough to encompass the entire binding pocket, allowing the ligands to move and rotate freely during the docking simulation.[8][9]

  • Molecular Docking Simulation:

    • Execution: AutoDock Vina will be used to perform the docking calculations. Each ligand will be docked into the prepared receptor's binding site.

    • Configuration: The simulation will be run with a high exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space. The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[10]

    • Output: Vina will generate multiple binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity in kcal/mol.

  • Results Analysis and Visualization:

    • Binding Affinity: The pose with the lowest binding energy for each ligand will be considered the most favorable. These values will be used for quantitative comparison.

    • Interaction Analysis: The best-scoring pose for each ligand will be loaded into PyMOL or UCSF Chimera along with the receptor structure.

    • Visualization: Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and receptor residues will be identified and visualized.

The entire experimental workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Reporting p1 1. Fetch Receptor Structure (e.g., ADRA2A from PDB) p2 3. Clean Receptor (Remove Water, Ions) p1->p2 l1 2. Generate Ligand Structures (2D Sketching) l2 4. Convert Ligands to 3D & Energy Minimize l1->l2 p3 5. Add Hydrogens & Charges (Save as Receptor.pdbqt) p2->p3 l3 6. Define Rotatable Bonds (Save as Ligands.pdbqt) l2->l3 g1 7. Define Binding Site (Grid Box Generation) p3->g1 l3->g1 d1 8. Run Docking Simulation (AutoDock Vina) g1->d1 a1 9. Rank Poses by Binding Energy d1->a1 a2 10. Visualize Best Pose (PyMOL / Chimera) a1->a2 a3 11. Analyze Molecular Interactions (H-bonds, Hydrophobic, etc.) a2->a3 rep 12. Compile Comparative Data a3->rep

Caption: Experimental workflow for comparative molecular docking analysis.

Data Presentation and Interpretation

All quantitative data from the docking simulations should be summarized in clear, structured tables for effective comparison.

Table 1: Physicochemical Properties of Selected Ligands

This table provides a baseline comparison of the fundamental properties of each ligand, which can influence their pharmacokinetic and pharmacodynamic behavior.

Ligand NameMolecular FormulaMolecular Weight ( g/mol )XLogP
This compoundC₁₂H₁₉N177.29TBD
2-Methylpentan-3-amineC₆H₁₅N101.191.6
2-Phenylpentan-3-oneC₁₁H₁₄O162.232.6
(2R,3R)-N,N,2-trimethyl-3-phenylpentan-1-amineC₁₄H₂₃N205.343.9
MedetomidineC₁₃H₁₆N₂200.28TBD
Note: TBD (To Be Determined) values would be calculated during the ligand preparation phase.
Table 2: Hypothetical Comparative Docking Results against ADRA2A

This table summarizes the primary output of the docking simulation. Binding affinity is the predicted free energy of binding, where more negative values indicate stronger binding. The inhibition constant (Ki) is estimated from the binding affinity and provides a measure of how potently the ligand is predicted to inhibit the receptor.

Ligand NameBinding Affinity (kcal/mol)Est. Inhibition Constant (Ki, nM)Key Interacting Residues
This compound -8.5 150 Asp113, Phe391, Ser201
2-Methylpentan-3-amine-5.28500Asp113, Ser201
2-Phenylpentan-3-one-6.81200Phe391, Val117
(2R,3R)-N,N,2-trimethyl...-7.9350Asp113, Phe391, Leu110
Medetomidine (Reference)-9.825Asp113, Phe391, Ser200, Ser201
Note: The data presented in this table is purely illustrative for demonstration purposes.

Interpretation of Hypothetical Results: Based on the hypothetical data, this compound shows a strong predicted binding affinity, significantly better than its aliphatic and ketone analogs. This suggests that both the phenyl group and the amine moiety are crucial for binding. The interaction with Asp113, a key residue for binding catecholamines, indicates a plausible binding mode. While its predicted affinity is lower than the reference agonist Medetomidine, it demonstrates potential as a strong candidate for further investigation.

Conclusion

This guide provides a standardized and reproducible framework for conducting a comparative in silico analysis of this compound. By following the detailed experimental protocols and data presentation formats, researchers can effectively evaluate its binding potential against specific biological targets. The proposed workflow, from ligand selection and preparation to docking and results analysis, serves as a blueprint for future computational studies aimed at elucidating the pharmacological profile of this and other novel chemical entities. The hypothetical results underscore the importance of systematic comparison in identifying key structural features that drive molecular recognition and binding affinity.

References

A Comparative Analysis of Off-Target Effects: Phentermine and its Analogs in Monoamine Transporter-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative evaluation of the off-target effects of phentermine, a well-characterized monoamine releasing agent, and its structural analogs. While direct experimental data for 2-Methyl-2-phenylpentan-3-amine is not publicly available, its close structural similarity to phentermine allows for a pertinent comparative analysis based on existing research into phentermine and related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter-targeted therapeutics.

Phentermine and its analogs are primarily recognized for their interaction with monoamine transporters, specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). By stimulating the release of norepinephrine and dopamine, these compounds exert their therapeutic effects, such as appetite suppression.[1][2] However, understanding their off-target interactions is crucial for a comprehensive safety and efficacy assessment.

Comparative Off-Target Binding Profile

The following table summarizes the known off-target interactions of phentermine and related compounds. It is important to note that the affinity for these off-target sites is generally significantly lower than for their primary monoamine transporter targets.

CompoundOff-TargetAssay TypeMeasured Affinity (Ki/IC50)Reference
Phentermine Monoamine Oxidase A (MAO-A)Enzyme Inhibition85-88 µM (Ki)[3]
Chlorphentermine Serotonin Transporter (SERT)Radioligand Binding18.2 nM (IC50)[4]
Dopamine Transporter (DAT)Radioligand Binding935 nM (IC50)[4]
Aminorex Norepinephrine Transporter (NET)Radioligand Binding26.4 nM (IC50)[4]
Dopamine Transporter (DAT)Radioligand Binding44.8 nM (IC50)[4]
Serotonin Transporter (SERT)Radioligand Binding193 nM (IC50)[4]

Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action and off-target effects, various experimental workflows are employed. A typical workflow for assessing a compound's interaction with monoamine transporters and potential off-target receptors is depicted below.

G cluster_0 Compound Synthesis and Characterization cluster_1 Primary Target Engagement cluster_2 Off-Target Screening cluster_3 Data Analysis and Interpretation Synthesis Synthesis of This compound and Analogs Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Transporter_Binding Monoamine Transporter Binding Assays (DAT, NET, SERT) Purification->Transporter_Binding Receptor_Screen Broad Receptor Screening Panel Purification->Receptor_Screen Uptake_Assay Monoamine Uptake Inhibition Assays Transporter_Binding->Uptake_Assay Release_Assay Monoamine Release Assays Uptake_Assay->Release_Assay SAR Structure-Activity Relationship (SAR) Analysis Release_Assay->SAR Enzyme_Assay Enzyme Inhibition Assays (e.g., MAO) Receptor_Screen->Enzyme_Assay Enzyme_Assay->SAR Selectivity Selectivity Profile Determination SAR->Selectivity

Caption: Experimental workflow for pharmacological profiling.

The primary mechanism of action for phentermine and its analogs involves the release of monoamine neurotransmitters. This process is initiated by the compound's interaction with the respective monoamine transporters.

G cluster_0 Presynaptic Neuron Compound Phentermine Analog Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Enters Neuron Vesicle Synaptic Vesicle Transporter->Vesicle Disrupts Vesicular Storage Synaptic_Cleft Synaptic Cleft Transporter->Synaptic_Cleft Monoamine Efflux Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Increases Cytosolic Monoamine Concentration Monoamine->Transporter Reverses Transporter Direction

Caption: Monoamine releasing mechanism of phentermine analogs.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compounds and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory potential of test compounds on MAO-A and MAO-B activity.

Materials:

  • Mitochondrial fractions from rat brain or human platelets as a source of MAO enzymes.

  • Substrates: [¹⁴C]5-hydroxytryptamine (for MAO-A) and [¹⁴C]phenylethylamine (for MAO-B).

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B).

  • Phosphate buffer (pH 7.4).

  • Ion-exchange chromatography columns.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubate the mitochondrial fractions with various concentrations of the test compound or reference inhibitor.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding acid (e.g., HCl).

  • Separate the radiolabeled product from the unreacted substrate using ion-exchange chromatography.

  • Quantify the amount of product formed by scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The evaluation of off-target effects is a critical component of the preclinical safety assessment of any new chemical entity. For monoamine releasing agents like phentermine and its analogs, a thorough understanding of their interactions with other receptors and enzymes is necessary to predict potential side effects and to guide the development of more selective therapeutic agents. While the primary activity of these compounds is at the monoamine transporters, the potential for off-target interactions, such as the inhibition of MAO-A by phentermine at higher concentrations, warrants careful consideration in drug design and development.[3] Further research focusing on the systematic screening of phentermine analogs against a broad panel of off-target receptors and enzymes will be invaluable in building a comprehensive structure-activity relationship profile and in identifying candidates with improved safety margins.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-phenylpentan-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Methyl-2-phenylpentan-3-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as hazardous waste, is imperative. This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in established best practices for handling chemical waste, particularly aliphatic and aromatic amines.

Immediate Safety and Handling Protocols

Prior to disposal, proper handling and storage of this compound waste are crucial to mitigate potential risks. Phenylalkylamines can have varied physiological effects, and amines as a class of compounds can be corrosive, flammable, and toxic.

Personal Protective Equipment (PPE): At a minimum, personnel handling the waste should wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Storage and Segregation:

  • Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound".

  • Container Compatibility: Use a chemically compatible and sealable container. Do not use metal containers for storing amine waste.[1]

  • Segregation: It is critical to segregate amine waste from other chemical waste streams to prevent hazardous reactions.[2][3] Store it separately from:

    • Acids

    • Oxidizing agents

    • Halogenated solvents[3]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]

Disposal Plan: A Step-by-Step Approach

Disposal of this compound should be managed through a licensed hazardous waste disposal company.[2] Disposal down the sanitary sewer is not recommended without a thorough hazard assessment and explicit permission from local authorities, as many amines are harmful to aquatic life.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware and absorbent materials from any spills, in the designated, labeled container.

    • Do not mix it with other waste types.[3]

  • Engage a Professional Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide them with all available information about the waste, including the chemical name and any known properties.

  • Documentation:

    • Maintain accurate records of the amount of waste generated, the date of generation, and the date it was collected for disposal, as required by regulations.[2]

Quantitative Data Summary

ParameterGuidelineCitation
pH for Neutralization If neutralization is permissible, the final pH should be between 5.5 and 10.5 for sewer disposal, subject to local regulations.[4]
Container Residue An "empty" container may still be considered hazardous waste if it held an acutely hazardous substance unless triple-rinsed.[1][5][1][5]
Sewer Disposal Dilution If permitted, dilute with at least 100 times its own volume of water.[6]

Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental results, there are no experimental protocols to report. The core principle is risk mitigation through established chemical waste management practices.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess Assess Waste Properties (Is it a known non-hazardous substance?) start->assess treat_hazardous Treat as Hazardous Waste assess->treat_hazardous No (or Unknown) segregate Segregate from Incompatible Wastes (Acids, Oxidizers) treat_hazardous->segregate store Store in Labeled, Compatible Container in a Cool, Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store->contact_ehs document Document Waste for Pickup contact_ehs->document end End: Proper Disposal document->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methyl-2-phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-2-phenylpentan-3-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, including various aliphatic and aromatic amines and substituted pentanes. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care until its specific toxicological and reactivity data are known. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment) should always be followed.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes recommendations for personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Given the potential hazards associated with aliphatic and aromatic amines, a comprehensive PPE strategy is crucial. This includes protection for the eyes, face, skin, and respiratory system.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldAmines can be corrosive and cause severe eye damage. A face shield provides an additional layer of protection against splashes.
Skin/Body Chemical-resistant lab coat and, if necessary, a chemical-resistant apron or suitProtects against skin contact, which can cause irritation or burns. Ensure the lab coat is fully buttoned.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)breakthrough time and compatibility should be verified for the specific glove type. Double-gloving is recommended for extended operations. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood.[1][2][3]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and ensure laboratory safety.

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

2.2. Safe Handling Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as related compounds can be flammable.[1][3][4] Use non-sparking tools and ground all equipment to prevent static discharge.[1][3][4]

  • Aerosol Generation: Avoid procedures that could generate aerosols or mists.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

2.3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1]

  • Contaminated Materials: Absorbent materials used for spill cleanup, as well as any contaminated PPE, should be treated as hazardous waste and disposed of accordingly.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling and Disposal a Review Chemical Safety Information (MSDS of related compounds) b Identify Hazards and Risks a->b c Select Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Prepare Engineering Controls (Fume Hood, Eyewash Station) c->d e Don PPE d->e f Conduct Experiment in Fume Hood e->f g Minimize Exposure and Spills f->g h Segregate Waste at Point of Generation g->h i Doff and Dispose of Contaminated PPE h->i j Clean Work Area i->j k Properly Label and Store Waste j->k l Consult EHS for Waste Pickup k->l

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-phenylpentan-3-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-phenylpentan-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.